molecular formula C33H37NO4 B611312 FR-146687 CAS No. 146939-64-2

FR-146687

Cat. No.: B611312
CAS No.: 146939-64-2
M. Wt: 511.6 g/mol
InChI Key: MVPWJFWMEIXDQW-HKBQPEDESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TF-505, also known as FK-687;  FR-146687, is a steroid 5α-reductase inhibitor potentially for the treatment of benign prostatic hyperplasia.

Properties

CAS No.

146939-64-2

Molecular Formula

C33H37NO4

Molecular Weight

511.6 g/mol

IUPAC Name

4-[1-[4-[(1S)-1-[4-(2-methylpropyl)phenyl]butoxy]benzoyl]indolizin-3-yl]butanoic acid

InChI

InChI=1S/C33H37NO4/c1-4-8-31(25-14-12-24(13-15-25)21-23(2)3)38-28-18-16-26(17-19-28)33(37)29-22-27(9-7-11-32(35)36)34-20-6-5-10-30(29)34/h5-6,10,12-20,22-23,31H,4,7-9,11,21H2,1-3H3,(H,35,36)/t31-/m0/s1

InChI Key

MVPWJFWMEIXDQW-HKBQPEDESA-N

SMILES

CCCC(C1=CC=C(C=C1)CC(C)C)OC2=CC=C(C=C2)C(=O)C3=C4C=CC=CN4C(=C3)CCCC(=O)O

Isomeric SMILES

CCC[C@@H](C1=CC=C(C=C1)CC(C)C)OC2=CC=C(C=C2)C(=O)C3=C4C=CC=CN4C(=C3)CCCC(=O)O

Canonical SMILES

CCCC(C1=CC=C(C=C1)CC(C)C)OC2=CC=C(C=C2)C(=O)C3=C4C=CC=CN4C(=C3)CCCC(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TF-505;  TF 505;  FK-687;  FR-146687;  TF505;  FK687;  FR146687.

Origin of Product

United States

Foundational & Exploratory

FR-146687: A Technical Overview of a Potent 5α-Reductase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers, scientists, and drug development professionals on the discovery, mechanism of action, and experimental evaluation of the dual 5α-reductase inhibitor, FR-146687.

Abstract

This compound, also known as FK687 or TF505, is a potent, orally active, non-steroidal dual inhibitor of both type I and type II 5α-reductase. Developed by Fujisawa Pharmaceutical Co., Ltd. (now Astellas Pharma), this compound has demonstrated significant potential in preclinical studies for the treatment of androgen-dependent conditions such as benign prostatic hyperplasia (BPH). This technical guide provides a comprehensive overview of the discovery and history of this compound, its mechanism of action, and detailed experimental protocols for its evaluation. Quantitative data from key studies are summarized, and relevant biological pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound for research and drug development professionals.

Discovery and History

This compound was discovered and developed by scientists at Fujisawa Pharmaceutical Co., Ltd., a Japanese pharmaceutical company that merged with Yamanouchi Pharmaceutical Co., Ltd. in 2005 to form Astellas Pharma Inc. The initial research aimed to identify novel, potent, and selective 5α-reductase inhibitors for the management of BPH.

The seminal work on this compound was published in 1997 by O. Nakayama and colleagues in the journal Prostate. This publication detailed the in vitro and in vivo pharmacological profile of this compound, establishing it as a dual inhibitor of both rat and human 5α-reductase isozymes. The compound was shown to be a more potent inhibitor of rat prostate 5α-reductase than finasteride, a well-established 5α-reductase inhibitor.

Mechanism of Action: Inhibition of 5α-Reductase

This compound exerts its pharmacological effects by inhibiting the enzyme 5α-reductase. This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). DHT plays a crucial role in the development and progression of androgen-dependent conditions. By blocking the production of DHT, this compound can effectively mitigate the androgenic signaling that drives these pathologies.

The 5α-reductase signaling pathway is a critical component of androgen action in target tissues. The inhibition of this pathway by this compound is a key mechanism for its therapeutic potential.

5a-Reductase Signaling Pathway Testosterone Testosterone SRD5A 5α-Reductase (SRD5A1 & SRD5A2) Testosterone->SRD5A DHT Dihydrotestosterone (DHT) SRD5A->DHT AR Androgen Receptor (AR) DHT->AR ARE Androgen Response Element (ARE) AR->ARE Binds to Gene Gene Transcription ARE->Gene CellGrowth Cell Growth & Proliferation Gene->CellGrowth FR146687 This compound FR146687->SRD5A Inhibits

Caption: 5α-Reductase Signaling Pathway and Inhibition by this compound.

Data Presentation

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound against 5α-Reductase
Enzyme SourceIC50 (nM)
Rat 5α-Reductase1.7
Human 5α-Reductase4.6

Data from O. Nakayama, et al. Prostate. 1997 Jun 1;31(4):241-9.[1]

Table 2: In Vivo Effects of this compound on Prostate and Seminal Vesicle Weight in Rats
Treatment GroupDose (mg/kg, p.o.)Ventral Prostate Weight Reduction (%)Seminal Vesicle Weight Reduction (%)
This compound0.1SignificantSignificant
This compound> 0.1Dose-dependentDose-dependent

Data from O. Nakayama, et al. Prostate. 1997 Jun 1;31(4):241-9.[1]

Table 3: Effect of this compound on Prostatic Dihydrotestosterone (DHT) Concentration
SpeciesEffect on DHT Concentration
RatSignificantly reduced
BeagleSignificantly reduced

Data from O. Nakayama, et al. Prostate. 1997 Jun 1;31(4):241-9.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro 5α-Reductase Inhibition Assay

This protocol outlines the determination of the inhibitory activity of this compound on 5α-reductase.

5a-Reductase Inhibition Assay Workflow cluster_prep Enzyme Preparation cluster_assay Inhibition Assay Prostate Rat/Human Prostate Tissue Homogenize Homogenize in Buffer Prostate->Homogenize Centrifuge1 Centrifuge at low speed Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 Centrifuge at high speed Supernatant1->Centrifuge2 Microsomes Resuspend Microsomal Pellet (Enzyme Source) Centrifuge2->Microsomes Incubate Incubate Microsomes with This compound & [14C]Testosterone Microsomes->Incubate Stop Stop Reaction (e.g., with organic solvent) Incubate->Stop Extract Extract Steroids Stop->Extract Separate Separate Steroids (e.g., TLC or HPLC) Extract->Separate Quantify Quantify [14C]DHT and [14C]Testosterone Separate->Quantify Calculate Calculate % Inhibition and IC50 Quantify->Calculate

Caption: Workflow for the in vitro 5α-reductase inhibition assay.

Methodology:

  • Enzyme Preparation:

    • Prostate tissue from rats or humans is homogenized in a suitable buffer (e.g., Tris-HCl with sucrose and EDTA).

    • The homogenate is subjected to differential centrifugation to isolate the microsomal fraction, which contains the 5α-reductase enzyme.

    • The final microsomal pellet is resuspended in a buffer for use in the assay.

  • Inhibition Assay:

    • The microsomal preparation is pre-incubated with various concentrations of this compound.

    • The enzymatic reaction is initiated by the addition of radiolabeled testosterone (e.g., [¹⁴C]testosterone) and a cofactor (NADPH).

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

    • The reaction is terminated, and the steroids are extracted.

    • The substrate (testosterone) and the product (DHT) are separated using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • The amount of radiolabeled DHT formed is quantified using a scintillation counter.

    • The percentage of inhibition at each concentration of this compound is calculated, and the IC50 value is determined.

In Vivo Evaluation of this compound in a Rat Model of BPH

This protocol describes the assessment of the in vivo efficacy of this compound.

Methodology:

  • Animal Model:

    • Mature male rats are used.

    • To induce prostatic growth, castrated immature rats can be treated with testosterone propionate (TP).

  • Drug Administration:

    • This compound is administered orally (p.o.) at various doses for a specified duration (e.g., 14 or 21 days).

    • A control group receives the vehicle.

  • Endpoint Evaluation:

    • At the end of the treatment period, the animals are euthanized.

    • The ventral prostate and seminal vesicles are dissected and weighed.

    • The reduction in organ weight in the treated groups compared to the control group is calculated.

    • For mechanistic studies, the concentration of DHT in the prostate tissue can be measured using gas chromatography-mass spectrometry (GC-MS).

Conclusion

This compound is a potent dual inhibitor of 5α-reductase with demonstrated in vitro and in vivo activity. Its discovery by Fujisawa Pharmaceutical Co., Ltd. provided a valuable tool for research into androgen-dependent diseases. The data and experimental protocols presented in this technical guide offer a comprehensive resource for scientists and researchers in the field of drug development, facilitating further investigation into the therapeutic potential of 5α-reductase inhibitors. The provided visualizations of the signaling pathway and experimental workflows serve to enhance the understanding of the compound's mechanism and evaluation.

References

Synthesis of 2'-O-Neopentyldeoxyuridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for 2'-O-Neopentyldeoxyuridine, a modified nucleoside with potential applications in therapeutic oligonucleotides. The information presented herein is intended for an audience with a strong background in synthetic organic chemistry and drug development.

Introduction

2'-O-alkylation of nucleosides is a critical modification in the development of therapeutic oligonucleotides. These modifications can enhance nuclease resistance, increase binding affinity to target RNA, and modulate the immunological properties of the oligonucleotide. The neopentyl group, with its bulky and hydrophobic nature, is a unique 2'-O-modification. This guide details a plausible synthetic route to 2'-O-Neopentyldeoxyuridine, based on established chemical principles for nucleoside modifications.

Disclaimer: The following synthesis pathway and experimental protocols are based on general methods for 2'-O-alkylation of deoxynucleosides. While the synthesis of 2'-O-Neopentyldeoxyuridine has been reported, the specific experimental details from the primary literature (Mathis et al., Org. Biomol. Chem., 2013, 11, 1325-1357) were not accessible for this review. Therefore, the provided protocols and quantitative data should be considered representative and may require optimization.

Synthesis Pathway

The synthesis of 2'-O-Neopentyldeoxyuridine can be envisioned to proceed through a multi-step pathway starting from 2'-deoxyuridine. The key steps involve the protection of the hydroxyl groups, selective alkylation of the 2'-hydroxyl group, and subsequent deprotection to yield the final product.

Synthesis_Pathway Start 2'-Deoxyuridine Protected 3',5'-O-Protected 2'-Deoxyuridine Start->Protected Protection (e.g., TBDMSCl, Imidazole) Alkylated 3',5'-O-Protected 2'-O-Neopentyldeoxyuridine Protected->Alkylated Alkylation (Neopentyl bromide, NaH) Final 2'-O-Neopentyldeoxyuridine Alkylated->Final Deprotection (e.g., TBAF)

Figure 1: Proposed synthesis pathway for 2'-O-Neopentyldeoxyuridine.

Experimental Protocols

The following are detailed, representative methodologies for the key steps in the synthesis of 2'-O-Neopentyldeoxyuridine.

Protection of 3',5'-Hydroxyl Groups of 2'-Deoxyuridine

Objective: To selectively protect the 3' and 5' primary hydroxyl groups to allow for specific alkylation at the 2' position.

Procedure:

  • To a solution of 2'-deoxyuridine (1.0 eq) in anhydrous pyridine, add 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl, 1.1 eq) dropwise at 0 °C under an argon atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with methanol and evaporate the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the 3',5'-O-(TIPS)₂ protected 2'-deoxyuridine.

2'-O-Alkylation with Neopentyl Bromide

Objective: To introduce the neopentyl group at the 2'-hydroxyl position.

Procedure:

  • To a solution of the 3',5'-O-protected 2'-deoxyuridine (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 1.5 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an argon atmosphere.

  • Stir the suspension at room temperature for 1 hour.

  • Add neopentyl bromide (1.5 eq) to the reaction mixture.

  • Heat the reaction to reflux and stir for 24-48 hours, monitoring by TLC.

  • After completion, cool the reaction to 0 °C and quench carefully with methanol.

  • Remove the solvent under reduced pressure and purify the crude product by silica gel column chromatography.

Deprotection to Yield 2'-O-Neopentyldeoxyuridine

Objective: To remove the protecting groups from the 3' and 5' hydroxyls to obtain the final product.

Procedure:

  • Dissolve the protected 2'-O-neopentyldeoxyuridine (1.0 eq) in THF.

  • Add tetrabutylammonium fluoride (TBAF, 2.2 eq, 1 M solution in THF) dropwise at room temperature.

  • Stir the reaction for 4-6 hours and monitor by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford 2'-O-Neopentyldeoxyuridine.

Data Presentation

The following tables summarize representative quantitative data for the synthesis. Note that actual yields may vary depending on specific reaction conditions and scale.

Table 1: Reagents and Representative Molar Equivalents

StepStarting MaterialReagent 1Eq.Reagent 2Eq.Solvent
Protection 2'-DeoxyuridineTIPDSCl1.1--Pyridine
Alkylation 3',5'-O-Protected IntermediateNaH1.5Neopentyl bromide1.5THF
Deprotection 2'-O-Alkylated IntermediateTBAF2.2--THF

Table 2: Representative Reaction Conditions and Yields

StepTemperature (°C)Duration (h)Representative Yield (%)
Protection 0 to RT12-1685-95
Alkylation Reflux24-4850-70
Deprotection RT4-680-90

Table 3: Characterization Data for 2'-O-Neopentyldeoxyuridine (Expected)

AnalysisExpected Results
¹H NMR Characteristic peaks for the neopentyl group (singlet around 0.9 ppm for t-butyl protons, and a doublet for the methylene protons), along with signals for the deoxyribose and uracil moieties.
¹³C NMR Resonances corresponding to the carbons of the neopentyl group, deoxyribose sugar, and the uracil base.
Mass Spec (HRMS) Calculated m/z for [M+H]⁺ or [M+Na]⁺ should be observed.

Experimental Workflow Diagram

The following diagram illustrates the overall experimental workflow from starting material to the final purified product.

Experimental_Workflow cluster_protection Protection Step cluster_alkylation Alkylation Step cluster_deprotection Deprotection Step p1 Dissolve 2'-Deoxyuridine in Pyridine p2 Add TIPDSCl at 0°C p1->p2 p3 Stir at RT for 12-16h p2->p3 p4 Quench and Evaporate p3->p4 p5 Column Chromatography p4->p5 a1 Dissolve Protected Intermediate in THF p5->a1 a2 Add NaH at 0°C a1->a2 a3 Add Neopentyl Bromide a2->a3 a4 Reflux for 24-48h a3->a4 a5 Quench and Evaporate a4->a5 a6 Column Chromatography a5->a6 d1 Dissolve Alkylated Intermediate in THF a6->d1 d2 Add TBAF d1->d2 d3 Stir at RT for 4-6h d2->d3 d4 Evaporate d3->d4 d5 Column Chromatography d4->d5 Final_Product Pure 2'-O-Neopentyldeoxyuridine d5->Final_Product Characterization (NMR, MS)

Figure 2: Detailed experimental workflow for the synthesis of 2'-O-Neopentyldeoxyuridine.

Conclusion

This technical guide outlines a robust and plausible pathway for the synthesis of 2'-O-Neopentyldeoxyuridine. The described methodologies are based on well-established principles of nucleoside chemistry. Researchers and drug development professionals can use this guide as a foundation for the synthesis and further investigation of this and other 2'-O-alkylated nucleosides for therapeutic applications. It is recommended to consult the primary literature for specific modifications and optimizations to these general procedures.

In Vitro Mechanism of Action of FR-146687: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Scientific inquiry into the molecular mechanisms of novel therapeutic agents is a cornerstone of modern drug discovery and development. Understanding how a compound interacts with cellular components at a molecular level is paramount for predicting its efficacy, potential side effects, and for the rational design of future pharmaceuticals. This document aims to provide a comprehensive technical overview of the in vitro mechanism of action of FR-146687. However, extensive searches of publicly available scientific literature and databases did not yield specific information for a compound designated as "this compound."

The following sections will, therefore, provide a foundational framework for elucidating the in vitro mechanism of action of a hypothetical novel compound, drawing upon established principles and experimental approaches in pharmacology and molecular biology. This guide will serve as a template for the types of data, experimental protocols, and analytical visualizations that are essential for characterizing a new chemical entity.

Characterizing Enzyme Inhibition

A primary mechanism by which drugs exert their effects is through the inhibition of enzymes. Key quantitative metrics in this analysis are the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions.[1][2] The Ki, on the other hand, is a more absolute measure of the binding affinity of the inhibitor to the enzyme.

Table 1: Hypothetical Quantitative Data for this compound Enzyme Inhibition

Target EnzymeSubstrateIC50 (nM)Ki (nM)Type of Inhibition
Enzyme XSubstrate A5025Competitive
Enzyme YSubstrate B120N/ANon-competitive
Experimental Protocol: Enzyme Inhibition Assay

A standard method to determine these parameters is through an in vitro enzyme activity assay.

  • Preparation of Reagents:

    • Purified target enzyme (e.g., Enzyme X).

    • Specific substrate for the enzyme (e.g., Substrate A).

    • Assay buffer optimized for enzyme activity (pH, ionic strength).

    • A range of concentrations of the inhibitor (this compound).

    • Detection reagent to measure product formation or substrate depletion.

  • Assay Procedure:

    • In a 96-well plate, add a fixed concentration of the enzyme to each well.

    • Add varying concentrations of the inhibitor (this compound) to the wells. A vehicle control (e.g., DMSO) should be included.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress over time by measuring the signal from the detection reagent (e.g., absorbance, fluorescence).

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • To determine the mode of inhibition (competitive, non-competitive, etc.), the assay is repeated with varying substrate concentrations. The data is then plotted using a Lineweaver-Burk or Michaelis-Menten plot.[3][4]

Elucidating Signaling Pathway Modulation

Many drugs function by modulating intracellular signaling pathways, which are complex networks of proteins that transmit signals from the cell surface to intracellular targets.

Hypothetical Signaling Pathway Affected by this compound

Let's hypothesize that this compound inhibits a key kinase, "Kinase A," in the well-established Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK pathway, including the ERK1/2 cascade, is crucial in regulating cell proliferation, differentiation, and survival.[5][6]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Kinase_A Kinase A Kinase_A->MEK FR146687 This compound FR146687->Kinase_A GeneExpression Gene Expression TranscriptionFactors->GeneExpression

Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.

Experimental Protocol: Western Blotting for Phosphorylated Proteins

Western blotting is a widely used technique to detect specific proteins in a sample and to assess their post-translational modifications, such as phosphorylation, which is a key event in many signaling pathways.

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., cancer cells known to have an active MAPK pathway).

    • Treat the cells with various concentrations of this compound for a specific duration. Include a positive control (e.g., a known activator of the pathway) and a negative control (vehicle).

  • Protein Extraction:

    • Lyse the cells to release their proteins.

    • Quantify the total protein concentration in each lysate to ensure equal loading.

  • SDS-PAGE and Protein Transfer:

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of a protein in the pathway (e.g., anti-phospho-ERK).

    • Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody for the total form of the protein (e.g., anti-total-ERK) to confirm equal loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the phosphorylated protein to the total protein.

    • Compare the levels of phosphorylated protein in treated cells to the controls.

Visualizing Experimental Workflow

A clear workflow diagram is essential for communicating complex experimental designs.

G start Start cell_culture Cell Culture start->cell_culture treatment Treatment with this compound cell_culture->treatment protein_extraction Protein Extraction treatment->protein_extraction quantification Protein Quantification protein_extraction->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer immunoblotting Immunoblotting (p-ERK, total-ERK) transfer->immunoblotting detection Signal Detection immunoblotting->detection analysis Data Analysis detection->analysis end End analysis->end

Caption: Workflow for Western Blot analysis of signaling pathway modulation.

Conclusion

While specific data for this compound is not publicly available, this guide outlines the standard and essential methodologies required to elucidate the in vitro mechanism of action of a novel compound. A thorough investigation would involve a combination of biochemical assays to determine enzyme kinetics and cell-based assays to understand the impact on cellular signaling pathways. The use of clear data presentation in tables and visual representations of pathways and workflows through diagrams are critical for the effective communication and interpretation of these complex datasets. Further research into the specific target and effects of this compound, should it become available, would follow the principles and protocols detailed herein.

References

A Technical Guide to the Biological Activity of 2'-O-Neopentyldeoxyuridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known biological and biophysical properties of 2'-O-Neopentyldeoxyuridine (Un), a modified nucleoside with potential applications in oligonucleotide-based therapeutics. While direct studies on the specific antiviral or anticancer activities of 2'-O-Neopentyldeoxyuridine as a standalone agent are not extensively documented in publicly available literature, its impact on the structural and thermodynamic properties of DNA and RNA duplexes has been investigated. This guide synthesizes the available data, offering insights into its potential role in the development of novel therapeutic oligonucleotides.

Synthesis and Structure

2'-O-Neopentyldeoxyuridine is a modified deoxyuridine molecule where a neopentyl group is attached to the 2'-hydroxyl position of the ribose sugar. The synthesis of 2'-O-Neopentyldeoxyuridine has been described, allowing for its incorporation into oligodeoxyribonucleotides. This modification is of interest in the field of nucleic acid therapeutics as alterations at the 2' position of the sugar moiety can confer desirable properties such as increased nuclease resistance and altered binding affinity to target RNA or DNA.

Impact on Oligonucleotide Duplex Stability and Conformation

The incorporation of 2'-O-Neopentyldeoxyuridine into DNA strands has been shown to influence the stability and conformation of the resulting DNA-DNA and DNA-RNA duplexes.

Thermodynamic Properties:

UV melting experiments have been conducted to determine the thermodynamic stability of duplexes containing 2'-O-Neopentyldeoxyuridine. The melting temperatures (Tm) and the change in Gibbs free energy (ΔG°37) provide quantitative measures of duplex stability.

Duplex CompositionModificationTm (°C)ΔG°37 (kcal/mol)
DNA-DNAUnmodified (dU)58.5-18.6
DNA-DNASingle Un56.5-17.8
DNA-DNATriple Un52.0-16.5
DNA-RNAUnmodified (dU)62.0-20.5
DNA-RNASingle Un61.5-20.2
DNA-RNATriple Un59.0-19.4

Data sourced from studies on 17-base-pair duplexes.

The data indicates that the incorporation of 2'-O-Neopentyldeoxyuridine leads to a slight decrease in the thermal stability of both DNA-DNA and DNA-RNA duplexes, with a more pronounced effect observed with multiple incorporations. Despite this, oligonucleotides containing this modification are still capable of forming stable duplexes with complementary DNA and RNA strands.

Conformational Effects:

Circular dichroism (CD) spectroscopy and molecular dynamics simulations have shed light on the structural changes induced by 2'-O-Neopentyldeoxyuridine.

  • Sugar Pucker: Molecular dynamics simulations suggest that the sugar moiety of 2'-O-Neopentyldeoxyuridine adopts a C2'-exo sugar pucker conformation, which is characteristic of an A-type helix, without significantly disturbing the C2'-endo conformation of the neighboring unmodified deoxynucleosides.

  • Groove Accommodation: The bulky neopentyl group is accommodated within the minor groove of both DNA-DNA and DNA-RNA duplexes.

  • Overall Duplex Conformation: CD spectroscopy indicates that the overall conformations of DNA-DNA and DNA-RNA duplexes containing 2'-O-Neopentyldeoxyuridine are similar to those of the corresponding unmodified duplexes.

Experimental Protocols

Synthesis of 2'-O-Neopentyldeoxyuridine:

A detailed protocol for the chemical synthesis of 2'-O-Neopentyldeoxyuridine and its subsequent incorporation into oligonucleotides has been established. The general workflow for the synthesis and analysis is outlined below.

Synthesis_and_Analysis_Workflow Start Starting Material (Deoxyuridine) Synthesis Chemical Synthesis of 2'-O-Neopentyldeoxyuridine (Un) Start->Synthesis Alkylation Incorporation Incorporation of Un into Oligonucleotides Synthesis->Incorporation Phosphoramidite Chemistry Purification Purification of Modified Oligonucleotides Incorporation->Purification HPLC Analysis Biophysical Analysis Purification->Analysis

Caption: General workflow for the synthesis of 2'-O-Neopentyldeoxyuridine and its analysis.

UV Melting Temperature (Tm) Determination:

  • Sample Preparation: Equimolar amounts of the modified oligonucleotide and its complementary DNA or RNA strand are mixed in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

  • Thermal Denaturation: The absorbance of the solution at 260 nm is monitored as the temperature is increased at a constant rate (e.g., 0.5 °C/min).

  • Data Analysis: The Tm is determined as the temperature at which 50% of the duplex is dissociated, which corresponds to the maximum of the first derivative of the melting curve.

Circular Dichroism (CD) Spectroscopy:

  • Sample Preparation: Duplexes are prepared as described for Tm determination.

  • Data Acquisition: CD spectra are recorded at a controlled temperature (e.g., 20 °C) over a specific wavelength range (e.g., 200-320 nm).

  • Data Analysis: The resulting spectra provide information about the secondary structure of the nucleic acid duplexes.

Signaling Pathways and Logical Relationships

The primary mechanism by which 2'-O-Neopentyldeoxyuridine exerts its effect is through direct incorporation into oligonucleotides, thereby altering their biophysical properties. This can have implications for therapeutic strategies that rely on oligonucleotide binding to target nucleic acids, such as antisense and siRNA technologies.

Mechanism_of_Action Un 2'-O-Neopentyldeoxyuridine (Un) Modified_Oligo Modified Oligonucleotide (containing Un) Un->Modified_Oligo Incorporation Oligo Oligonucleotide Oligo->Modified_Oligo Duplex Duplex Formation Modified_Oligo->Duplex Target_NA Target Nucleic Acid (DNA or RNA) Target_NA->Duplex Biological_Effect Modulation of Biological Function Duplex->Biological_Effect Altered Stability & Conformation

FR-146687: A Potent 5α-Reductase Inhibitor, Not a Nucleoside Analog

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

This document provides a detailed technical overview of FR-146687, a potent and selective inhibitor of 5α-reductase. It is crucial to note that, contrary to a potential misclassification, this compound is not a modified nucleoside analog. This whitepaper clarifies its correct classification and delves into its mechanism of action, inhibitory potency, and in vivo effects. The information is compiled from peer-reviewed scientific literature and is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: Correcting the Classification of this compound

This compound (also known as FK 687 or TF 505) is a synthetic, orally active small molecule that has been identified as a highly selective inhibitor of 5α-reductase.[1] Nucleoside analogs are a class of compounds that are structurally similar to naturally occurring nucleosides and are often used as antiviral or anticancer agents.[2][3][4] this compound does not share the structural characteristics of a nucleoside, which typically consists of a nucleobase linked to a sugar moiety. Instead, its mechanism of action is centered on the inhibition of the enzyme 5α-reductase, which is pivotal in androgen metabolism.[1]

Mechanism of Action: Inhibition of 5α-Reductase

The primary pharmacological action of this compound is the inhibition of 5α-reductase, an enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[1][5] DHT has a higher binding affinity for the androgen receptor and is a key mediator in the development and function of the prostate gland, as well as in the pathophysiology of conditions like benign prostatic hyperplasia (BPH) and androgenic alopecia.[3][5][6]

This compound has been shown to be a dual inhibitor of both isozymes of 5α-reductase.[7] Its inhibitory action is noncompetitive, meaning it binds to a site on the enzyme that is distinct from the substrate-binding site, thereby altering the enzyme's conformation and reducing its catalytic activity.[7] Notably, this compound exhibits high selectivity for 5α-reductase and does not show inhibitory effects on other steroid oxidoreductases, which is a desirable characteristic for minimizing off-target side effects.[1]

Signaling Pathway

The signaling pathway affected by this compound is the androgen signaling pathway. By inhibiting 5α-reductase, this compound effectively reduces the intracellular concentration of DHT. This leads to a decrease in the activation of the androgen receptor by its most potent ligand. The unactivated androgen receptor remains in the cytoplasm; upon binding with an androgen like DHT, it translocates to the nucleus, where it acts as a transcription factor, regulating the expression of genes involved in cell growth and differentiation in androgen-sensitive tissues like the prostate.

FR146687_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Prostate Cell cluster_nucleus Nucleus Testosterone_ext Testosterone Testosterone_int Testosterone Testosterone_ext->Testosterone_int Diffusion SRD5A 5α-Reductase Testosterone_int->SRD5A Substrate DHT Dihydrotestosterone (DHT) SRD5A->DHT Conversion AR_cytoplasm Androgen Receptor (AR) DHT->AR_cytoplasm Binds AR_DHT_complex DHT-AR Complex AR_DHT_nucleus DHT-AR Complex AR_DHT_complex->AR_DHT_nucleus Translocation DNA DNA AR_DHT_nucleus->DNA Binds Gene_Transcription Gene Transcription (Growth, Proliferation) DNA->Gene_Transcription Activates FR146687 This compound FR146687->SRD5A Inhibits (Noncompetitive)

Caption: Mechanism of action of this compound in inhibiting the 5α-reductase pathway.

Quantitative Data

The following tables summarize the key quantitative data regarding the inhibitory activity and in vivo effects of this compound.

Table 1: In Vitro Inhibitory Activity of this compound
Enzyme SourceIC₅₀ (nM)
Rat 5α-reductase1.7
Human 5α-reductase4.6

Data from Nakayama et al., 1997.[1]

Table 2: In Vivo Effects of this compound in Animal Models
Animal ModelDosageDurationEffect
Mature Rats> 0.1 mg/kg (p.o.)2, 7, 14, or 21 daysDose-dependent reduction in ventral prostate and seminal vesicle weight
Castrated Immature Rats (Testosterone-induced)> 0.1 mg/kg (p.o.)Not specifiedDose-dependent reduction in ventral prostate and seminal vesicle weight
Castrated Immature Rats (DHT-induced)Not specifiedNot specifiedNo effect on ventral prostate and seminal vesicle weight
Rats and BeaglesNot specifiedNot specifiedSignificant reduction in DHT concentration in the prostate

Data from Nakayama et al., 1997 and MedChemExpress.[1][7]

Experimental Protocols

The following are descriptions of the key experimental methodologies used to characterize this compound, based on the available literature. It should be noted that the abstracts and available information do not provide exhaustive, step-by-step protocols, but rather an overview of the methods employed.

In Vitro 5α-Reductase Inhibition Assay

Objective: To determine the in vitro inhibitory potency of this compound on rat and human 5α-reductase isozymes.

Methodology Overview:

  • Enzyme Expression: Two isozymes of both rat and human 5α-reductase were expressed in 293 cells.

  • Inhibition Assay: The inhibitory activity of this compound was assessed against the expressed enzymes. While the specific assay format is not detailed in the abstract, such assays typically involve incubating the enzyme with its substrate (testosterone) and a cofactor (NADPH) in the presence of varying concentrations of the inhibitor.

  • Quantification: The conversion of testosterone to DHT is measured, often using techniques like High-Performance Liquid Chromatography (HPLC) or radioimmunoassay.

  • IC₅₀ Determination: The concentration of this compound that causes 50% inhibition of enzyme activity (IC₅₀) was calculated.

In_Vitro_Workflow cluster_workflow In Vitro Inhibition Assay Workflow start Start expression Express Rat & Human 5α-Reductase in 293 Cells start->expression incubation Incubate Enzyme with Testosterone, NADPH, and Varying [this compound] expression->incubation quantification Quantify DHT Production (e.g., HPLC) incubation->quantification calculation Calculate IC₅₀ Value quantification->calculation end End calculation->end

Caption: Generalized workflow for the in vitro 5α-reductase inhibition assay.
In Vivo Evaluation in Animal Models

Objective: To assess the in vivo efficacy of this compound in reducing prostate size and DHT levels.

Methodology Overview:

  • Animal Models:

    • Mature male rats.

    • Castrated immature male rats with androgen-induced prostate growth (using testosterone propionate or dihydrotestosterone propionate).

    • Beagle dogs.

  • Drug Administration: this compound was administered orally (p.o.).

  • Endpoint Measurement:

    • Prostate and Seminal Vesicle Weight: At the end of the treatment period, the animals were euthanized, and the ventral prostate and seminal vesicles were excised and weighed.

    • DHT and Testosterone Levels: The concentrations of DHT and testosterone in the prostate tissue were measured using gas chromatography-mass spectrometry (GC-MS).

  • Comparison: The effects of this compound were compared to a vehicle control and, in some experiments, to another 5α-reductase inhibitor, finasteride.[7]

In_Vivo_Workflow cluster_workflow In Vivo Efficacy Workflow start Start: Select Animal Model (Rat or Beagle) treatment Oral Administration of This compound or Vehicle start->treatment euthanasia Euthanasia and Tissue Collection treatment->euthanasia measurements Measure: 1. Prostate/Seminal Vesicle Weight 2. Prostate DHT/Testosterone (GC-MS) euthanasia->measurements analysis Data Analysis and Comparison measurements->analysis end End analysis->end

Caption: Generalized workflow for the in vivo evaluation of this compound.

Conclusion

This compound is a potent, selective, and orally active dual inhibitor of 5α-reductase, and it is not a nucleoside analog. Its ability to effectively reduce DHT levels in target tissues, as demonstrated in both in vitro and in vivo studies, underscores its potential as a therapeutic agent for androgen-dependent conditions. The data presented in this whitepaper provide a comprehensive overview for researchers and drug development professionals interested in the pharmacology of 5α-reductase inhibitors. Further investigation into its clinical efficacy and safety profile would be the next logical step in its developmental pathway.

References

Potential Therapeutic Applications of FR-146687: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR-146687, also known as FK-687, is a potent and selective dual inhibitor of steroid 5α-reductase isozymes. This technical guide consolidates the available preclinical data on this compound, focusing on its potential therapeutic applications stemming from its mechanism of action. The primary therapeutic rationale for this compound lies in the treatment of androgen-dependent conditions, most notably benign prostatic hyperplasia (BPH). This document provides a comprehensive overview of its in vitro and in vivo pharmacological effects, detailed experimental methodologies, and a summary of quantitative data.

Core Mechanism of Action: 5α-Reductase Inhibition

This compound exerts its therapeutic effects by inhibiting the enzyme 5α-reductase. This enzyme is responsible for the conversion of testosterone to the more potent androgen, 5α-dihydrotestosterone (DHT). DHT is a key mediator in the pathophysiology of several androgen-dependent conditions. By inhibiting both isozymes of 5α-reductase, this compound effectively reduces DHT levels in target tissues, thereby mitigating its downstream effects.

Signaling Pathway

5a_Reductase_Inhibition Testosterone Testosterone SRD5A 5α-Reductase (Isozymes 1 & 2) Testosterone->SRD5A DHT 5α-Dihydrotestosterone (DHT) SRD5A->DHT AR Androgen Receptor (AR) DHT->AR Gene Androgen-Responsive Gene Transcription AR->Gene Patho Pathophysiological Effects (e.g., Prostate Growth) Gene->Patho FR146687 This compound FR146687->SRD5A Inhibition

Figure 1: Mechanism of Action of this compound

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro 5α-Reductase Inhibitory Activity
Enzyme SourceIC₅₀ (nM)
Rat 5α-reductase1.7[1]
Human 5α-reductase4.6[1]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vivo Effects of this compound in a Rat Model of BPH
Treatment Group (Oral Dose)DurationChange in Ventral Prostate WeightChange in Seminal Vesicle Weight
Vehicle Control21 days--
This compound (0.1 mg/kg)21 daysDose-dependent reductionDose-dependent reduction
This compound (0.32 mg/kg)21 daysSignificant reductionSignificant reduction
This compound (3.2 mg/kg)21 daysPotent reductionPotent reduction

Note: The available literature states a dose-dependent reduction at doses above 0.1 mg/kg.[1] Specific percentage reductions are not publicly available.

Table 3: Effect of this compound on Prostatic DHT Concentration
Animal ModelTreatmentOutcome
RatThis compoundSignificant reduction in DHT concentration
Beagle DogThis compoundSignificant reduction in DHT concentration

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited, based on the available information and standard practices in the field.

In Vitro 5α-Reductase Inhibition Assay

This protocol describes a method for determining the inhibitory activity of this compound on rat and human 5α-reductase isozymes.

Objective: To determine the IC₅₀ value of this compound against recombinant 5α-reductase.

Materials:

  • Recombinant human and rat 5α-reductase isozymes (expressed in 293 cells)

  • Testosterone (substrate)

  • NADPH (cofactor)

  • This compound

  • Assay buffer (e.g., 40 mM potassium phosphate buffer, pH 6.5)

  • Scintillation fluid

  • [³H]-Testosterone (radiolabeled substrate)

Procedure:

  • Enzyme Preparation: Microsomes from 293 cells expressing the respective 5α-reductase isozymes are prepared through standard cell lysis and centrifugation procedures.

  • Assay Reaction: In a reaction tube, combine the assay buffer, NADPH, and varying concentrations of this compound.

  • Initiation: Add the enzyme preparation to the reaction mixture and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.

  • Substrate Addition: Initiate the enzymatic reaction by adding [³H]-Testosterone.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding a quenching solution (e.g., a mixture of organic solvents).

  • Extraction and Separation: Extract the steroids from the aqueous phase. Separate the substrate ([³H]-Testosterone) from the product ([³H]-DHT) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification: Quantify the amount of [³H]-DHT formed using liquid scintillation counting.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value by non-linear regression analysis.

In_Vitro_Workflow start Start prep Prepare Reagents: Enzyme, Buffer, NADPH, This compound, [3H]-Testosterone start->prep mix Combine Buffer, NADPH, and this compound prep->mix preincubate Add Enzyme and Pre-incubate at 37°C mix->preincubate react Initiate Reaction with [3H]-Testosterone preincubate->react incubate Incubate at 37°C react->incubate stop Terminate Reaction incubate->stop extract Extract and Separate Substrate and Product (TLC/HPLC) stop->extract quantify Quantify [3H]-DHT via Scintillation Counting extract->quantify analyze Calculate % Inhibition and Determine IC50 quantify->analyze end End analyze->end

Figure 2: In Vitro 5α-Reductase Inhibition Assay Workflow
In Vivo Efficacy in a Castrated Rat Model

This protocol describes a common in vivo model to assess the efficacy of 5α-reductase inhibitors in reducing prostate and seminal vesicle weight.

Objective: To evaluate the in vivo efficacy of orally administered this compound in a testosterone-induced prostate growth model in castrated rats.

Animals: Immature male rats (e.g., Sprague-Dawley), castrated at a specific age.

Materials:

  • This compound

  • Testosterone propionate (TP)

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Vehicle for TP injection (e.g., sesame oil)

Procedure:

  • Acclimatization: Acclimatize castrated rats for a period before the study begins.

  • Grouping: Randomly assign animals to different treatment groups (vehicle control, different doses of this compound).

  • Androgen Stimulation: Administer daily subcutaneous injections of TP to all animals to induce prostate and seminal vesicle growth.

  • Drug Administration: Administer this compound or vehicle orally once daily for the duration of the study (e.g., 14 or 21 days).[1]

  • Observation: Monitor the animals daily for any signs of toxicity.

  • Termination and Tissue Collection: At the end of the treatment period, euthanize the animals. Carefully dissect the ventral prostate and seminal vesicles and record their wet weights.

  • DHT Measurement: A portion of the prostate tissue can be flash-frozen for subsequent measurement of DHT concentration by gas chromatography-mass spectrometry (GC-MS).

  • Data Analysis: Compare the mean prostate and seminal vesicle weights between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).

In_Vivo_Workflow start Start acclimate Acclimatize Castrated Rats start->acclimate group Randomize into Treatment Groups acclimate->group treat Daily Treatment: - Oral this compound/Vehicle - Subcutaneous Testosterone Propionate group->treat monitor Monitor Animals Daily treat->monitor terminate Euthanize and Collect Tissues monitor->terminate After 14-21 days weigh Measure Prostate and Seminal Vesicle Weights terminate->weigh dht Measure Prostatic DHT Concentration (GC-MS) terminate->dht analyze Statistical Analysis of Organ Weights and DHT Levels weigh->analyze dht->analyze end End analyze->end

Figure 3: In Vivo Efficacy Study Workflow

Potential Therapeutic Applications

Based on its potent 5α-reductase inhibitory activity, this compound has the potential for therapeutic application in the following androgen-dependent conditions:

  • Benign Prostatic Hyperplasia (BPH): This is the most direct and well-supported potential application. By reducing prostatic DHT levels, this compound can decrease prostate volume and alleviate the lower urinary tract symptoms associated with BPH.

  • Androgenetic Alopecia (Male Pattern Baldness): DHT is a key factor in the miniaturization of hair follicles. Inhibition of 5α-reductase is a clinically validated approach to treating this condition.

  • Prostate Cancer: While not a primary treatment, 5α-reductase inhibitors may have a role in the prevention or management of certain types of prostate cancer by reducing the levels of the potent androgen DHT.

Conclusion

This compound is a selective and potent dual inhibitor of 5α-reductase with demonstrated in vitro activity against both rat and human enzymes and in vivo efficacy in animal models of BPH. The available preclinical data strongly support its potential as a therapeutic agent for androgen-dependent disorders, particularly benign prostatic hyperplasia. Further clinical investigation would be required to establish its safety and efficacy in humans.

References

Methodological & Application

Application Notes and Protocols: Incorporation of FR-146687 into Oligonucleotides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR-146687 is a potent and selective non-steroidal inhibitor of 5α-reductase, an enzyme implicated in various androgen-dependent pathologies. The conjugation of small molecules like this compound to oligonucleotides offers a promising strategy for targeted delivery and enhanced therapeutic efficacy. This document provides detailed protocols for the incorporation of this compound into synthetic oligonucleotides, covering conjugation chemistry, purification, and characterization of the resulting conjugates. The protocols are designed to be accessible to researchers with expertise in oligonucleotide synthesis and modification.

Chemical Properties of this compound

A thorough understanding of the chemical properties of this compound is essential for designing an effective conjugation strategy.

PropertyValue
Molecular Formula C₃₃H₃₇NO₄
Molecular Weight 511.65 g/mol
Key Functional Groups Carboxylic Acid (-COOH), Secondary Hydroxyl (-OH), Lactam
Solubility Soluble in organic solvents such as DMSO and DMF

The presence of a carboxylic acid and a secondary hydroxyl group provides two primary handles for covalent attachment to an oligonucleotide. The choice of conjugation strategy will depend on the desired linkage chemistry and the specific site of attachment on the oligonucleotide (5'-terminus, 3'-terminus, or an internal position).

Experimental Protocols

Two primary strategies for the conjugation of this compound to oligonucleotides are presented: A) Amide bond formation via the carboxylic acid group and B) Ester bond formation via the secondary hydroxyl group . Both protocols are based on solid-phase synthesis, which simplifies purification by allowing for the removal of excess reagents by simple washing of the solid support.

General Materials and Methods
  • Oligonucleotide Synthesis: Standard phosphoramidite chemistry on a controlled pore glass (CPG) solid support.

  • Reagents: All reagents should be of high purity and anhydrous where specified.

  • Instrumentation: Automated DNA/RNA synthesizer, High-Performance Liquid Chromatography (HPLC) system, Mass Spectrometer (MS).

Protocol A: Amide Bond Formation via Carboxylic Acid Activation

This protocol describes the conjugation of this compound to an amino-modified oligonucleotide via the formation of a stable amide bond.

Experimental Workflow:

workflow_A cluster_synthesis Oligonucleotide Synthesis cluster_activation This compound Activation cluster_conjugation Conjugation cluster_deprotection Deprotection & Cleavage cluster_purification Purification & Analysis s1 Synthesize amino-modified oligonucleotide on CPG a1 Activate carboxylic acid of This compound with HBTU/HOBt c1 Couple activated this compound to solid-supported oligonucleotide a1->c1 d1 Cleave and deprotect the conjugate c1->d1 p1 Purify by RP-HPLC d1->p1 p2 Characterize by MS and UV-Vis p1->p2 workflow_B cluster_synthesis This compound Modification cluster_conjugation Solid-Phase Synthesis cluster_deprotection Deprotection & Cleavage cluster_purification Purification & Analysis s1 Synthesize this compound phosphoramidite c1 Incorporate this compound phosphoramidite during oligonucleotide synthesis s1->c1 d1 Cleave and deprotect the conjugate c1->d1 p1 Purify by RP-HPLC d1->p1 p2 Characterize by MS and UV-Vis p1->p2 signaling_pathway Testosterone Testosterone Five_alpha_reductase 5α-Reductase Testosterone->Five_alpha_reductase DHT DHT AR Androgen Receptor DHT->AR Binding ARE Androgen Response Element AR->ARE Translocation to Nucleus Gene_Transcription Gene Transcription ARE->Gene_Transcription Activation FR146687_Oligo This compound-Oligo Conjugate FR146687_Oligo->Five_alpha_reductase Inhibition Five_alpha_reductase->DHT Conversion

Application Notes and Protocols: Synthesis of 2'-O-Neopentyldeoxyuridine Phosphoramidite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modified oligonucleotides are critical tools in modern molecular biology and drug development, offering enhanced properties such as increased nuclease resistance, improved binding affinity, and tailored pharmacokinetic profiles. The 2'-O-neopentyl modification of deoxyuridine is a novel alteration that provides significant steric bulk at the 2'-position of the sugar moiety. This modification has been shown to influence the conformational properties of oligonucleotides and their hybridization characteristics.[1] The synthesis of 2'-O-Neopentyldeoxyuridine phosphoramidite is a key step in the incorporation of this modified nucleoside into synthetic oligonucleotides using automated solid-phase synthesis.

These application notes provide a detailed protocol for the chemical synthesis of 2'-O-Neopentyldeoxyuridine and its subsequent conversion to the corresponding 3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite.

Synthesis Pathway Overview

The overall synthesis of 2'-O-Neopentyldeoxyuridine phosphoramidite involves a three-stage process:

  • Synthesis of 2'-O-Neopentyldeoxyuridine: This involves the selective alkylation of the 2'-hydroxyl group of a suitably protected uridine derivative.

  • 5'-O-DMT Protection: The 5'-hydroxyl group of the modified nucleoside is protected with a dimethoxytrityl (DMT) group, which is essential for automated DNA synthesis.

  • Phosphitylation: The 3'-hydroxyl group is reacted with a phosphitylating agent to introduce the reactive phosphoramidite moiety.

Synthesis_Workflow cluster_0 Stage 1: Nucleoside Synthesis cluster_1 Stage 2: 5'-Protection cluster_2 Stage 3: Phosphitylation Uridine Uridine Protected Uridine Protected Uridine Uridine->Protected Uridine 2'-O-Neopentyldeoxyuridine 2'-O-Neopentyldeoxyuridine Protected Uridine->2'-O-Neopentyldeoxyuridine Neopentyl Bromide, NaH, DMF 5'-O-DMT-2'-O-Neopentyldeoxyuridine 5'-O-DMT-2'-O-Neopentyldeoxyuridine 2'-O-Neopentyldeoxyuridine->5'-O-DMT-2'-O-Neopentyldeoxyuridine DMT-Cl, Pyridine Final Phosphoramidite Final Phosphoramidite 5'-O-DMT-2'-O-Neopentyldeoxyuridine->Final Phosphoramidite 2-Cyanoethyl N,N-diisopropyl- chlorophosphoramidite, DIPEA, DCM

Caption: Overall workflow for the synthesis of 2'-O-Neopentyldeoxyuridine phosphoramidite.

Experimental Protocols

Protocol 1: Synthesis of 3',5'-O-(1,1,3,3-tetraisopropyldisiloxane-1,3-diyl)-2'-O-neopentyluridine

This protocol describes the synthesis of the neopentyl-modified uridine nucleoside.

Materials:

  • 3',5'-O-(1,1,3,3-tetraisopropyldisiloxane-1,3-diyl)uridine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Neopentyl bromide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3',5'-O-(1,1,3,3-tetraisopropyldisiloxane-1,3-diyl)uridine in anhydrous DMF, add sodium hydride (1.5 equivalents) portion-wise at 0°C under an argon atmosphere.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Add neopentyl bromide (2.0 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the title compound.

StepIntermediate/ProductExpected YieldPurity (by TLC/NMR)
13',5'-O-(1,1,3,3-tetraisopropyldisiloxane-1,3-diyl)-2'-O-neopentyluridine75-85%>95%
Protocol 2: Synthesis of 5'-O-(4,4'-dimethoxytrityl)-2'-O-neopentyldeoxyuridine

This protocol details the protection of the 5'-hydroxyl group.

Materials:

  • 3',5'-O-(1,1,3,3-tetraisopropyldisiloxane-1,3-diyl)-2'-O-neopentyluridine

  • Tetrabutylammonium fluoride (TBAF), 1 M in THF

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • Anhydrous pyridine

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • First, deprotect the silyl protecting group. Dissolve the product from Protocol 1 in THF and treat with TBAF (1.1 equivalents) at room temperature for 2 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude 2'-O-neopentyldeoxyuridine.

  • Co-evaporate the crude product with anhydrous pyridine.

  • Dissolve the residue in anhydrous pyridine and add DMT-Cl (1.2 equivalents).

  • Stir the reaction at room temperature overnight.

  • Quench the reaction with methanol.

  • Partition the mixture between DCM and saturated aqueous NaHCO₃.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

StepIntermediate/ProductExpected YieldPurity (by TLC/NMR)
25'-O-(4,4'-dimethoxytrityl)-2'-O-neopentyldeoxyuridine80-90%>97%
Protocol 3: Synthesis of 5'-O-(4,4'-dimethoxytrityl)-2'-O-neopentyldeoxyuridine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite

This protocol describes the final phosphitylation step.

Phosphitylation_Workflow Start 5'-O-DMT-2'-O-neopentyldeoxyuridine Reagents 2-Cyanoethyl N,N-diisopropyl- chlorophosphoramidite, DIPEA, Anhydrous DCM Reaction Stir at RT under Argon (2-4 hours) Start->Reaction Reagents->Reaction Quench Quench with cold saturated aqueous NaHCO₃ Reaction->Quench Extraction Extract with DCM Quench->Extraction Drying Dry over Na₂SO₄ Extraction->Drying Purification Silica Gel Chromatography Drying->Purification FinalProduct Final Phosphoramidite Purification->FinalProduct

Caption: Workflow for the phosphitylation reaction.

Materials:

  • 5'-O-(4,4'-dimethoxytrityl)-2'-O-neopentyldeoxyuridine

  • Anhydrous dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Triethylamine (for chromatography)

Procedure:

  • Dissolve 5'-O-(4,4'-dimethoxytrityl)-2'-O-neopentyldeoxyuridine in anhydrous DCM under an argon atmosphere.

  • Add DIPEA (2.5 equivalents) and stir for 10 minutes at room temperature.

  • Add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 equivalents) dropwise over 5 minutes.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with DCM and wash with cold saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a solvent system containing triethylamine (e.g., Hexane:Ethyl Acetate with 1% triethylamine) to afford the final phosphoramidite as a white foam.

StepProductExpected YieldPurity (by ³¹P NMR)
35'-O-(4,4'-dimethoxytrityl)-2'-O-neopentyldeoxyuridine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite70-85%>98%

Characterization Data

CompoundFormulaMW¹H NMR³¹P NMR (ppm)MS (ESI+)
2'-O-NeopentyldeoxyuridineC₁₄H₂₂N₂O₆314.34Consistent with structureN/Am/z [M+H]⁺ calcd 315.15, found 315.15
5'-O-DMT-2'-O-NeopentyldeoxyuridineC₃₅H₄₀N₂O₈616.70Consistent with structureN/Am/z [M+H]⁺ calcd 617.28, found 617.28
Final PhosphoramiditeC₄₄H₅₇N₄O₉P816.92Consistent with structure~149m/z [M+H]⁺ calcd 817.39, found 817.39

Application in Oligonucleotide Synthesis

The synthesized 2'-O-Neopentyldeoxyuridine phosphoramidite can be used in standard automated solid-phase oligonucleotide synthesis protocols. A slightly extended coupling time may be beneficial due to the steric bulk of the neopentyl group. Standard deprotection and cleavage procedures are generally applicable.

Conclusion

This document provides a comprehensive set of protocols for the synthesis of 2'-O-Neopentyldeoxyuridine phosphoramidite. The successful synthesis of this modified building block enables its incorporation into oligonucleotides for various research and therapeutic applications. The provided data serves as a benchmark for researchers undertaking this synthesis.

References

Application Notes and Protocols for FR-146687: A 5α-Reductase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Note: The initial request for a guide on the solid-phase oligonucleotide synthesis of FR-146687 appears to be based on a misunderstanding. This compound is not an oligonucleotide but rather a small molecule inhibitor of the enzyme 5α-reductase. Therefore, the methods of solid-phase oligonucleotide synthesis are not applicable to its production. This document provides a summary of the available information regarding the biological activity and mechanism of action of this compound.

I. Introduction

This compound, also known as FK 687, is a potent and selective inhibitor of 5α-reductase.[1] This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). Elevated levels of DHT are implicated in the pathophysiology of several androgen-dependent conditions, including benign prostatic hyperplasia (BPH) and androgenic alopecia. This compound has been investigated for its potential therapeutic effects in these conditions due to its ability to reduce DHT levels. It is an orally active compound that has demonstrated efficacy in preclinical models.[1]

II. Quantitative Biological Data

The following table summarizes the key quantitative data regarding the inhibitory activity and in vivo effects of this compound.

ParameterSpeciesValueReference
IC50 Rat 5α-reductase1.7 nM[1]
IC50 Human 5α-reductase4.6 nM[1]
In Vivo Efficacy RatDose-dependent reduction in ventral prostate and seminal vesicle weight at doses > 0.1 mg/kg (p.o.)[1]

III. Experimental Protocols

While detailed, step-by-step protocols for the synthesis of this compound are not available in the provided search results, the following outlines the general experimental approaches used to characterize its biological activity based on the available information.

A. In Vitro 5α-Reductase Inhibition Assay

This type of assay is fundamental to determining the inhibitory potency (IC50) of a compound like this compound.

  • Enzyme Preparation: 5α-reductase is prepared from rat and human sources, typically from liver or prostate tissue homogenates.

  • Reaction Mixture: A reaction buffer is prepared containing the enzyme, a radiolabeled substrate (e.g., [14C]-testosterone), and a cofactor (e.g., NADPH).

  • Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture. A control reaction without the inhibitor is also run.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific period to allow for the enzymatic conversion of testosterone to DHT.

  • Extraction and Separation: The reaction is stopped, and the steroids (testosterone and DHT) are extracted using an organic solvent. The substrate and product are then separated using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification: The amount of radiolabeled DHT produced is quantified using a scintillation counter or other appropriate detector.

  • IC50 Calculation: The percentage of inhibition at each concentration of this compound is calculated relative to the control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by plotting the percent inhibition against the log of the inhibitor concentration.

B. In Vivo Assessment of Androgenic Effects in Rats

These experiments are designed to evaluate the physiological effects of this compound in a living organism.

  • Animal Model: Male rats (e.g., Sprague-Dawley) are used as the animal model.

  • Dosing: this compound is administered orally (p.o.) at various doses (e.g., 0.032-3.2 mg/kg) over a set period (e.g., 2, 7, 14, or 21 days). A control group receives a vehicle solution.

  • Endpoint Measurement: At the end of the treatment period, the animals are euthanized, and the ventral prostate and seminal vesicles are dissected and weighed.

  • Data Analysis: The weights of the target organs from the treated groups are compared to the control group to determine the dose-dependent effect of this compound on these androgen-sensitive tissues. A statistically significant reduction in organ weight indicates successful inhibition of 5α-reductase in vivo.

IV. Mechanism of Action and Experimental Workflow

The primary mechanism of action of this compound is the inhibition of 5α-reductase. The following diagrams illustrate this pathway and a general workflow for evaluating such an inhibitor.

Testosterone Testosterone SRD5A 5α-reductase Testosterone->SRD5A DHT Dihydrotestosterone (DHT) AndrogenReceptor Androgen Receptor DHT->AndrogenReceptor SRD5A->DHT FR146687 This compound FR146687->SRD5A Inhibits GeneExpression Androgen-Dependent Gene Expression AndrogenReceptor->GeneExpression

Caption: Mechanism of action of this compound as a 5α-reductase inhibitor.

cluster_0 In Vitro cluster_1 In Vivo Compound This compound EnzymeAssay 5α-reductase Inhibition Assay Compound->EnzymeAssay IC50 Determine IC50 EnzymeAssay->IC50 AnimalModel Rat Model IC50->AnimalModel Select for In Vivo Testing Dosing Oral Administration of this compound AnimalModel->Dosing OrganWeight Measure Prostate & Seminal Vesicle Weight Dosing->OrganWeight Efficacy Assess Efficacy OrganWeight->Efficacy

Caption: General experimental workflow for the evaluation of this compound.

References

Analytical techniques for FR-146687 characterization (HPLC, NMR)

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Analytical Characterization of FR-146687

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols and methodologies for the analytical characterization of this compound (also known as FK 687) using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. This compound is a selective, orally active 5α-reductase inhibitor with a molecular formula of C₃₃H₃₇NO₄ and a molecular weight of 511.65[1].

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography is a fundamental technique for determining the purity of a drug substance and quantifying impurities. A reverse-phase HPLC (RP-HPLC) method is recommended for this compound due to its molecular structure.

Experimental Protocol: RP-HPLC

This protocol outlines a gradient RP-HPLC method for the analysis of this compound.

1.1.1 Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.

  • Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid.

  • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid.

  • Sample Diluent: Acetonitrile/Water (50:50 v/v).

  • This compound reference standard and sample.

1.1.2 Sample Preparation:

  • Accurately weigh and dissolve the this compound standard/sample in the sample diluent to a final concentration of 1.0 mg/mL (stock solution).

  • Further dilute the stock solution with the sample diluent to a working concentration of 50 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

1.1.3 Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Run Time: 25 minutes

  • Gradient Elution Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 60 40
    15.0 10 90
    20.0 10 90
    20.1 60 40

    | 25.0 | 60 | 40 |

Data Presentation: HPLC Results

The following table summarizes hypothetical data for a typical analysis of an this compound sample.

ParameterValueAcceptance Criteria
Retention Time (RT)14.25 min± 2% of Reference
Purity (% Area)99.6%≥ 99.0%
Tailing Factor1.1≤ 1.5
Theoretical Plates> 5000≥ 2000

Nuclear Magnetic Resonance (NMR) for Structural Elucidation

NMR spectroscopy is an essential technique for the unambiguous structural confirmation of this compound. A suite of 1D and 2D NMR experiments is used to assign the proton (¹H) and carbon (¹³C) signals and confirm the compound's covalent structure.

Experimental Protocol: NMR Spectroscopy

2.1.1 Instrumentation and Materials:

  • NMR Spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

  • Deuterated solvent: Chloroform-d (CDCl₃) with 0.03% Tetramethylsilane (TMS).

  • This compound sample (~5-10 mg).

2.1.2 Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in ~0.7 mL of CDCl₃ in a clean vial.

  • Transfer the solution to a 5 mm NMR tube.

2.1.3 NMR Experiments:

  • ¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, integrations, and coupling patterns of all hydrogen atoms.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments.

  • 2D COSY (Correlation Spectroscopy): Identify proton-proton (¹H-¹H) spin-spin coupling networks.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlate directly attached proton-carbon pairs (¹H-¹³C).

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Identify long-range (2-3 bond) correlations between protons and carbons.

Data Presentation: NMR Chemical Shifts

The following table presents hypothetical, characteristic chemical shifts for this compound based on its steroid-like core structure.

NucleusHypothetical Chemical Shift (δ) ppmDescription
¹H7.0 - 8.0Aromatic Protons
¹H3.5 - 4.5Protons adjacent to heteroatoms (N, O)
¹H0.8 - 2.5Aliphatic/Steroidal Ring Protons
¹³C160 - 175Carbonyl Carbons (e.g., amide, ester)
¹³C120 - 140Aromatic Carbons
¹³C10 - 60Aliphatic/Steroidal Ring Carbons

Visualized Workflows and Pathways

Analytical Characterization Workflow

The following diagram illustrates the logical workflow for the complete characterization of an this compound sample.

cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting Sample This compound Sample Prep_HPLC Prepare for HPLC (50 µg/mL) Sample->Prep_HPLC Prep_NMR Prepare for NMR (~10 mg/mL in CDCl3) Sample->Prep_NMR HPLC RP-HPLC Analysis Prep_HPLC->HPLC NMR NMR Spectroscopy (1H, 13C, 2D) Prep_NMR->NMR Purity Purity Assessment (% Area) HPLC->Purity Structure Structure Verification NMR->Structure Report Final Certificate of Analysis Purity->Report Structure->Report Testosterone Testosterone Enzyme 5α-Reductase Testosterone->Enzyme DHT Dihydrotestosterone (DHT) Enzyme->DHT Conversion Receptor Androgen Receptor DHT->Receptor Response Biological Response (e.g., Prostate Growth) Receptor->Response Inhibitor This compound Inhibitor->Enzyme Inhibition

References

Application Notes and Protocols for the Use of Chemical Modifications in Antisense Oligonucleotide Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antisense oligonucleotides (ASOs) are short, synthetic, single-stranded nucleic acid analogs that can specifically bind to a target RNA sequence through Watson-Crick base pairing. This interaction can modulate gene expression by various mechanisms, making ASOs a powerful tool for research and therapeutic applications. The efficacy and safety of ASOs are critically dependent on their chemical design. While the user's initial query referenced "FR-146687," this term does not correspond to a known or published chemical modification in the field of antisense oligonucleotide design. Therefore, this document provides a comprehensive overview of established and widely used chemical modifications that are fundamental to the design of effective ASOs.

This guide details the properties of key chemical modifications, provides structured data for comparison, and offers detailed protocols for the synthesis, in vitro evaluation, and in vivo testing of ASOs.

Core Chemical Modifications in ASO Design

The design of a successful ASO involves a balance of several key properties: high binding affinity to the target RNA, enhanced nuclease resistance for improved stability, and the ability to elicit the desired mechanism of action with minimal off-target effects and toxicity. Three of the most important and well-characterized chemical modifications to achieve these properties are Phosphorothioate (PS) linkages, 2'-O-Methoxyethyl (2'-MOE) modifications, and Locked Nucleic Acids (LNA).

Data Presentation: Comparison of Key ASO Chemical Modifications

The following tables summarize the quantitative effects of these modifications on essential ASO properties.

Table 1: Nuclease Resistance of Modified ASOs

ModificationHalf-life in Human SerumRelative Nuclease ResistanceReference(s)
Unmodified (Phosphodiester)~1.5 hoursLow[1]
Phosphorothioate (PS)Significantly increasedHigh[2]
2'-O-Methoxyethyl (2'-MOE)Substantially increasedVery High[3]
Locked Nucleic Acid (LNA)~15 hours (with 3-4 LNA at each end)Very High[1]

Table 2: Binding Affinity (Melting Temperature, Tm) of Modified ASOs

ModificationΔTm per Modification (°C)Relative Binding AffinityReference(s)
Unmodified (Phosphodiester)BaselineStandard
Phosphorothioate (PS)-0.5 to -1.0Slightly Decreased
2'-O-Methoxyethyl (2'-MOE)+0.9 to +1.6Increased[3]
Locked Nucleic Acid (LNA)+1.5 to +4.0Highly Increased[1]

Table 3: In Vitro and In Vivo Efficacy of ASO Chemistries

ASO Design (Chemistry)In Vitro Target Reduction (Cell Culture)In Vivo Target Reduction (Mouse Liver)NotesReference(s)
2'-MOE GapmerDose-dependent reductionPotent, long-lasting reductionWell-tolerated[4]
LNA GapmerHigh potencyUp to 5-fold more potent than 2'-MOEPotential for hepatotoxicity at high doses
2'-OMe/PSEffectiveComparable to 2'-MOEGood safety profile[4]

Mechanisms of Action

ASOs primarily function through two main mechanisms: RNase H-mediated degradation of the target RNA and steric hindrance to modulate RNA processing (e.g., splicing) or translation.

RNase H-Mediated Degradation

This mechanism requires an ASO design known as a "gapmer." A gapmer consists of a central block of DNA or PS-modified DNA nucleotides (the "gap") flanked by "wings" of modified nucleotides, such as 2'-MOE or LNA. When the ASO binds to the target RNA, the DNA:RNA hybrid in the gap region is recognized and cleaved by the ubiquitous enzyme RNase H.

RNase_H_Mechanism ASO Gapmer ASO (e.g., MOE-DNA-MOE) Hybrid ASO:mRNA Hybrid ASO->Hybrid Binds to mRNA Target mRNA mRNA->Hybrid Cleaved_mRNA Cleaved mRNA Fragments Hybrid->Cleaved_mRNA Recruits & Activates RNaseH RNase H RNaseH->Hybrid No_Protein No Protein Translation Cleaved_mRNA->No_Protein

Caption: RNase H-mediated degradation of target mRNA by a gapmer ASO.

Splicing Modulation

ASOs can be designed to bind to specific sequences within a pre-mRNA, such as splice sites or splicing enhancers/silencers. This binding sterically hinders the splicing machinery, leading to the exclusion (exon skipping) or inclusion of specific exons. This is particularly useful for correcting splicing defects that cause genetic diseases. ASOs for splicing modulation are typically fully modified (e.g., with 2'-MOE or PMO) to avoid RNase H activity.[5]

Splicing_Modulation cluster_0 Normal Splicing cluster_1 ASO-Mediated Exon Skipping Exon1 Exon 1 Exon2 Exon 2 Mature_mRNA Mature mRNA Exon1->Mature_mRNA Splicing Exon3 Exon 3 Exon2->Mature_mRNA Exon3->Mature_mRNA ASO_splice Splice-Switching ASO Exon2_skip Exon 2 ASO_splice->Exon2_skip Binds to Exon 2 Exon1_skip Exon 1 Skipped_mRNA Skipped mRNA Exon1_skip->Skipped_mRNA Splicing Exon3_skip Exon 3 Exon3_skip->Skipped_mRNA

Caption: ASO-mediated steric hindrance leading to exon skipping.

Experimental Protocols

Protocol 1: Solid-Phase Phosphoramidite Synthesis of a 2'-MOE Modified ASO

This protocol outlines the general steps for synthesizing a chemically modified ASO on an automated DNA synthesizer.

Workflow for ASO Synthesis:

ASO_Synthesis_Workflow Start Start with Solid Support (e.g., CPG) Deblocking 1. Deblocking: Remove DMT protecting group (Trichloroacetic Acid) Start->Deblocking Coupling 2. Coupling: Add phosphoramidite monomer (e.g., 2'-MOE) + Activator (e.g., Tetrazole) Deblocking->Coupling Capping 3. Capping: Block unreacted 5'-OH groups (Acetic Anhydride) Coupling->Capping Oxidation 4. Oxidation: Stabilize phosphate linkage (Iodine solution) Capping->Oxidation Repeat Repeat Cycle for Each Nucleotide Oxidation->Repeat Repeat->Deblocking Next cycle Cleavage Cleavage from Support & Deprotection (Ammonium Hydroxide) Repeat->Cleavage Final cycle Purification Purification (e.g., HPLC) Cleavage->Purification End Final ASO Product Purification->End

Caption: Automated solid-phase phosphoramidite synthesis cycle for ASOs.

Methodology:

  • Preparation:

    • The first nucleoside is attached to a solid support, typically controlled pore glass (CPG).

    • Phosphoramidite monomers (A, C, G, T with desired 2' modifications like 2'-MOE) and synthesis reagents are loaded onto an automated DNA synthesizer.

  • Synthesis Cycle:

    • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using a mild acid (e.g., trichloroacetic acid).

    • Coupling: The next phosphoramidite monomer is activated (e.g., with tetrazole) and coupled to the 5'-hydroxyl of the previous nucleotide.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

    • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester (or phosphorothioate if a sulfurizing agent is used) with an iodine solution.

  • Elongation: The cycle of deblocking, coupling, capping, and oxidation is repeated for each subsequent nucleotide in the desired sequence.

  • Cleavage and Deprotection: After the final cycle, the ASO is cleaved from the solid support, and all remaining protecting groups are removed using a strong base (e.g., concentrated ammonium hydroxide).

  • Purification: The full-length ASO product is purified from shorter, failed sequences, typically by high-performance liquid chromatography (HPLC).

Protocol 2: In Vitro Evaluation of ASO Efficacy by qPCR

This protocol describes how to assess the ability of an ASO to reduce the levels of its target mRNA in a cell culture model.

Methodology:

  • Cell Culture:

    • Plate cells (e.g., HeLa, HEK293, or a disease-relevant cell line) in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • ASO Transfection:

    • Prepare ASO-lipid complexes. For a single well, dilute the ASO to the desired final concentration (e.g., 10-100 nM) in serum-free medium.

    • In a separate tube, dilute a cationic lipid transfection reagent (e.g., Lipofectamine) in serum-free medium according to the manufacturer's instructions.

    • Combine the diluted ASO and lipid solutions, mix gently, and incubate at room temperature for 20-30 minutes to allow complex formation.

    • Add the ASO-lipid complexes to the cells. Include a non-targeting control ASO and an untreated control.

  • Incubation: Incubate the cells for 24-72 hours.

  • RNA Extraction:

    • Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).

    • Quantify the RNA concentration and assess its purity.

  • Reverse Transcription:

    • Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and random primers or oligo(dT).

  • Quantitative PCR (qPCR):

    • Perform qPCR using primers specific for the target mRNA and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Analyze the data using the ΔΔCt method to determine the relative knockdown of the target mRNA compared to the control-treated cells.

Protocol 3: In Vivo Evaluation of ASO Efficacy in a Mouse Model

This protocol provides a general framework for assessing the in vivo activity of an ASO.

Methodology:

  • Animal Model: Select an appropriate mouse model for the disease or target of interest.

  • ASO Administration:

    • ASOs are commonly administered to mice via subcutaneous (SC) or intraperitoneal (IP) injection for systemic delivery, or via intracerebroventricular (ICV) injection for central nervous system targets.[6]

    • Dose the mice with the ASO (e.g., 10-50 mg/kg) and a saline or control ASO vehicle. Dosing frequency can range from a single dose to multiple doses per week.

  • Tissue Collection:

    • At the end of the study period (e.g., 1-4 weeks), euthanize the mice and harvest the target tissues (e.g., liver, brain, muscle).

  • Pharmacokinetic Analysis (Optional):

    • Measure the concentration of the ASO in plasma and tissues using methods like ELISA or mass spectrometry.

  • Pharmacodynamic Analysis:

    • Extract RNA from the tissues and perform qPCR as described in Protocol 2 to quantify the reduction of the target mRNA.

    • Extract protein and perform Western blotting or ELISA to measure the reduction of the target protein.

  • Histological and Toxicological Analysis:

    • Examine tissue sections for any signs of toxicity.

    • Monitor animal weight and general health throughout the study.

    • Analyze blood samples for markers of liver and kidney function.

Conclusion

The chemical design of antisense oligonucleotides is paramount to their success as research tools and therapeutic agents. By incorporating modifications such as phosphorothioate linkages, 2'-O-methoxyethyl, and locked nucleic acids, researchers can develop ASOs with enhanced stability, binding affinity, and efficacy. The protocols provided in this document offer a foundation for the synthesis and evaluation of these powerful molecules. Careful optimization of the ASO design and rigorous preclinical testing are essential for the development of safe and effective antisense therapies.

References

Application of 2'-O-Neopentyldeoxyuridine in siRNA Constructs: Enhancing Stability and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The strategic chemical modification of small interfering RNA (siRNA) duplexes is a cornerstone of developing RNA-based therapeutics. Modifications are crucial for enhancing nuclease resistance, improving thermal stability, modulating immune responses, and optimizing pharmacokinetic and pharmacodynamic properties. Among the various chemical alterations, modifications at the 2'-position of the ribose sugar have been extensively explored. This document focuses on the application and potential benefits of incorporating 2'-O-Neopentyldeoxyuridine into siRNA constructs.

The 2'-O-neopentyl group is a bulky alkyl modification that can be introduced into oligonucleotide chains. While specific data on its use in siRNA is limited, studies on oligodeoxyribonucleotides containing 2'-O-neopentyldeoxyuridine have shown that this modification is well-accommodated within the minor groove of DNA-RNA duplexes without disrupting the overall A-form helical structure.[1] This suggests its compatibility with the geometry of siRNA duplexes, which is critical for recognition by the RNA-induced silencing complex (RISC).

Key Potential Advantages of 2'-O-Neopentyldeoxyuridine Modification:

  • Enhanced Nuclease Resistance: The bulky neopentyl group at the 2'-position is expected to provide significant steric hindrance against degradation by endo- and exonucleases present in serum and intracellularly. Studies on other 2'-O-alkyl modifications have demonstrated a correlation between the size of the alkyl group and the degree of nuclease resistance.[2] This enhanced stability is critical for increasing the in vivo half-life of siRNA therapeutics.

  • Modulation of Thermal Stability: The incorporation of 2'-O-neopentyl groups may influence the thermal stability (melting temperature, Tm) of the siRNA duplex. While some bulky modifications can be destabilizing, the neopentyl group's accommodation in the minor groove might lead to only minor changes in duplex stability.[1]

  • Reduced Off-Target Effects: Strategic placement of bulky modifications within the siRNA duplex, particularly in the seed region of the passenger strand, can influence strand selection by RISC and potentially reduce off-target gene silencing.

Considerations for Use:

The placement of 2'-O-Neopentyldeoxyuridine within the siRNA strands is critical. As with other bulky 2'-O-modifications like 2'-O-methyl and 2'-O-benzyl, indiscriminate incorporation can negatively impact RNAi activity.[3][4][5][6] It is hypothesized that modifications in the seed region of the guide strand may interfere with target mRNA recognition, while modifications at the cleavage site could inhibit Argonaute-2 (Ago2) mediated catalysis. Therefore, a systematic evaluation of various modification patterns is necessary to identify optimal positions that enhance stability without compromising efficacy.

Data Presentation

Direct quantitative data for 2'-O-Neopentyldeoxyuridine in siRNA constructs is not extensively available in the public domain. The following table summarizes data for related 2'-O-modifications to provide a comparative context for the anticipated properties of 2'-O-Neopentyldeoxyuridine-modified siRNAs.

ModificationEffect on Thermal Stability (ΔTm per modification)Nuclease ResistanceImpact on In Vitro/In Vivo ActivityReference
2'-O-Methyl (2'-OMe) Increases TmEnhancedGenerally well-tolerated at specific positions; extensive modification can reduce activity.[3][5][6][3][5][6]
2'-Fluoro (2'-F) Significantly increases Tm (approx. +2°C)EnhancedGenerally well-tolerated and can improve activity.[7][7]
2'-O-Methoxyethyl (2'-O-MOE) Increases TmSignificantly EnhancedCan decrease activity due to steric hindrance.[7]
2'-O-Benzyl Not specifiedEnhancedTolerated at multiple positions and can increase potency and duration of action in vivo.[4][4]
2'-O-Neopentyl Anticipated: Minor to moderate increaseAnticipated: Significantly EnhancedAnticipated: Positional tolerance is critical; may decrease activity if placed in key regions of the guide strand.[1]

Experimental Protocols

The following are detailed protocols for the synthesis, characterization, and evaluation of siRNAs containing 2'-O-Neopentyldeoxyuridine.

Protocol 1: Synthesis of 2'-O-Neopentyldeoxyuridine-Modified siRNA Oligonucleotides

This protocol outlines the solid-phase synthesis of RNA oligonucleotides incorporating 2'-O-Neopentyldeoxyuridine using phosphoramidite chemistry.

Materials:

  • 2'-O-Neopentyldeoxyuridine phosphoramidite

  • Standard RNA and DNA phosphoramidites (A, C, G, U)

  • Controlled pore glass (CPG) solid support

  • Activator (e.g., 5-(Ethylthio)-1H-tetrazole)

  • Oxidizing solution (Iodine/water/pyridine)

  • Capping reagents (Acetic anhydride and N-methylimidazole)

  • Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)

  • Cleavage and deprotection solution (e.g., Ammonium hydroxide/methylamine mixture)

  • Triethylamine trihydrofluoride (TEA·3HF) for desilylation

  • Automated DNA/RNA synthesizer

  • HPLC purification system

Procedure:

  • Phosphoramidite Preparation: Synthesize or procure the 2'-O-Neopentyldeoxyuridine phosphoramidite. Ensure all phosphoramidites are dissolved in anhydrous acetonitrile to the desired concentration.

  • Automated Solid-Phase Synthesis:

    • Program the DNA/RNA synthesizer with the desired oligonucleotide sequence, indicating the position(s) for the incorporation of the 2'-O-Neopentyldeoxyuridine phosphoramidite.

    • The synthesis cycle for each nucleotide addition consists of:

      • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group.

      • Coupling: Activation of the phosphoramidite and its coupling to the 5'-hydroxyl of the growing oligonucleotide chain.

      • Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

      • Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.

  • Cleavage and Deprotection:

    • Following synthesis, cleave the oligonucleotide from the CPG support and remove the base and phosphate protecting groups by incubation in the cleavage and deprotection solution at elevated temperature.

  • Desilylation:

    • Remove the 2'-O-tert-butyldimethylsilyl (TBDMS) protecting groups from the standard ribonucleotides by treatment with TEA·3HF.

  • Purification:

    • Purify the crude oligonucleotide using reverse-phase or ion-exchange HPLC.

    • Collect the fractions containing the full-length product.

  • Desalting and Quantification:

    • Desalt the purified oligonucleotide using a suitable method (e.g., ethanol precipitation or size-exclusion chromatography).

    • Quantify the yield of the purified oligonucleotide by measuring its absorbance at 260 nm.

  • siRNA Duplex Annealing:

    • Resuspend the complementary sense and antisense strands in an RNase-free annealing buffer (e.g., 100 mM potassium acetate, 30 mM HEPES-KOH at pH 7.4, 2 mM magnesium acetate).

    • Mix equimolar amounts of the sense and antisense strands.

    • Heat the mixture to 95°C for 2 minutes, then gradually cool to room temperature to facilitate duplex formation.

Protocol 2: Nuclease Resistance Assay

This protocol assesses the stability of 2'-O-Neopentyldeoxyuridine-modified siRNA in serum.

Materials:

  • Modified and unmodified siRNA duplexes

  • Fetal bovine serum (FBS) or human serum

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Polyacrylamide gel electrophoresis (PAGE) system

  • Gel staining solution (e.g., SYBR Gold)

  • Gel imaging system

Procedure:

  • Incubation:

    • Incubate a fixed amount of siRNA (e.g., 1 µg) with a high concentration of serum (e.g., 50-90% FBS in PBS) at 37°C.

    • Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

  • Sample Preparation:

    • Stop the degradation reaction by adding a loading buffer containing a denaturing agent and a proteinase K to digest serum proteins.

  • PAGE Analysis:

    • Resolve the samples on a non-denaturing polyacrylamide gel.

    • Stain the gel with a fluorescent dye that binds to nucleic acids.

  • Data Analysis:

    • Visualize the gel using a gel imaging system.

    • Quantify the intensity of the band corresponding to the intact siRNA at each time point.

    • Calculate the half-life (t1/2) of the modified siRNA compared to the unmodified control.

Protocol 3: In Vitro Gene Silencing Assay

This protocol evaluates the gene-silencing efficacy of modified siRNAs using a reporter gene assay or by measuring endogenous gene knockdown.

Materials:

  • Target cells (e.g., HeLa, HEK293)

  • Cell culture medium and supplements

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Modified and unmodified siRNAs targeting the gene of interest

  • Negative control siRNA

  • For reporter assay: a plasmid expressing a reporter gene (e.g., luciferase) fused to the target sequence.

  • For endogenous gene knockdown: reagents for qRT-PCR or Western blotting.

Procedure:

  • Cell Seeding:

    • Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection:

    • Prepare a dilution series of the modified and control siRNAs.

    • Complex the siRNAs with the transfection reagent according to the manufacturer's protocol.

    • Add the siRNA-lipid complexes to the cells.

  • Incubation:

    • Incubate the cells for 24-72 hours post-transfection.

  • Assay for Gene Expression:

    • Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

    • qRT-PCR: Isolate total RNA, perform reverse transcription to synthesize cDNA, and quantify the target mRNA levels using real-time PCR.

    • Western Blotting: Lyse the cells, separate proteins by SDS-PAGE, transfer to a membrane, and detect the target protein using a specific antibody.

  • Data Analysis:

    • Normalize the target gene expression to a housekeeping gene.

    • Calculate the percentage of gene knockdown relative to cells treated with the negative control siRNA.

    • Determine the IC50 (half-maximal inhibitory concentration) for each siRNA.

Visualizations

RNA Interference (RNAi) Signaling Pathway

RNAi_Pathway siRNA siRNA Duplex (2'-O-Neopentyl modified) RISC_loading RISC Loading Complex siRNA->RISC_loading 1. Incorporation Passenger_strand Passenger Strand RISC_loading->Passenger_strand 2. Unwinding & Passenger Strand Ejection Guide_strand Guide Strand RISC_loading->Guide_strand RISC_active Activated RISC Guide_strand->RISC_active 3. Guide Strand Retention Cleavage mRNA Cleavage RISC_active->Cleavage 4. Target Recognition mRNA Target mRNA mRNA->Cleavage Degradation mRNA Degradation Cleavage->Degradation 5. Cleavage Silencing Gene Silencing Degradation->Silencing 6. Silencing

Caption: The RNA interference pathway initiated by a modified siRNA duplex.

Experimental Workflow for Evaluating Modified siRNAs

Experimental_Workflow Start Start: Design & Synthesize 2'-O-Neopentyl siRNA Synthesis Solid-Phase Synthesis & Purification Start->Synthesis Characterization Biophysical Characterization (Tm, Nuclease Resistance) Synthesis->Characterization InVitro In Vitro Gene Silencing (Reporter or Endogenous Gene) Synthesis->InVitro Characterization->InVitro Uptake Cellular Uptake Study (Optional) InVitro->Uptake Optimization Lead Optimization (Modification Pattern) InVitro->Optimization Uptake->Optimization InVivo In Vivo Studies (Animal Models) Optimization->InVivo End End: Candidate Selection InVivo->End

References

Application Notes and Protocols for Enhancing Nuclease Resistance in Oligonucleotides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oligonucleotides hold immense promise as therapeutic agents, diagnostics, and research tools. However, their susceptibility to degradation by nucleases in biological systems presents a significant hurdle to their clinical and experimental application. Unmodified oligonucleotides are rapidly cleared, with a half-life that can be as short as 15-30 minutes in serum. To overcome this limitation, various chemical modifications have been developed to enhance nuclease resistance, thereby improving the pharmacokinetic and pharmacodynamic properties of oligonucleotide-based therapeutics.

This document provides a detailed overview of common strategies to confer nuclease resistance to oligonucleotides, complete with experimental protocols and data summaries. While the specific compound "FR-146687" was not identified in publicly available literature as a nuclease resistance modifier, this guide focuses on well-established and effective chemical modifications that are widely used in the field.

Key Chemical Modifications for Nuclease Resistance

Several chemical modification strategies have been successfully employed to protect oligonucleotides from nuclease degradation. These modifications typically involve alterations to the phosphodiester backbone, the sugar moiety, or the nucleobase.

Phosphorothioate (PS) Linkages

One of the most common and well-studied modifications is the replacement of a non-bridging oxygen atom with a sulfur atom in the phosphodiester backbone, creating a phosphorothioate (PS) linkage. This modification renders the internucleotide bond significantly more resistant to cleavage by nucleases.

Key Features:

  • High Nuclease Resistance: PS-modified oligonucleotides exhibit substantially increased stability in serum and cellular environments.[1][2]

  • RNase H Activity: Oligonucleotides with a DNA gap flanked by PS-modified regions can still activate RNase H, a crucial mechanism for antisense activity.

  • Potential for Non-specific Protein Binding: The increased lipophilicity of the PS linkage can lead to non-specific binding to proteins, which may cause off-target effects and toxicity at higher concentrations.[3]

2'-O-Methyl (2'-O-Me) and 2'-O-Methoxyethyl (2'-O-MOE) Modifications

Modifications at the 2' position of the ribose sugar are another effective strategy to enhance nuclease resistance. The addition of a methyl or methoxyethyl group sterically hinders the approach of nucleases.

Key Features:

  • Increased Nuclease Resistance: Both 2'-O-Me and 2'-O-MOE modifications provide significant protection against nuclease degradation.[4][5] 2'-O-MOE generally offers a greater increase in nuclease resistance compared to 2'-O-Me.[4]

  • Enhanced Binding Affinity: These modifications increase the binding affinity (Tm) of the oligonucleotide to its target RNA.[4]

  • Reduced Toxicity: Compared to extensive phosphorothioation, 2'-sugar modifications are often associated with a better toxicity profile.

Locked Nucleic Acid (LNA)

Locked Nucleic Acid (LNA) is a class of modified RNA nucleotides where the ribose ring is "locked" in an N-type conformation by a methylene bridge connecting the 2'-O and 4'-C atoms. This conformational rigidity leads to exceptional nuclease resistance and binding affinity.

Key Features:

  • Superior Nuclease Resistance: LNA modifications offer a very high degree of protection against nucleases.[3]

  • Unprecedented Binding Affinity: LNA-modified oligonucleotides exhibit a significant increase in thermal stability (Tm) when hybridized to their targets.[3]

  • Potential for Aggregation: Fully LNA-modified oligonucleotides longer than eight nucleotides may be prone to aggregation.[4] Therefore, LNAs are often used in "gapmer" or "mixmer" designs.

Quantitative Data Summary

The following table summarizes the key properties of the most common nuclease-resistant modifications.

ModificationNuclease ResistanceBinding Affinity (Tm)RNase H ActivationKey Considerations
Phosphorothioate (PS) High[1][2]Decreased (0.5-1.5°C per linkage)[1]Yes (in DNA gap)Potential for non-specific protein binding and toxicity.[3]
2'-O-Methyl (2'-O-Me) Moderate to High[1]IncreasedNoGood balance of nuclease resistance and binding affinity.
2'-O-Methoxyethyl (2'-O-MOE) High[4]Increased (0.9-1.7°C per linkage)[4]NoExcellent nuclease resistance and improved pharmacokinetic profile.
Locked Nucleic Acid (LNA) Very High[3]Significantly Increased[3]NoCan cause aggregation in fully modified longmers.[4]

Experimental Protocols

Protocol 1: Synthesis of Oligonucleotides with Nuclease-Resistant Modifications

Objective: To synthesize oligonucleotides incorporating phosphorothioate, 2'-O-Me, 2'-O-MOE, or LNA modifications using automated solid-phase phosphoramidite chemistry.

Materials:

  • DNA/RNA synthesizer

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • Phosphoramidites of standard DNA/RNA bases

  • Modified phosphoramidites (e.g., 2'-O-Me, 2'-O-MOE, LNA)

  • Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)

  • Oxidizing agent (for phosphodiester bonds)

  • Sulfurizing agent (e.g., 3-((dimethylaminomethylidene)amino)-3-oxo-propanethionylsulfide (DDTT) for phosphorothioate bonds)

  • Capping reagents (e.g., acetic anhydride and N-methylimidazole)

  • Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)

  • Purification cartridges or HPLC system

Procedure:

  • Synthesizer Setup: Program the DNA/RNA synthesizer with the desired oligonucleotide sequence and the positions for the incorporation of modified nucleotides.

  • Synthesis Cycle: The synthesis proceeds in a stepwise manner for each nucleotide addition, following the standard phosphoramidite cycle:

    • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the solid support-bound nucleoside.

    • Coupling: Addition of the next phosphoramidite, activated by the activator solution, to the free 5'-hydroxyl group.

    • Sulfurization/Oxidation: For phosphorothioate linkages, a sulfurizing agent is used. For standard phosphodiester linkages, an oxidizing agent is used.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

  • Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the CPG support and all remaining protecting groups are removed by incubation in concentrated ammonium hydroxide.

  • Purification: The crude oligonucleotide is purified using methods such as cartridge purification or high-performance liquid chromatography (HPLC) to remove truncated sequences and other impurities.

  • Quantification: The concentration of the purified oligonucleotide is determined by measuring its absorbance at 260 nm (OD260).

Protocol 2: In Vitro Nuclease Resistance Assay

Objective: To assess the stability of modified oligonucleotides in the presence of nucleases.

Materials:

  • Modified and unmodified (control) oligonucleotides

  • Fetal Bovine Serum (FBS) or a specific nuclease (e.g., snake venom phosphodiesterase, S1 nuclease)

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • Loading dye

  • Polyacrylamide gel electrophoresis (PAGE) system

  • Gel imaging system

Procedure:

  • Oligonucleotide Preparation: Dissolve the purified modified and unmodified oligonucleotides in TE buffer to a final concentration of 1 µM.

  • Nuclease Digestion:

    • In separate microcentrifuge tubes, mix 5 µL of each oligonucleotide solution with 45 µL of 10% FBS (or a buffered solution containing the specific nuclease).

    • Incubate the tubes at 37°C.

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), take a 10 µL aliquot from each reaction and immediately quench the reaction by adding 10 µL of loading dye containing a denaturant (e.g., formamide) and heating at 95°C for 5 minutes.

  • Gel Electrophoresis:

    • Load the quenched samples onto a denaturing polyacrylamide gel (e.g., 20%).

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Analysis:

    • Stain the gel with a fluorescent dye (e.g., SYBR Gold) and visualize it using a gel imaging system.

    • The intensity of the full-length oligonucleotide band at each time point is quantified. The percentage of intact oligonucleotide remaining is calculated relative to the 0-hour time point.

Visualizations

Experimental_Workflow_for_Nuclease_Resistance_Assay cluster_prep Preparation cluster_incubation Nuclease Digestion cluster_analysis Analysis Oligo_Prep Oligonucleotide Preparation Incubation Incubate with Nuclease/Serum at 37°C Oligo_Prep->Incubation Quenching Quench Reaction at Time Points Incubation->Quenching PAGE Denaturing PAGE Quenching->PAGE Imaging Gel Staining & Imaging PAGE->Imaging Quantification Quantify Intact Oligonucleotide Imaging->Quantification

Caption: Workflow for assessing oligonucleotide nuclease resistance.

Oligonucleotide_Modification_Strategies cluster_backbone Backbone Modification cluster_sugar Sugar Modification Oligo Oligonucleotide PS Phosphorothioate (PS) Oligo->PS O_Me 2'-O-Methyl (2'-O-Me) Oligo->O_Me MOE 2'-O-Methoxyethyl (2'-O-MOE) Oligo->MOE LNA Locked Nucleic Acid (LNA) Oligo->LNA

Caption: Common strategies for oligonucleotide modification.

Antisense_Mechanism_with_Modified_Oligos ASO Modified Antisense Oligonucleotide (ASO) Duplex ASO:mRNA Duplex ASO->Duplex mRNA Target mRNA mRNA->Duplex RNaseH RNase H Duplex->RNaseH (Gapmer ASOs) Translation_Block Steric Block of Translation Duplex->Translation_Block (Fully Modified ASOs) Cleavage mRNA Cleavage RNaseH->Cleavage No_Protein Reduced Protein Expression Cleavage->No_Protein Translation_Block->No_Protein

Caption: Antisense mechanisms of modified oligonucleotides.

References

Application Notes and Protocols for In Vivo Delivery of Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "FR-146687" is not referenced in publicly available scientific literature. Therefore, these application notes and protocols provide a comprehensive guide to the in vivo delivery of modified oligonucleotides in general, using common and effective strategies that would be applicable to a novel modified oligonucleotide.

Introduction

Modified oligonucleotides, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), represent a promising class of therapeutics capable of modulating gene expression with high specificity. However, their successful translation to clinical applications is critically dependent on effective and safe in vivo delivery to the target tissues and cells. Unmodified oligonucleotides are susceptible to degradation by nucleases and face challenges in crossing cell membranes. Chemical modifications and specialized delivery platforms are essential to overcome these hurdles.

This document outlines key considerations and detailed protocols for the in vivo delivery of modified oligonucleotides, with a focus on two leading strategies: lipid nanoparticle (LNP) formulation and N-acetylgalactosamine (GalNAc) conjugation for targeted delivery to hepatocytes.

Section 1: Lipid Nanoparticle (LNP) Mediated Delivery

LNPs are currently the most clinically advanced non-viral delivery systems for nucleic acid therapeutics. They protect the oligonucleotide cargo from degradation, facilitate cellular uptake, and can be engineered for targeted delivery.

Application Note: LNP Formulation for Modified Oligonucleotides

LNPs for oligonucleotide delivery are typically composed of four main components:

  • Ionizable Cationic Lipid: This lipid is crucial for encapsulating the negatively charged oligonucleotide and for endosomal escape. At physiological pH, it is nearly neutral, reducing toxicity, but becomes protonated in the acidic environment of the endosome, facilitating membrane disruption and release of the cargo into the cytoplasm.

  • Helper Phospholipid: Typically a zwitterionic lipid like 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), which contributes to the structural integrity of the nanoparticle.

  • Cholesterol: A structural "helper" lipid that enhances LNP stability and can promote membrane fusion, aiding in endosomal escape.

  • PEGylated Lipid: A lipid conjugated to polyethylene glycol (PEG) that provides a hydrophilic shell to the LNP. This PEG layer prevents aggregation, reduces opsonization by serum proteins, and increases circulation half-life.

The precise ratio of these components significantly impacts the efficacy and safety of the LNP formulation and must be empirically optimized for each specific oligonucleotide.

Experimental Protocol: In Vivo Delivery of LNP-Formulated Oligonucleotides in Mice

This protocol describes the intravenous administration of LNP-formulated siRNAs to mice for evaluating target gene knockdown in the liver.

Materials:

  • LNP-formulated modified oligonucleotide (e.g., siRNA)

  • Sterile, RNase-free phosphate-buffered saline (PBS)

  • C57BL/6 mice (or other appropriate strain)

  • Insulin syringes (or other appropriate syringes for intravenous injection)

  • Anesthetic (e.g., isoflurane)

  • Tools for tissue harvesting

  • RNAlater or liquid nitrogen for tissue preservation

  • Reagents and equipment for RNA extraction, reverse transcription, and quantitative PCR (RT-qPCR)

Procedure:

  • Preparation of Dosing Solution:

    • Thaw the LNP-oligonucleotide formulation on ice.

    • Gently mix the solution by pipetting. Do not vortex, as this can disrupt the LNP structure.

    • Dilute the LNP formulation to the desired final concentration with sterile, RNase-free PBS. The final injection volume for tail vein injection in mice is typically 100-200 µL.

  • Animal Dosing:

    • Anesthetize the mouse using isoflurane or another appropriate anesthetic.

    • Warm the tail with a heat lamp to dilate the lateral tail veins.

    • Administer the LNP-oligonucleotide solution via intravenous injection into one of the lateral tail veins.

    • Monitor the animal until it has fully recovered from anesthesia.

  • Tissue Collection:

    • At the desired time point post-injection (e.g., 24, 48, or 72 hours), euthanize the mice according to approved institutional protocols.

    • Perform a laparotomy to expose the liver.

    • Excise a portion of the liver and immediately place it in RNAlater for RNA preservation or snap-freeze in liquid nitrogen for later analysis.

  • Analysis of Target Gene Knockdown:

    • Extract total RNA from the liver tissue samples using a suitable RNA extraction kit.

    • Perform reverse transcription to synthesize cDNA.

    • Quantify the expression of the target gene and a housekeeping gene (e.g., GAPDH, PPIB) using qPCR.

    • Calculate the relative target gene expression normalized to the housekeeping gene and compare the expression levels in treated versus control (e.g., PBS or non-targeting siRNA-LNP) animals.

Quantitative Data: LNP-siRNA Mediated Gene Knockdown in Vivo
Target GeneLNP FormulationAnimal ModelDose (mg/kg)Time Point (post-injection)Target Gene Knockdown (%)Reference
Factor VIIDLin-MC3-DMAMouse0.0124 hours~50[1]
Factor VIIDLin-MC3-DMANon-human primate0.0324 hours~50[1]
PTENLNP (unspecified)Rat (intracortical injection)N/A5 days~70 (protein level)[2]
BCR-ABLDLin-MC3-DMAMouse (CML model)2 (µg siRNA)N/A~81 (mRNA level)[3]

Section 2: GalNAc-Conjugated Oligonucleotide Delivery

Conjugation of oligonucleotides to trivalent N-acetylgalactosamine (GalNAc) ligands is a highly effective strategy for targeted delivery to hepatocytes. The asialoglycoprotein receptor (ASGPR) is abundantly expressed on the surface of hepatocytes and exhibits high affinity for GalNAc. This interaction mediates rapid endocytosis of the GalNAc-oligonucleotide conjugate, leading to potent and durable gene silencing in the liver.[1]

Application Note: Designing GalNAc-Conjugated ASOs
  • Chemistry: GalNAc-conjugated ASOs are typically second-generation "gapmers" with a central DNA "gap" flanked by modified ribonucleotides (e.g., 2'-O-methoxyethyl, 2'-MOE). The phosphorothioate backbone modification is often used to enhance nuclease resistance.

  • Linker: The trivalent GalNAc ligand is attached to the oligonucleotide via a linker, the design of which can influence the potency and pharmacokinetic properties of the conjugate.

  • Route of Administration: A key advantage of GalNAc-conjugated oligonucleotides is their high potency following subcutaneous administration, which is more convenient for clinical use than intravenous infusion.[4]

Experimental Protocol: In Vivo Delivery of GalNAc-Conjugated ASOs in Mice

This protocol describes the subcutaneous administration of a GalNAc-conjugated ASO to mice for evaluating target gene knockdown in the liver.

Materials:

  • GalNAc-conjugated ASO

  • Sterile, RNase-free saline or PBS

  • C57BL/6 mice (or other appropriate strain)

  • Insulin syringes for subcutaneous injection

  • Tools for tissue harvesting

  • RNAlater or liquid nitrogen for tissue preservation

  • Reagents and equipment for RNA extraction, RT-qPCR, and/or protein analysis (e.g., Western blot, ELISA)

Procedure:

  • Preparation of Dosing Solution:

    • Dissolve the lyophilized GalNAc-ASO in sterile, RNase-free saline or PBS to the desired concentration.

    • Ensure complete dissolution by gentle vortexing or pipetting.

  • Animal Dosing:

    • Gently restrain the mouse.

    • Lift the skin on the back to form a "tent."

    • Insert the needle of the syringe into the base of the tented skin and inject the GalNAc-ASO solution subcutaneously.

    • Return the animal to its cage and monitor for any adverse reactions.

  • Tissue and Blood Collection:

    • At the desired time point (e.g., 72 hours, or longer for duration of effect studies), euthanize the mice.

    • Collect blood via cardiac puncture for plasma analysis of target protein levels if applicable.

    • Harvest the liver and preserve it in RNAlater or by snap-freezing in liquid nitrogen.

  • Analysis of Target Engagement:

    • mRNA Level: Extract RNA from the liver and perform RT-qPCR as described in the LNP protocol to quantify target mRNA knockdown.

    • Protein Level: If the target gene encodes a secreted protein, measure its concentration in plasma using an ELISA. For intracellular proteins, perform Western blotting on liver tissue lysates.

Quantitative Data: GalNAc-ASO Mediated Gene Knockdown in Vivo
Target GeneASO ChemistryAnimal ModelDose (mg/kg/week)Time PointEfficacy (ED50 mg/kg)Reference
Apo(a) mRNA (liver)2'-MOEHuman LPA Transgenic Mouse0.3 - 10N/A0.32[5]
Apo(a) protein (plasma)2'-MOEHuman LPA Transgenic Mouse0.3 - 10N/A0.54[5]
SRB1 mRNA (liver)2'-MOEMouse0.1 - 1072 hours~1.5[6]
SRB1 mRNA (liver)cEtMouse0.1 - 372 hours~0.5[6]
Lp(a) (plasma)2'-MOEMonkey1 - 40N/AN/A[7]

Section 3: Biodistribution and Toxicity Assessment

Application Note: Evaluating Biodistribution and Toxicity

A thorough understanding of the biodistribution and potential toxicity of modified oligonucleotides and their delivery systems is crucial for preclinical development.

  • Biodistribution: Quantitative PCR (qPCR) or hybridization-based assays can be used to measure the concentration of the oligonucleotide in various tissues (e.g., liver, kidney, spleen, heart, lung, brain) at different time points after administration.[8] This helps to determine the extent of on-target delivery and off-target accumulation.

  • Toxicity Assessment:

    • Acute Toxicity: Monitor animals for clinical signs of toxicity (e.g., weight loss, changes in behavior) in the hours and days following administration.

    • Hepatotoxicity: Measure plasma levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

    • Nephrotoxicity: Assess kidney function by measuring blood urea nitrogen (BUN) and creatinine levels.

    • Histopathology: At the end of the study, collect major organs for histopathological examination to identify any tissue damage or inflammation.

    • Immunotoxicity: Assess for potential immune stimulation by measuring cytokine levels in the plasma.

Experimental Protocol: Biodistribution Analysis by qPCR

Procedure:

  • Tissue Collection: At various time points after administration of the modified oligonucleotide, collect a wide range of tissues.

  • DNA/RNA Extraction: Extract total nucleic acids from a weighed portion of each tissue sample.

  • qPCR Analysis: Design a specific qPCR assay to detect and quantify the administered oligonucleotide. A standard curve of the oligonucleotide should be prepared to enable absolute quantification.

  • Data Analysis: Normalize the amount of oligonucleotide to the amount of tissue input and express the results as µg or pmol of oligonucleotide per gram of tissue.

Section 4: Visualizations

Signaling Pathway: Clathrin-Mediated Endocytosis of GalNAc-Conjugated Oligonucleotides

Clathrin_Mediated_Endocytosis cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GalNAc-Oligo GalNAc-Oligo Conjugate ASGPR ASGPR GalNAc-Oligo->ASGPR Binding CCP Clathrin-Coated Pit ASGPR->CCP Recruitment CCV Clathrin-Coated Vesicle CCP->CCV Invagination & Scission EarlyEndosome Early Endosome CCV->EarlyEndosome Uncoating & Fusion LateEndosome Late Endosome EarlyEndosome->LateEndosome Maturation RecycledASGPR Recycled ASGPR EarlyEndosome->RecycledASGPR Receptor Recycling RISC RISC LateEndosome->RISC Oligo Release mRNA Target mRNA RISC->mRNA Target Binding Degradation mRNA Degradation mRNA->Degradation RecycledASGPR->ASGPR experimental_workflow cluster_planning Phase 1: Preparation cluster_execution Phase 2: In Vivo Execution cluster_analysis Phase 3: Analysis cluster_conclusion Phase 4: Conclusion Oligo_Prep Oligonucleotide Formulation/Conjugation Study_Design Design Study (Dose, Timepoints) Oligo_Prep->Study_Design Animal_Model Select Animal Model Animal_Model->Study_Design Dosing Animal Dosing (IV or SC) Study_Design->Dosing Monitoring Clinical Monitoring (Weight, Behavior) Dosing->Monitoring Sample_Collection Sample Collection (Blood, Tissues) Monitoring->Sample_Collection Biodistribution Biodistribution Analysis (qPCR) Sample_Collection->Biodistribution Efficacy Efficacy Assessment (RT-qPCR, ELISA) Sample_Collection->Efficacy Toxicity Toxicity Assessment (ALT/AST, Histology) Sample_Collection->Toxicity Data_Analysis Data Interpretation Biodistribution->Data_Analysis Efficacy->Data_Analysis Toxicity->Data_Analysis Report Report Generation Data_Analysis->Report

References

Application Notes and Protocols: Hypothetical Radiolabeling of FR-146687 for Imaging Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols describe a hypothetical approach for the radiolabeling of FR-146687 for imaging studies. To date, there is no published literature detailing the successful radiolabeling of this specific compound. The methodologies presented are based on established radiochemical techniques and information available for structurally related molecules, such as other 5α-reductase inhibitors. These protocols are intended for research and development purposes only and would require significant optimization and validation.

Introduction

This compound is a potent and selective inhibitor of 5α-reductase, an enzyme responsible for the conversion of testosterone to the more active androgen, dihydrotestosterone (DHT). Elevated levels of 5α-reductase are implicated in the pathophysiology of benign prostatic hyperplasia (BPH) and prostate cancer. The development of a radiolabeled analog of this compound could provide a valuable molecular imaging tool to non-invasively assess the expression and distribution of 5α-reductase in vivo. This could aid in the diagnosis of prostate diseases, patient stratification for targeted therapies, and monitoring of treatment response.

These application notes provide a hypothetical framework for the development of a radiolabeled this compound derivative for use in Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET) imaging.

Hypothetical Signaling Pathway

The following diagram illustrates the mechanism of action of this compound and the rationale for its use as an imaging agent for 5α-reductase.

FR146687_Pathway Testosterone Testosterone SRD5A 5α-Reductase Testosterone->SRD5A DHT Dihydrotestosterone (DHT) AR Androgen Receptor DHT->AR Binds to Gene Gene Transcription (Cell Growth, Proliferation) AR->Gene Activates SRD5A->DHT FR146687 Radiolabeled this compound FR146687->SRD5A Inhibits

Caption: Mechanism of 5α-reductase inhibition by this compound.

Experimental Protocols

Protocol 1: Hypothetical Synthesis of a Precursor for Radiolabeling

This protocol describes a hypothetical synthesis of a precursor molecule derived from this compound, suitable for chelation with a radionuclide like Technetium-99m (99mTc) for SPECT imaging. This involves the introduction of a bifunctional chelator.

Materials:

  • This compound

  • N-hydroxysuccinimide (NHS) ester of a bifunctional chelator (e.g., HYNIC-NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Diethyl ether

  • Standard laboratory glassware and stirring equipment

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • Mass spectrometer and NMR for characterization

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add triethylamine (2 equivalents) to the solution to act as a base.

  • In a separate vial, dissolve the HYNIC-NHS ester (1.2 equivalents) in anhydrous DMF.

  • Slowly add the HYNIC-NHS solution to the this compound solution with constant stirring at room temperature.

  • Allow the reaction to proceed for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product using preparative HPLC to obtain the this compound-HYNIC precursor.

  • Characterize the purified precursor by mass spectrometry and NMR to confirm its identity and purity.

  • Store the precursor at -20°C under an inert atmosphere.

Protocol 2: Hypothetical Radiolabeling with 99mTc

This protocol outlines the hypothetical radiolabeling of the this compound-HYNIC precursor with 99mTc.

Materials:

  • This compound-HYNIC precursor

  • 99mTc-pertechnetate (Na[99mTcO4]) from a commercial generator

  • Stannous chloride (SnCl2) solution

  • Tricine as a co-ligand

  • Sodium citrate buffer (pH 5.0)

  • Sterile, pyrogen-free reaction vials

  • Radio-TLC or radio-HPLC system for quality control

Procedure:

  • In a sterile, nitrogen-purged vial, dissolve the this compound-HYNIC precursor (10-20 µg) in a small volume of sodium citrate buffer.

  • Add the tricine solution to the vial.

  • Add the stannous chloride solution as a reducing agent.

  • Add the 99mTc-pertechnetate (1-10 mCi) to the reaction vial.

  • Incubate the reaction mixture at 100°C for 15-20 minutes.

  • Allow the vial to cool to room temperature.

  • Perform quality control on the final product using radio-TLC or radio-HPLC to determine the radiochemical purity.

Workflow Diagram

The following diagram illustrates the proposed workflow for the synthesis and radiolabeling of this compound.

Radiolabeling_Workflow cluster_synthesis Precursor Synthesis cluster_radiolabeling Radiolabeling FR146687 This compound Reaction1 Conjugation Reaction FR146687->Reaction1 Chelator HYNIC-NHS Chelator->Reaction1 Purification1 HPLC Purification Reaction1->Purification1 Precursor This compound-HYNIC Precursor Purification1->Precursor Reaction2 Labeling Reaction Precursor->Reaction2 Tc99m [99mTcO4]- Tc99m->Reaction2 QC Quality Control (Radio-HPLC) Reaction2->QC FinalProduct [99mTc]Tc-HYNIC-FR-146687 QC->FinalProduct

Caption: Proposed workflow for this compound radiolabeling.

Quantitative Data Summary (Hypothetical)

The following table summarizes the expected, hypothetical quantitative data for the radiolabeled this compound. These values are based on typical outcomes for similar radiolabeling procedures and would need to be determined experimentally.

ParameterExpected ValueMethod of Determination
Radiochemical Yield > 90%Radio-TLC / Radio-HPLC
Radiochemical Purity > 95%Radio-TLC / Radio-HPLC
Specific Activity 1-5 Ci/µmolCalculation based on radioactivity and precursor amount
In vitro Stability (Serum) > 90% after 4hIncubation in human serum followed by Radio-HPLC analysis
LogP (Octanol/Water) 1.5 - 2.5Shake-flask method

Conclusion

The protocols and data presented here provide a hypothetical framework for the development of a radiolabeled this compound imaging agent. Successful implementation of such a strategy could offer a novel tool for the in vivo investigation of 5α-reductase activity, with potential applications in the clinical management of prostate diseases. It is critical to reiterate that this is a theoretical proposal, and extensive research and validation would be necessary to establish the feasibility and utility of a radiolabeled this compound tracer.

Application Notes and Protocols for Functional Assays of FR-146687

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the functional characterization of FR-146687, a putative agonist for a G protein-coupled receptor (GPCR), potentially targeting receptors such as GPR103 (QRFP receptor) or Neuropeptide FF (NPFF) receptors. The methodologies described herein are standard functional assays for evaluating GPCR agonist activity, focusing on key signaling pathways.

Introduction to this compound and Target Receptors

This compound is an experimental compound whose functional activity can be assessed through its interaction with specific GPCRs. The target receptors, such as GPR103 and NPFF receptors, are known to be involved in a variety of physiological processes, including pain modulation, energy homeostasis, and neuroendocrine regulation.[1][2][3][4] These receptors primarily couple to Gαi/o or Gαq proteins, leading to the inhibition of adenylyl cyclase or stimulation of phospholipase C, respectively.[2] Functional characterization of this compound is crucial for understanding its mechanism of action and therapeutic potential.

Signaling Pathways

GPCRs activated by agonists like this compound can initiate multiple downstream signaling cascades. The two primary pathways anticipated for the target receptors are the Gαq-mediated and Gαi/o-mediated pathways.

G_Protein_Signaling_Pathways cluster_Gaq Gαq Pathway cluster_Gai Gαi/o Pathway Agonist_q This compound GPCR_q GPCR Agonist_q->GPCR_q Gaq Gαq GPCR_q->Gaq activates PLC Phospholipase C (PLC) Gaq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER ER Ca2+ Store IP3->Ca_ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca_cyto Cytosolic Ca2+ Ca_ER->Ca_cyto releases Ca_cyto->PKC activates Cell_Resp_q Cellular Response PKC->Cell_Resp_q phosphorylates targets Agonist_i This compound GPCR_i GPCR Agonist_i->GPCR_i Gai Gαi/o GPCR_i->Gai activates AC Adenylyl Cyclase (AC) Gai->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cell_Resp_i Cellular Response PKA->Cell_Resp_i phosphorylates targets

Figure 1: Gαq and Gαi/o signaling pathways for GPCRs.

Experimental Protocols

The following protocols describe key functional assays to determine the potency and efficacy of this compound.

Calcium Mobilization Assay

This assay is used to assess the activation of the Gαq signaling pathway.[2][5]

Principle: Agonist binding to a Gαq-coupled receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This transient increase in intracellular Ca2+ can be measured using a fluorescent calcium indicator.

Protocol:

  • Cell Culture: Plate Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the target receptor in a 96-well, black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

  • Measurement: Use a fluorometric imaging plate reader (FLIPR) or a similar instrument to measure the baseline fluorescence. Add the this compound dilutions to the wells and immediately measure the change in fluorescence over time.

  • Data Analysis: The increase in fluorescence corresponds to the increase in intracellular calcium. Plot the peak fluorescence intensity against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.

Calcium_Mobilization_Workflow A Plate cells expressing target receptor B Load cells with calcium-sensitive dye A->B D Measure baseline fluorescence B->D C Prepare serial dilutions of this compound E Add this compound and measure fluorescence change C->E D->E F Analyze data and determine EC50 E->F

Figure 2: Workflow for the calcium mobilization assay.
cAMP Inhibition Assay

This assay is used to evaluate the activation of the Gαi/o signaling pathway.[3]

Principle: Agonist binding to a Gαi/o-coupled receptor inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP can be quantified using various methods, such as competitive immunoassays (e.g., HTRF, ELISA) or reporter gene assays.

Protocol:

  • Cell Culture: Plate CHO or HEK293 cells stably expressing the target receptor in a suitable assay plate.

  • Cell Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, stimulate the cells with a fixed concentration of an adenylyl cyclase activator (e.g., forskolin) in the presence of varying concentrations of this compound.

  • Cell Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF cAMP dynamic 2 kit).

  • Data Analysis: The decrease in the cAMP signal in the presence of this compound is indicative of Gαi/o activation. Plot the cAMP levels against the logarithm of the this compound concentration to generate an inhibitory dose-response curve and determine the IC50 value.

cAMP_Inhibition_Workflow A Plate cells expressing target receptor B Pre-treat with PDE inhibitor A->B C Stimulate with forskolin and varying concentrations of this compound B->C D Lyse cells C->D E Measure intracellular cAMP levels D->E F Analyze data and determine IC50 E->F

References

Troubleshooting & Optimization

Technical Support Center: 2'-O-Neopentyldeoxyuridine Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2'-O-Neopentyldeoxyuridine modified oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of the 2'-O-Neopentyl modification on deoxyuridine?

The 2'-O-Neopentyl modification is a bulky, sterically hindered group designed to be a permanent modification on the sugar of deoxyuridine. Its primary purpose is to enhance the stability of the oligonucleotide, particularly for therapeutic applications. Oligonucleotides containing this modification have been shown to form stable duplexes with both complementary DNA and RNA.[1][2]

Q2: Is the 2'-O-Neopentyl group removable after oligonucleotide synthesis?

The 2'-O-Neopentyl group is designed to be a stable, non-labile modification and is not intended to be removed under standard oligonucleotide deprotection conditions. It is highly resistant to nucleophilic displacement due to its steric hindrance.

Q3: What are the standard deprotection conditions for oligonucleotides, and why are they ineffective for the 2'-O-Neopentyl group?

Standard oligonucleotide deprotection involves a three-part process: cleavage from the solid support, phosphate deprotection (removal of cyanoethyl groups), and base deprotection (removal of protecting groups from the nucleobases). These steps are typically accomplished using basic reagents like ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).

The 2'-O-Neopentyl group is an ether linkage that is stable to these basic conditions. The bulky neopentyl structure shields the ether oxygen from nucleophilic attack, preventing cleavage.

Q4: Are there any non-standard methods to remove the 2'-O-Neopentyl group?

While not a standard procedure for oligonucleotides, the removal of neopentyl groups from other chemical contexts, such as sulfonate esters, has been shown to require harsh conditions involving strong Lewis acids like boron tribromide (BBr₃) or boron trichloride (BCl₃). These conditions are not compatible with the integrity of an oligonucleotide, as they would lead to significant degradation of the phosphodiester backbone and nucleobases.

Q5: What is the expected outcome after treating a 2'-O-Neopentyldeoxyuridine modified oligonucleotide with standard deprotection reagents?

After treatment with standard deprotection reagents (e.g., ammonium hydroxide or AMA), you should expect a fully deprotected oligonucleotide in terms of the nucleobase and phosphate protecting groups, and cleavage from the solid support. However, the 2'-O-Neopentyl group on the modified deoxyuridine residues will remain intact.

Troubleshooting Guide

Issue 1: Unexpected peak during HPLC or Mass Spectrometry analysis after standard deprotection.
  • Question: I have deprotected my 2'-O-Neopentyldeoxyuridine modified oligonucleotide using my standard protocol, but I see an unexpected peak in my analysis that corresponds to a higher molecular weight than the unmodified sequence. Is this a sign of incomplete deprotection?

  • Answer: This is the expected outcome. The higher molecular weight peak corresponds to your oligonucleotide with the 2'-O-Neopentyl modification still attached. The neopentyl group adds a significant mass to the uridine residue. This is not an indication of incomplete deprotection of the base or phosphate protecting groups, but rather the intended stability of the 2'-O-Neopentyl modification.

Issue 2: Concern about the stability of the 2'-O-Neopentyl modification during synthesis and deprotection.
  • Question: How can I be sure that the 2'-O-Neopentyl group remains on the oligonucleotide throughout the synthesis and deprotection process?

  • Answer: The 2'-O-Neopentyl group is robust and stable under the conditions of standard phosphoramidite oligonucleotide synthesis and subsequent basic deprotection. To confirm its presence, you can use mass spectrometry to verify that the molecular weight of the final product matches the calculated mass of the oligonucleotide containing the modification.

Issue 3: Considering the use of 2'-O-Neopentyldeoxyuridine in an application that requires a free 2'-OH group.
  • Question: Can I use a 2'-O-Neopentyldeoxyuridine modified oligonucleotide in an application that requires a free 2'-hydroxyl group at that position?

  • Answer: No, this modification is not suitable for such applications. The 2'-O-Neopentyl group is a permanent modification and cannot be removed without destroying the oligonucleotide. If your application requires a temporary 2'-protecting group, you should consider other modifications like 2'-O-TBDMS (tert-butyldimethylsilyl), which can be removed with fluoride reagents.

Data Presentation

Table 1: Stability of 2'-O-Neopentyl Modification under Standard Deprotection Conditions

Deprotection ReagentTemperature (°C)Time (hours)Expected Outcome for 2'-O-Neopentyl Group
Ammonium Hydroxide558 - 16Stable, remains intact
AMA (Ammonium Hydroxide/Methylamine)650.25 - 0.5Stable, remains intact
Potassium Carbonate in MethanolRoom Temp4 - 16Stable, remains intact

Experimental Protocols

Protocol 1: Standard Deprotection of a 2'-O-Neopentyldeoxyuridine Modified Oligonucleotide

This protocol outlines the standard procedure for the cleavage and deprotection of oligonucleotides containing the stable 2'-O-Neopentyl modification.

Materials:

  • CPG-bound oligonucleotide containing 2'-O-Neopentyldeoxyuridine

  • Concentrated ammonium hydroxide (28-30%) or AMA (1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine)

  • Sterile, RNase-free water

  • Microcentrifuge tubes

Procedure:

  • Transfer the CPG support with the synthesized oligonucleotide to a 2 mL microcentrifuge tube.

  • Add 1 mL of either concentrated ammonium hydroxide or AMA solution to the tube.

  • Seal the tube tightly.

  • Incubate the tube under one of the following conditions:

    • Ammonium Hydroxide: 55°C for 8-16 hours.

    • AMA: 65°C for 15-30 minutes.

  • After incubation, allow the tube to cool to room temperature.

  • Centrifuge the tube briefly to pellet the CPG support.

  • Carefully transfer the supernatant containing the deprotected oligonucleotide to a new sterile tube.

  • Dry the oligonucleotide solution using a vacuum concentrator.

  • Resuspend the oligonucleotide pellet in a desired volume of sterile, RNase-free water or buffer.

  • The oligonucleotide is now ready for purification (e.g., by HPLC or PAGE) and subsequent analysis. The 2'-O-Neopentyl group will remain on the modified uridine residues.

Visualizations

Deprotection_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Standard Deprotection cluster_outcome Result start Start with CPG-bound oligo (containing 2'-O-Neopentyl-dU) deprotection Add Deprotection Reagent (e.g., NH4OH or AMA) start->deprotection Cleavage & Deprotection incubation Incubate (e.g., 55°C or 65°C) deprotection->incubation final_product Fully Deprotected Oligo (Base & Phosphate groups removed) 2'-O-Neopentyl group REMAINS INTACT incubation->final_product

Caption: Standard deprotection workflow for oligonucleotides containing 2'-O-Neopentyldeoxyuridine.

Troubleshooting_Logic start Analysis shows unexpected high MW peak after standard deprotection q1 Is the oligo modified with 2'-O-Neopentyldeoxyuridine? start->q1 yes This is the EXPECTED result. The peak is the oligo with the stable 2'-O-Neopentyl group. q1->yes Yes no Incomplete deprotection of other groups or synthesis failure. Review synthesis and deprotection protocol. q1->no No

Caption: Troubleshooting logic for unexpected analytical results.

References

Technical Support Center: Troubleshooting Oligonucleotide Purification by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of oligonucleotides using High-Performance Liquid Chromatography (HPLC). The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common modes of HPLC used for oligonucleotide purification?

A1: The two primary HPLC modes for oligonucleotide purification are Ion-Pair Reversed-Phase (IP-RP) HPLC and Anion-Exchange (AEX) HPLC.[1][2]

  • IP-RP HPLC separates oligonucleotides based on hydrophobicity. It is highly effective for separating full-length sequences from shorter failure sequences (shortmers) and other impurities, especially for modified oligonucleotides.[1]

  • AEX HPLC separates oligonucleotides based on their net negative charge from the phosphate backbone.[2][3] Longer oligonucleotides have a greater charge and elute later. This method is particularly useful for purifying longer oligonucleotides (40-100 bases) and those with significant secondary structures.[3]

Q2: My oligonucleotide is showing a broad peak or multiple peaks on reversed-phase HPLC. What could be the cause?

A2: Broad or multiple peaks for a single oligonucleotide sequence on RP-HPLC are often due to the presence of stable secondary structures like hairpin loops or duplexes.[3] To resolve this, consider the following:

  • Increase Column Temperature: Heating the column to around 60 °C can help denature these secondary structures, resulting in a sharper, single peak.[3]

  • Use a Denaturing Mobile Phase: A mobile phase with a high pH (above 12) can also disrupt secondary structures. However, ensure your column is stable under these conditions. Polymeric reversed-phase supports are often more resilient to high pH than silica-based columns.[4]

Q3: How can I improve the separation between my target oligonucleotide and n-1 failure sequences?

A3: Separating the desired full-length product from the very similar n-1 failure sequence can be challenging.[4] Here are some strategies:

  • Optimize the Ion-Pairing Agent: The choice and concentration of the ion-pairing agent (e.g., triethylammonium acetate - TEAA, or triethylamine-hexafluoroisopropanol - TEA-HFIP) are crucial in IP-RP HPLC.[5] Experiment with different agents and concentrations to enhance resolution.

  • Adjust the Gradient Slope: A shallower gradient during the elution of your target peak can improve separation.

  • "Trityl-On" Purification: If your synthesis protocol allows, leaving the dimethoxytrityl (DMT) group on the 5' end of the full-length oligonucleotide significantly increases its hydrophobicity.[3] This makes it much easier to separate from the "trityl-off" failure sequences using RP-HPLC. The DMT group is then cleaved post-purification.[3]

Q4: What is the purpose of desalting after HPLC purification, and what is the recommended method?

A4: Desalting is a critical final step to remove salts and small-molecule impurities introduced during synthesis and HPLC purification (e.g., from the mobile phase buffers).[2] Residual salts can interfere with downstream applications and analyses like mass spectrometry.[2] Size Exclusion Chromatography (SEC) is an efficient method for desalting, as it separates molecules based on size, allowing the large oligonucleotide to be separated from small salt molecules.[2]

Troubleshooting Common HPLC Purification Problems

The following table summarizes common issues encountered during oligonucleotide HPLC purification and provides potential causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Broad, Tailing, or Split Peaks) - Secondary structure formation (hairpins, duplexes).[3]- Column degradation (especially silica-based columns at high pH).[4]- Inappropriate mobile phase conditions (pH, salt concentration).[3]- Column overloading.- Increase column temperature (e.g., 60-85 °C) to denature secondary structures.[3][4]- Use a high-pH mobile phase with a compatible column (e.g., polymeric PRP-C18).[4]- Optimize mobile phase pH and salt gradient.[3]- Reduce the sample load on the column.
Low Yield/Recovery - Oligonucleotide precipitating on the column.- Non-specific adsorption to the HPLC system (especially with stainless steel components).[5]- Inefficient fraction collection.- Adjust mobile phase composition to ensure solubility.- Use bio-inert HPLC systems and columns to minimize metal chelation and adsorption.[5][6]- Optimize fraction collection parameters to ensure the entire peak is collected.
Poor Resolution Between Full-Length Product and Impurities - Sub-optimal gradient slope.- Inappropriate ion-pairing reagent or concentration.[5]- Incorrect column chemistry for the specific oligonucleotide.[6]- Decrease the gradient slope for better separation of closely eluting peaks.- Experiment with different ion-pairing reagents (e.g., TEAA, TEA-HFIP) and concentrations.[5]- Consider a different column (e.g., AEX vs. IP-RP) based on the nature of the impurities.[1]
Variable Retention Times - Fluctuations in mobile phase composition.- Column temperature instability.- Column aging or contamination.- Ensure proper mobile phase mixing and degassing.- Use a column oven for precise temperature control.[3]- Implement a regular column cleaning and regeneration protocol.
High Backpressure - Clogged column frit or tubing.- Sample precipitation at the head of the column.- High mobile phase viscosity.- Filter all samples and mobile phases before use.- Flush the column in the reverse direction (if permitted by the manufacturer).- Reduce the flow rate or adjust the mobile phase composition.

Experimental Protocols

Protocol 1: General Ion-Pair Reversed-Phase (IP-RP) HPLC for Oligonucleotide Purification
  • Column: C18 reversed-phase column suitable for oligonucleotides (e.g., 5-10 µm particle size, 100-300 Å pore size).

  • Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA) in water.

  • Mobile Phase B: 100 mM TEAA in 50% Acetonitrile / 50% Water.

  • Flow Rate: Dependent on column dimensions (e.g., 1.0 mL/min for a 4.6 mm ID analytical column).

  • Column Temperature: 60 °C.[3]

  • Detection: UV at 260 nm.

  • Gradient:

    • 0-5 min: 5% B

    • 5-35 min: 5-65% B (adjust slope based on separation needs)

    • 35-40 min: 65-95% B (column wash)

    • 40-45 min: 95% B

    • 45-50 min: 95-5% B (re-equilibration)

    • 50-60 min: 5% B

  • Sample Preparation: Dissolve crude oligonucleotide in Mobile Phase A. Filter through a 0.22 µm filter before injection.

Protocol 2: "Trityl-On" Purification Workflow

This workflow leverages the hydrophobicity of the 5'-DMT group for enhanced separation.

G cluster_synthesis Oligonucleotide Synthesis cluster_purification Purification cluster_post Post-Purification Synthesis Solid-Phase Synthesis (DMT group remains on 5' end) RP_HPLC IP-RP HPLC Purification (Trityl-On) Synthesis->RP_HPLC Crude Product Collect Collect DMT-On Full-Length Product RP_HPLC->Collect Separation of DMT-On from failure sequences Cleavage DMT Cleavage (Acidic Conditions) Collect->Cleavage Desalting Desalting (e.g., SEC) Cleavage->Desalting Final Pure Oligonucleotide Desalting->Final

Caption: Workflow for "Trityl-On" oligonucleotide purification.

Troubleshooting Logic Diagram

This diagram illustrates a logical approach to troubleshooting common HPLC purification issues.

G Start Start: Review Chromatogram Problem Identify Primary Issue Start->Problem PoorShape Poor Peak Shape (Broad/Split) Problem->PoorShape Shape LowRes Poor Resolution Problem->LowRes Resolution LowYield Low Yield Problem->LowYield Yield VarRT Variable Retention Time Problem->VarRT Retention Sol_Temp Increase Column Temp (e.g., 60 °C) PoorShape->Sol_Temp Sol_pH Use High pH Mobile Phase (with compatible column) PoorShape->Sol_pH Sol_Grad Decrease Gradient Slope LowRes->Sol_Grad Sol_IP Optimize Ion-Pair Reagent LowRes->Sol_IP Sol_Mode Switch HPLC Mode (e.g., AEX) LowRes->Sol_Mode Sol_Bioinert Use Bio-inert System/Column LowYield->Sol_Bioinert Sol_Frac Check Fraction Collection LowYield->Sol_Frac Sol_TempControl Use Column Oven VarRT->Sol_TempControl Sol_MobilePhase Check Mobile Phase Prep VarRT->Sol_MobilePhase End Re-run Analysis Sol_Temp->End Sol_pH->End Sol_Grad->End Sol_IP->End Sol_Mode->End Sol_Bioinert->End Sol_Frac->End Sol_TempControl->End Sol_MobilePhase->End

Caption: Decision tree for troubleshooting HPLC purification of oligonucleotides.

References

Side reactions in FR-146687 oligonucleotide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Oligonucleotide Synthesis

This guide provides troubleshooting assistance for common issues encountered during solid-phase oligonucleotide synthesis using phosphoramidite chemistry. While framed in a general context, these principles are applicable to the synthesis of specific sequences, including proprietary molecules like FR-146687, that utilize this standard methodology.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry used in most automated oligonucleotide synthesizers?

A1: The vast majority of automated oligonucleotide synthesis is performed using the phosphoramidite method.[1][2] This technique involves the sequential addition of phosphoramidite building blocks to a growing oligonucleotide chain that is attached to a solid support.[1][3] The process is highly efficient and allows for the creation of custom DNA and RNA sequences.[2]

Q2: What are the main steps in a single cycle of phosphoramidite synthesis?

A2: A single synthesis cycle consists of four main chemical reactions:

  • Detritylation (Deblocking): Removal of the 5'-hydroxyl protecting group (typically a dimethoxytrityl or DMT group) from the nucleotide bound to the solid support.[4] This is usually achieved with an acid like trichloroacetic acid (TCA).[4]

  • Coupling: The addition of the next phosphoramidite monomer to the deprotected 5'-hydroxyl group. This reaction is activated by a reagent such as tetrazole.[4]

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent them from participating in subsequent coupling steps. This is crucial to minimize the formation of deletion mutations (n-1 shortmers).[5]

  • Oxidation: Conversion of the unstable phosphite triester linkage between the nucleotides to a more stable phosphate triester using an oxidizing agent, typically iodine in the presence of water and a weak base.[4]

Q3: What are the most common types of impurities found in crude oligonucleotide samples?

A3: The most prevalent impurities include:

  • Failure sequences (n-1 shortmers): Oligonucleotides that are missing one or more bases due to incomplete coupling or capping.[6]

  • Low-molecular-weight impurities: By-products from the cleavage and deprotection steps.[6]

  • Side-products from base modifications: Unintended chemical modifications to the nucleotide bases during synthesis or deprotection.[7]

Troubleshooting Guide

Issue 1: Presence of Significant n-1 Deletion Mutants

Q: My final product analysis shows a high proportion of (n-1) sequences. What are the likely causes and how can I fix this?

A: A high level of (n-1) shortmers is typically indicative of inefficient coupling or a failed capping step.

Possible Causes & Solutions:

CauseRecommended Action
Inefficient Capping The capping step is designed to block unreacted 5'-hydroxyl groups. If this step fails, these unreacted sites will be available for coupling in the next cycle, leading to n-1 sequences.[5] Solution: Check the freshness and concentration of your capping reagents (e.g., Acetic Anhydride and N-Methylimidazole). Ensure that the delivery lines for these reagents are not clogged.[5]
Poor Phosphoramidite Quality The phosphoramidite monomers can degrade due to moisture or improper storage, leading to lower coupling efficiency.[] Solution: Use fresh, high-quality phosphoramidites. Ensure they are stored under anhydrous conditions. Consider on-demand synthesis of phosphoramidites if bench stability is a recurring issue.[9]
Inadequate Activator Performance The activator (e.g., tetrazole) is crucial for the coupling reaction. If it is degraded or present at the wrong concentration, coupling will be inefficient. Solution: Replace the activator with a fresh solution. Ensure the correct activator-to-phosphoramidite ratio is being used.
Fluidics Issues Clogged lines or malfunctioning valves on the synthesizer can prevent the proper delivery of phosphoramidites or activator to the synthesis column.[5][10] Solution: Perform a fluidics check on your synthesizer. Clean or replace any suspect tubing or valves.[10]

Experimental Protocol: Polyacrylamide Gel Electrophoresis (PAGE) for n-1 Detection

This protocol allows for the visualization and semi-quantification of n-1 impurities.

  • Gel Preparation: Prepare a high-resolution denaturing polyacrylamide gel (e.g., 15-20% acrylamide with 7-8 M urea).

  • Sample Preparation: Dissolve the crude, deprotected oligonucleotide in a formamide-based loading buffer.

  • Electrophoresis: Load the sample onto the gel and run at a constant power until the dye front reaches the bottom of the gel.

  • Staining and Visualization: Stain the gel with a fluorescent dye (e.g., SYBR Gold) and visualize using a gel imaging system. The full-length product will be the highest major band, with the (n-1) impurity appearing as a distinct band directly below it.[5]

Purity Assessment via PAGE:

Purity LevelInterpretationRecommended Action
>99%ExcellentNo action required.
95-99%AcceptableMonitor for trends. Consider reagent replacement.[5]
<95%PoorImmediate troubleshooting required. Start with reagent replacement and fluidics check.[5]
Issue 2: Base Modification and Depurination

Q: I am observing unexpected peaks in my HPLC analysis that suggest modification or loss of bases. What could be causing this?

A: Base modification or loss (depurination) can occur at several stages of the synthesis and deprotection process, often due to prolonged exposure to acid or inappropriate deprotection conditions.

Possible Causes & Solutions:

CauseRecommended Action
Prolonged Detritylation The acidic conditions of the detritylation step can lead to the cleavage of the glycosidic bond, particularly for purine bases (depurination). Solution: Minimize the time of the detritylation step. Ensure that the acid concentration is correct and that the washing step following detritylation is efficient.
Harsh Deprotection Conditions Standard deprotection with ammonium hydroxide can sometimes lead to side reactions, especially with sensitive or modified bases.[7][11] For example, N4-benzoyl cytidine can undergo transamination with certain amine-based deprotection agents.[7] Solution: Use milder deprotection conditions when necessary. For base-labile oligonucleotides, consider alternative protecting groups (e.g., N4-acetylcytidine) and deprotection reagents (e.g., aqueous methylamine at room temperature).[12]
Phosphitylation of Guanine O6 During phosphoramidite preparation or coupling, the O6 position of guanine can sometimes be inappropriately phosphitylated, leading to a side product.[9] Solution: This is often an inherent issue with the dmf-dG phosphoramidite. Ensure high-quality reagents are used. Purification via HPLC is typically required to remove this impurity.

Visualizations

Diagram 1: Standard Phosphoramidite Synthesis Cycle

Oligo_Synthesis_Cycle Start 5'-DMT-Protected Nucleoside on Solid Support Deblocking 1. Detritylation (Acid Treatment) Start->Deblocking Free5OH Free 5'-OH Group Deblocking->Free5OH Coupling 2. Coupling (Phosphoramidite + Activator) Free5OH->Coupling Capping 3. Capping (Acetic Anhydride) Free5OH->Capping If coupling fails PhosphiteLinkage Phosphite Triester Linkage Formed Coupling->PhosphiteLinkage Oxidation 4. Oxidation (Iodine + H2O) PhosphiteLinkage->Oxidation CappedFailure Capped Failure Sequences (n-1) Capping->CappedFailure StableLinkage Stable Phosphate Triester Linkage Oxidation->StableLinkage End Ready for Next Cycle StableLinkage->End Troubleshooting_Yield Start Low Yield of Full-Length Oligo CheckPurity Analyze Crude Product (HPLC or PAGE) Start->CheckPurity HighShortmers High % of n-1 and Shorter Sequences? CheckPurity->HighShortmers LowMW Predominantly Low MW Impurities? CheckPurity->LowMW HighShortmers->LowMW No CheckCoupling Investigate Coupling & Capping Steps HighShortmers->CheckCoupling Yes CheckCleavage Investigate Cleavage & Deprotection LowMW->CheckCleavage Yes Reagents Check Reagents: - Phosphoramidites - Activator - Capping Mix CheckCoupling->Reagents Fluidics Check Synthesizer: - Fluidics - Delivery Volumes CheckCoupling->Fluidics CleavageReagent Check Cleavage Reagent (e.g., NH4OH) - Freshness - Time/Temp CheckCleavage->CleavageReagent Support Check Solid Support - Loading - Material Integrity CheckCleavage->Support N_minus_1_Formation cluster_Cycle_N Cycle N cluster_Cycle_N_plus_1 Cycle N+1 cluster_Result Final Sequence A_Coupling Successful Coupling of Monomer N B_Coupling Coupling of Monomer N+1 A_Coupling->B_Coupling Correct Path A_Failure Failed Coupling of Monomer N B_Capping Capping of Unreacted 5'-OH A_Failure->B_Capping Correct Capping B_NoCapping No Capping (Failure) A_Failure->B_NoCapping Capping Failure Capped Capped (n-1) B_Capping->Capped B_NoCapping->B_Coupling Incorrect Path Correct Full-Length (n) B_Coupling->Correct Deletion Deletion Mutant (n-1) B_Coupling->Deletion Start Growing Chain (N-1) Start->A_Coupling Start->A_Failure

References

Navigating the Synthesis of 2'-O-Neopentyldeoxyuridine Modified Oligonucleotides: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of modified nucleosides, such as 2'-O-Neopentyldeoxyuridine, into oligonucleotides is a critical strategy in the development of therapeutic and diagnostic agents. The bulky neopentyl group at the 2'-O position can enhance nuclease resistance and modulate hybridization properties. However, its steric hindrance presents unique challenges during solid-phase synthesis, often leading to reduced coupling efficiency and lower overall yields. This technical support center provides troubleshooting guidance and frequently asked questions to help researchers navigate these challenges and improve the yield of their 2'-O-Neopentyldeoxyuridine modified oligonucleotides.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of 2'-O-Neopentyldeoxyuridine modified oligonucleotides in a question-and-answer format.

My overall yield is significantly lower than expected after incorporating a 2'-O-Neopentyldeoxyuridine modification. What are the likely causes and how can I improve it?

Low overall yield is a frequent challenge when working with sterically hindered modifications. The primary culprit is often reduced coupling efficiency of the 2'-O-Neopentyl phosphoramidite. Here’s a breakdown of potential causes and solutions:

  • Suboptimal Coupling Conditions: The bulky neopentyl group can sterically hinder the approach of the phosphoramidite to the free 5'-hydroxyl of the growing oligonucleotide chain.

    • Solution: Extend the coupling time for the 2'-O-Neopentyl phosphoramidite. While standard coupling times are typically around 30-60 seconds, extending this to 5-15 minutes for the modified residue can significantly improve coupling efficiency.

    • Solution: Employ a more potent activator. 4,5-Dicyanoimidazole (DCI) is often more effective than the standard 1H-Tetrazole for sterically demanding couplings, as it can accelerate the coupling reaction.[1][2][3][4] The use of activators like 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT) can also be beneficial, particularly in RNA synthesis where the 2'-position is also sterically encumbered.[5][6]

  • Moisture Contamination: Phosphoramidites are extremely sensitive to moisture, which leads to their hydrolysis and inactivation. This issue is exacerbated when longer coupling times are required.

    • Solution: Ensure all reagents and solvents, particularly acetonitrile, are anhydrous.[7] Using fresh, high-quality reagents and molecular sieves to dry solvents can significantly reduce water content.[7]

  • Inefficient Deprotection or Cleavage: Incomplete removal of protecting groups or inefficient cleavage from the solid support can also contribute to low yield.

    • Solution: While standard deprotection with ammonium hydroxide is often sufficient, for oligonucleotides with multiple bulky modifications or other sensitive groups, milder deprotection strategies may be necessary to prevent side reactions.[8][9][10]

  • Loss during Purification: Significant loss of product can occur during the purification step.

    • Solution: Optimize your purification protocol. For hydrophobically modified oligonucleotides, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is generally the recommended method.[7][11][12][13]

I'm observing a significant amount of failure sequences (n-1) after purification. How can I minimize these?

The presence of n-1 sequences is a direct consequence of incomplete coupling at one or more steps in the synthesis. To minimize these impurities:

  • Optimize Coupling: As detailed above, extending the coupling time and using a more potent activator like DCI for the 2'-O-Neopentyl phosphoramidite is crucial.

  • Effective Capping: Ensure that the capping step, which blocks unreacted 5'-hydroxyl groups from further elongation, is highly efficient. Any failure in capping will directly lead to the formation of n-1 and other deletion sequences.

  • Purification Strategy: While desalting or cartridge purification may be sufficient for some applications, for oligonucleotides with bulky modifications, HPLC is recommended for its higher resolution in separating full-length products from failure sequences.[12][13]

Frequently Asked Questions (FAQs)

Q1: What is the recommended activator for coupling 2'-O-Neopentyl phosphoramidites?

A1: For sterically hindered phosphoramidites like 2'-O-Neopentyl, 4,5-Dicyanoimidazole (DCI) is highly recommended over the standard 1H-Tetrazole.[1][2][3][4] DCI is a more nucleophilic activator, which can significantly increase the rate and efficiency of the coupling reaction, leading to higher yields.[1][3][4]

Q2: How long should the coupling time be for a 2'-O-Neopentyl phosphoramidite?

A2: A standard coupling time of 30-60 seconds is often insufficient. It is recommended to extend the coupling time to at least 5 minutes, and potentially up to 15 minutes, to ensure complete reaction.

Q3: Are there any special considerations for the deprotection of oligonucleotides containing 2'-O-Neopentyl modifications?

A3: The 2'-O-Neopentyl group itself is generally stable to standard deprotection conditions (e.g., concentrated ammonium hydroxide). However, if the oligonucleotide contains other sensitive modifications, a milder deprotection strategy, such as using potassium carbonate in methanol, may be necessary to avoid their degradation.[9][10]

Q4: What is the best method to purify my 2'-O-Neopentyldeoxyuridine modified oligonucleotide?

A4: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the preferred method for purifying oligonucleotides with hydrophobic modifications like the 2'-O-Neopentyl group.[7][11][12][13] This technique separates molecules based on their hydrophobicity, allowing for effective separation of the full-length, modified oligonucleotide from more polar, truncated failure sequences. Ion-pair reversed-phase (IP-RP) HPLC is a commonly used variation of this technique.[13]

Q5: Can I use Mass Spectrometry to confirm the identity of my modified oligonucleotide?

A5: Yes, Mass Spectrometry (MS), particularly MALDI-TOF or LC-MS, is an essential tool for confirming the successful synthesis and purity of your modified oligonucleotide. It allows for the accurate determination of the molecular weight, confirming the incorporation of the 2'-O-Neopentyl modification and the absence of major impurities.[14]

Data Presentation

Optimizing coupling conditions is paramount for improving the yield of oligonucleotides containing bulky 2'-O-modifications. The choice of activator and the duration of the coupling step are critical parameters.

Table 1: Impact of Activator and Coupling Time on the Yield of a 20-mer Oligonucleotide Containing a Single Bulky 2'-O-Alkyl Modification.

ActivatorConcentration (M)Coupling Time (min)Average Stepwise Coupling Efficiency (%)Theoretical Full-Length Product Yield (%)
1H-Tetrazole0.45197.561.2
1H-Tetrazole0.45598.574.8
DCI0.25198.879.4
DCI 0.25 5 99.5 90.5
ETT0.25599.285.1

Note: This table presents hypothetical but representative data based on literature findings for sterically hindered phosphoramidites. Actual yields may vary depending on the specific sequence, synthesis platform, and other experimental conditions.

Table 2: Estimated Yield Loss During Different Stages of Modified Oligonucleotide Synthesis and Purification.

StageEstimated Yield Loss (%)Cumulative Yield (%)
Solid-Phase Synthesis (20-mer, 99.5% avg. coupling)9.590.5
Cleavage and Deprotection5-1081.5 - 86.0
HPLC Purification20-3057.1 - 68.8
Desalting and Lyophilization5-1051.4 - 65.4

Note: This table provides a general estimation of yield loss at each stage. Actual losses can vary significantly based on the specific modification, sequence, and experimental technique.[8]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a 2'-O-Neopentyldeoxyuridine Modified Oligonucleotide

This protocol outlines the key steps for synthesizing an oligonucleotide containing a 2'-O-Neopentyldeoxyuridine modification using an automated DNA/RNA synthesizer.

  • Reagent Preparation:

    • Dissolve all standard (A, C, G, T) and the 2'-O-Neopentyldeoxyuridine phosphoramidites in anhydrous acetonitrile to a final concentration of 0.1 M.

    • Prepare a 0.25 M solution of 4,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile.

    • Ensure all other synthesis reagents (capping, oxidation, deblocking solutions) are fresh and properly installed on the synthesizer.

  • Synthesis Cycle:

    • Deblocking: Remove the 5'-dimethoxytrityl (DMT) group from the solid support-bound nucleoside using a 3% trichloroacetic acid (TCA) solution in dichloromethane.

    • Coupling (Standard Nucleosides): For standard nucleosides, perform a 60-second coupling step using the respective phosphoramidite and DCI activator.

    • Coupling (2'-O-Neopentyldeoxyuridine): When incorporating the 2'-O-Neopentyldeoxyuridine phosphoramidite, extend the coupling time to 5-10 minutes.

    • Capping: Block any unreacted 5'-hydroxyl groups using a capping mixture (e.g., acetic anhydride and N-methylimidazole).

    • Oxidation: Oxidize the phosphite triester linkage to a stable phosphate triester using an iodine solution.

    • Repeat the synthesis cycle for each subsequent nucleotide in the sequence.

  • Cleavage and Deprotection:

    • After the final synthesis cycle, cleave the oligonucleotide from the solid support and remove the base and phosphate protecting groups by incubating the support in concentrated ammonium hydroxide at 55°C for 8-12 hours.

    • Alternatively, for sensitive modifications, a milder deprotection using 0.05 M potassium carbonate in methanol at room temperature overnight can be used.[9][10]

Protocol 2: RP-HPLC Purification of a 2'-O-Neopentyldeoxyuridine Modified Oligonucleotide

This protocol provides a general method for purifying the synthesized oligonucleotide using reverse-phase HPLC.

  • Sample Preparation:

    • After cleavage and deprotection, evaporate the ammonia solution to dryness.

    • Resuspend the crude oligonucleotide pellet in an appropriate volume of sterile, nuclease-free water.

  • HPLC Conditions:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water, pH 7.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from a low percentage of Mobile Phase B (e.g., 5%) to a higher percentage (e.g., 50%) over 30-40 minutes is a good starting point. The optimal gradient will depend on the hydrophobicity of the oligonucleotide.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 260 nm.

  • Purification and Desalting:

    • Inject the crude oligonucleotide solution onto the HPLC system.

    • Collect the fractions corresponding to the major peak, which represents the full-length product.

    • Combine the collected fractions and evaporate the solvent.

    • Desalt the purified oligonucleotide using a desalting cartridge or by ethanol precipitation to remove the ion-pairing reagent.

  • Final Product Analysis:

    • Confirm the purity and identity of the final product by analytical HPLC and mass spectrometry.

Visualizations

experimental_workflow start Start synthesis Solid-Phase Synthesis (Extended coupling for 2'-O-Neopentyl) start->synthesis cleavage Cleavage & Deprotection synthesis->cleavage purification RP-HPLC Purification cleavage->purification analysis Purity & Identity Analysis (HPLC & Mass Spec) purification->analysis end End analysis->end

Caption: Experimental workflow for synthesizing and purifying 2'-O-Neopentyldeoxyuridine modified oligonucleotides.

troubleshooting_logic low_yield Low Overall Yield coupling Check Coupling Efficiency low_yield->coupling deprotection Verify Deprotection low_yield->deprotection purification_loss Assess Purification Loss low_yield->purification_loss extend_time Extend Coupling Time coupling->extend_time stronger_activator Use Stronger Activator (DCI) coupling->stronger_activator anhydrous Ensure Anhydrous Conditions coupling->anhydrous optimize_deprotection Optimize Deprotection Protocol deprotection->optimize_deprotection optimize_hplc Optimize HPLC Protocol purification_loss->optimize_hplc

Caption: Troubleshooting logic for addressing low yield in modified oligonucleotide synthesis.

References

Technical Support Center: Stability and Degradation of Novel Small Molecule Drugs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is a generalized guide for researchers, scientists, and drug development professionals working with novel small molecule drugs. As specific degradation pathway and stability information for FR-146687 is not publicly available, this document provides a template and general principles based on established pharmaceutical stability testing guidelines.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Question Possible Causes Troubleshooting Steps
1. I am observing unexpected peaks in my chromatogram during stability analysis. What could they be? These are likely degradation products. The formation of new peaks indicates that your molecule is degrading under the tested conditions.1. Characterize the new peaks: Use techniques like mass spectrometry (MS) to determine the molecular weight of the impurities. Fragmentation patterns in MS/MS can help in structural elucidation.2. Review your experimental conditions: Were the samples exposed to high temperatures, extreme pH, light, or oxidizing agents? Unintentional exposure can lead to degradation.[1][2]3. Perform systematic forced degradation studies: This will help you intentionally generate degradation products under controlled conditions to understand the degradation pathways.[3][4]
2. The concentration of my active pharmaceutical ingredient (API) is decreasing over time, but I don't see any major degradation peaks. Where is it going? 1. Formation of non-UV active degradants: Your degradation products may not have a chromophore and are therefore not detected by a UV detector. 2. Precipitation: The API or its degradants might be precipitating out of solution. 3. Adsorption: The compound may be adsorbing to the surface of the container.1. Use a mass-sensitive detector: Employ a detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in addition to your UV detector. A mass spectrometer is also an excellent tool for this purpose. 2. Visually inspect your samples: Check for any cloudiness or particulate matter. Centrifuge the sample and analyze the supernatant. 3. Test different container materials: Use low-adsorption vials (e.g., silanized glass or specific polymers) to minimize surface binding.[5]
3. My results from stability studies are not reproducible. What could be the reason? 1. Inconsistent experimental conditions: Minor variations in temperature, pH, light exposure, or the concentration of stressor agents can lead to different degradation profiles.[6]2. Sample preparation variability: Inconsistent sample handling and preparation can introduce errors.3. Analytical method variability: A non-robust analytical method can give variable results.1. Standardize your protocols: Ensure all experimental parameters are tightly controlled and documented. Use calibrated equipment. 2. Develop a detailed Standard Operating Procedure (SOP): This will ensure consistency in sample preparation across different experiments and analysts. 3. Validate your analytical method: Ensure your analytical method is robust, accurate, and precise as per ICH guidelines.[7][8]
4. I am seeing significant degradation in my control samples. Why is this happening? 1. Inherent instability: Your molecule may be inherently unstable under the storage conditions of your control sample (e.g., in the chosen solvent or at room temperature). 2. Contamination: The solvent or excipients used might be contaminated with reactive species.1. Evaluate the intrinsic stability: Test the stability of your compound in different solvents and at different temperatures to find suitable storage conditions. 2. Use high-purity solvents and excipients: Ensure all components of your formulation are of high quality and free from contaminants.

Frequently Asked Questions (FAQs)

Question Answer
What are the most common degradation pathways for small molecule drugs? The most common degradation pathways are hydrolysis, oxidation, and photolysis.[9][10][11] Hydrolysis is the breakdown of a molecule by reaction with water, often affecting esters and amides. Oxidation is the loss of electrons, often initiated by oxygen, light, or metal ions. Photolysis is degradation caused by exposure to light.
How can I prevent the degradation of my compound? Prevention strategies depend on the degradation pathway. For hydrolysis , minimize exposure to moisture by using desiccants, protective packaging, or formulating in a non-aqueous solvent.[12] For oxidation , protect from oxygen by purging with an inert gas (like nitrogen or argon), adding antioxidants, or using light-resistant containers.[2][9] For photolysis , use amber or opaque containers to protect from light.[9][12]
What are forced degradation studies and why are they important? Forced degradation studies (or stress testing) are experiments where the drug substance is intentionally exposed to harsh conditions (acid, base, heat, light, oxidizing agents) to accelerate its degradation.[3][4][13] These studies are crucial for: • Identifying potential degradation products. • Elucidating degradation pathways. • Developing and validating stability-indicating analytical methods.[14][15]
What are the typical conditions for forced degradation studies? According to ICH guidelines, typical stress conditions include: • Acid Hydrolysis: 0.1 N to 1 N HCl at room temperature or elevated temperature. • Base Hydrolysis: 0.1 N to 1 N NaOH at room temperature or elevated temperature. • Oxidation: 3% to 30% hydrogen peroxide at room temperature. • Thermal Degradation: Heating the solid drug substance at a temperature above the accelerated stability testing conditions (e.g., 60°C, 80°C).[3][16] • Photostability: Exposing the drug substance to a combination of visible and UV light.[16]
How much degradation should I aim for in forced degradation studies? The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient.[17] This ensures that sufficient amounts of degradation products are formed to be detected and characterized, without being so excessive that it leads to secondary degradation products that may not be relevant under normal storage conditions.

Quantitative Data Summary

The following tables provide a general overview of typical conditions used in forced degradation studies and common analytical techniques for stability assessment.

Table 1: Typical Stress Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTypical Duration
Acid Hydrolysis0.1 N HCl2 to 24 hours
Base Hydrolysis0.1 N NaOH2 to 24 hours
Oxidation3% H₂O₂2 to 24 hours
Thermal (Solid State)60°C1 to 7 days
Thermal (Solution)60°C1 to 7 days
PhotostabilityICH Q1B conditionsOverall illumination ≥ 1.2 million lux hours; Integrated near UV energy ≥ 200 watt hours/square meter

Table 2: Common Analytical Techniques for Stability Assessment

TechniquePurpose
High-Performance Liquid Chromatography (HPLC) with UV/PDA detectorTo separate and quantify the API and its degradation products.
HPLC with Mass Spectrometry (LC-MS)To identify the molecular weights of degradation products and aid in their structural elucidation.
Gas Chromatography (GC) with Mass Spectrometry (GC-MS)For volatile impurities and degradation products.
Fourier-Transform Infrared Spectroscopy (FTIR)To detect changes in functional groups.
Karl Fischer TitrationTo determine the water content, which is critical for hydrolysis studies.

Experimental Protocols

Protocol 1: Forced Degradation by Acid Hydrolysis
  • Preparation of Stock Solution: Prepare a stock solution of the drug substance in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

  • Reaction Setup: In a clear glass vial, add a known volume of the stock solution and an equal volume of 0.2 N HCl to achieve a final drug concentration of 0.5 mg/mL and an HCl concentration of 0.1 N.

  • Incubation: Incubate the vial at a controlled temperature (e.g., 60°C) for a specified time (e.g., 8 hours). A control sample with the drug in purified water should be kept under the same conditions.

  • Neutralization: After incubation, cool the sample to room temperature and neutralize it with an equivalent amount of 0.1 N NaOH.

  • Analysis: Dilute the sample to a suitable concentration with the mobile phase and analyze by a validated stability-indicating HPLC method.

Protocol 2: Forced Degradation by Oxidation
  • Preparation of Stock Solution: Prepare a stock solution of the drug substance in a suitable solvent at a concentration of 1 mg/mL.

  • Reaction Setup: In a clear glass vial, add a known volume of the stock solution and an equal volume of 6% hydrogen peroxide to achieve a final drug concentration of 0.5 mg/mL and a hydrogen peroxide concentration of 3%.

  • Incubation: Keep the vial at room temperature for a specified time (e.g., 24 hours), protected from light. A control sample with the drug in the solvent should be kept under the same conditions.

  • Analysis: Dilute the sample to a suitable concentration with the mobile phase and analyze immediately by a validated stability-indicating HPLC method.

Visualizations

API Active Pharmaceutical Ingredient (API) Hydrolysis Hydrolysis (+ H2O) API->Hydrolysis Moisture Oxidation Oxidation (+ O2) API->Oxidation Oxygen, Metal Ions Photolysis Photolysis (Light) API->Photolysis UV/Vis Light Degradant_A Degradation Product A (e.g., Hydrolyzed ester) Hydrolysis->Degradant_A Degradant_B Degradation Product B (e.g., N-oxide) Oxidation->Degradant_B Degradant_C Degradation Product C (e.g., Photodimer) Photolysis->Degradant_C

Caption: A generic degradation pathway for a novel drug.

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Drug Solution (e.g., 1 mg/mL) Acid Acid Hydrolysis (0.1 N HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1 N NaOH, 60°C) Prep->Base Oxidation Oxidation (3% H2O2, RT) Prep->Oxidation Thermal Thermal (80°C, solid) Prep->Thermal Photo Photostability (ICH Q1B) Prep->Photo HPLC HPLC-UV/PDA Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS If unknown peaks

Caption: Experimental workflow for forced degradation studies.

Start Unexpected Peak Observed in Chromatogram CheckControl Is the peak present in the control sample? Start->CheckControl CheckBlank Is the peak present in the blank (solvent) injection? CheckControl->CheckBlank No Impurity Peak is likely an impurity from the starting material. CheckControl->Impurity Yes Degradation Peak is a degradation product. CheckBlank->Degradation No Contamination Peak is from solvent or system contamination. CheckBlank->Contamination Yes Identify Characterize peak using MS and other techniques. Degradation->Identify

References

Technical Support Center: Resolving Aggregation of FR-146687 Containing Oligonucleotides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving aggregation issues encountered with FR-146687 containing oligonucleotides.

Disclaimer: Publicly available information on "this compound" is limited. The guidance provided herein is based on established principles of oligonucleotide chemistry and aggregation of oligonucleotide conjugates.

Frequently Asked Questions (FAQs)

Q1: What is oligonucleotide aggregation?

A1: Oligonucleotide aggregation is the self-association of individual oligonucleotide strands to form higher-order structures. These aggregates can range from small, soluble oligomers to large, insoluble precipitates. The formation of these aggregates is often driven by non-covalent interactions such as hydrophobic interactions, hydrogen bonding, and the formation of G-quadruplexes in guanine-rich sequences.

Q2: Why is aggregation of this compound-oligonucleotides a concern?

A2: Aggregation can significantly impact the therapeutic efficacy and safety of oligonucleotide-based drugs. It can lead to:

  • Reduced biological activity due to the inaccessibility of the active monomeric form.

  • Altered pharmacokinetic and pharmacodynamic properties.

  • Increased potential for immunogenicity and off-target effects.

  • Manufacturing and formulation challenges.

Q3: What are the common causes of this compound-oligonucleotide aggregation?

A3: Several factors can contribute to the aggregation of oligonucleotide conjugates:

  • Oligonucleotide Sequence: Guanine-rich sequences have a high propensity to form G-quadruplexes, which can lead to aggregation.[1]

  • Hydrophobic Moieties: The conjugation of hydrophobic molecules, such as this compound may be, can drive aggregation through hydrophobic interactions.[2]

  • Solution Conditions: pH, ionic strength, and the presence of divalent cations can all influence the tendency of oligonucleotides to aggregate. High salt concentrations can neutralize the negative charge of the DNA backbone, potentially leading to aggregation.[3]

  • Temperature: Freeze-thaw cycles can promote aggregation.

  • Concentration: Higher concentrations of oligonucleotides are more likely to aggregate.

Troubleshooting Guide

Q4: I am observing visible precipitation in my this compound-oligonucleotide solution. What should I do?

A4: Visible precipitation is a clear indication of significant aggregation. Here are some steps to troubleshoot this issue:

  • Centrifugation: Pellet the precipitate by centrifugation. The supernatant can be carefully collected for analysis, but it is important to determine the concentration of the remaining soluble oligonucleotide.

  • Solubility Screening: Attempt to redissolve the precipitate in a small volume of various buffers with different pH, ionic strengths, or containing solubilizing agents (e.g., mild detergents, arginine).

  • Characterize the Precipitate: If possible, analyze the precipitate to confirm its composition.

Q5: How can I prevent the aggregation of my this compound-oligonucleotides?

A5: Proactive measures are often the most effective way to manage aggregation. Consider the following strategies:

  • Buffer Optimization:

    • pH: Maintain a pH where the oligonucleotide and the conjugate are most stable and soluble.

    • Ionic Strength: While counterions are necessary to stabilize the oligonucleotide backbone, excessively high salt concentrations can promote aggregation.[3] Empirically determine the optimal salt concentration.

  • Use of Additives:

    • Solubilizing Agents: Excipients such as arginine or mild non-ionic detergents can help to prevent hydrophobic aggregation.

    • Reducing Agents: If disulfide bond formation is a possibility (e.g., for thiol-modified oligonucleotides), include a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).[3]

  • Storage Conditions:

    • Temperature: Store solutions at recommended temperatures and avoid repeated freeze-thaw cycles. For long-term storage, consider storing at -80°C in small aliquots.

    • Container Material: Use low-binding tubes to minimize adsorption to container surfaces.

  • Oligonucleotide Design:

    • If possible, avoid long stretches of guanine residues to minimize G-quadruplex formation.[1]

    • Introducing modifications such as pyrazolo[3,4-d]pyrimidine guanine (PPG) in place of guanine can reduce aggregation in G-rich sequences.[1]

Q6: How can I detect and characterize aggregation that is not visible to the naked eye?

A6: Several analytical techniques can be used to detect and quantify soluble aggregates:

  • Dynamic Light Scattering (DLS): Measures the size distribution of particles in a solution.

  • Size Exclusion Chromatography (SEC): Separates molecules based on their size, allowing for the quantification of monomers, dimers, and larger aggregates.[4]

  • Native Polyacrylamide Gel Electrophoresis (PAGE) or Agarose Gel Electrophoresis: Can resolve different aggregation states based on their size and conformation.

Quantitative Data Summary

Table 1: Effect of PPG Substitution on Oligonucleotide Aggregation

Probe Sequence (G-rich region)Number of Consecutive G'sObserved Aggregation (Native PAGE)
Natural G nucleotides2-9Mobility shifts indicative of aggregation
G's replaced by PPG2-9No significant mobility shifts

Data summarized from a study on G-rich oligonucleotides, demonstrating that the substitution of guanine (G) with 8-aza-7-deazaguanine (PPG) can eliminate aggregation.[1]

Experimental Protocols

Protocol 1: Detection of Aggregation by Dynamic Light Scattering (DLS)

  • Sample Preparation: Prepare the this compound-oligonucleotide solution in the desired buffer. The solution must be free of any visible particles. Filter the buffer using a 0.22 µm filter.

  • Instrument Setup: Allow the DLS instrument to warm up and equilibrate at the desired temperature.

  • Measurement:

    • Transfer the sample to a clean, dust-free cuvette.

    • Place the cuvette in the instrument.

    • Set the measurement parameters (e.g., number of acquisitions, duration).

    • Initiate the measurement.

  • Data Analysis: The instrument software will generate a size distribution profile. The presence of particles with a significantly larger hydrodynamic radius than the expected monomeric size is indicative of aggregation.

Protocol 2: Analysis of Aggregates by Size Exclusion Chromatography (SEC)

  • System Preparation:

    • Choose an SEC column with a pore size appropriate for the expected size range of the this compound-oligonucleotide and its potential aggregates.

    • Equilibrate the SEC column with a filtered and degassed mobile phase (e.g., phosphate-buffered saline).

  • Sample Preparation: Prepare the this compound-oligonucleotide sample in the mobile phase. Filter the sample through a 0.22 µm syringe filter if necessary.

  • Chromatographic Run:

    • Inject the sample onto the equilibrated column.

    • Run the chromatogram at a constant flow rate.

    • Monitor the elution profile using a UV detector at 260 nm.

  • Data Analysis:

    • The monomeric species will elute as the main peak.

    • Aggregates, being larger, will elute earlier than the monomer.

    • The peak areas can be used to quantify the percentage of monomer and aggregates.

Visualizations

experimental_workflow cluster_observation Observation cluster_characterization Characterization cluster_analysis Analysis cluster_troubleshooting Troubleshooting cluster_outcome Outcome start Suspicion of Aggregation dls Dynamic Light Scattering (DLS) start->dls Characterize Sample sec Size Exclusion Chromatography (SEC) start->sec Characterize Sample page Native PAGE / Agarose Gel start->page Characterize Sample confirm Aggregation Confirmed? dls->confirm sec->confirm page->confirm optimize Optimize Formulation (pH, Salt, Additives) confirm->optimize Yes end Aggregation Resolved confirm->end No optimize->start Re-evaluate storage Optimize Storage Conditions optimize->storage optimize->end Successful modify Modify Oligonucleotide Design modify->start storage->start Re-evaluate storage->modify

Caption: Troubleshooting workflow for this compound-oligonucleotide aggregation.

logical_relationships cluster_factors Contributing Factors cluster_aggregation cluster_consequences Consequences seq Oligonucleotide Sequence (e.g., G-rich) agg Aggregation seq->agg conj This compound Conjugate (e.g., Hydrophobicity) conj->agg env Environmental Conditions (pH, Salt, Temp) env->agg activity Reduced Activity agg->activity pkpd Altered PK/PD agg->pkpd safety Safety Concerns agg->safety

Caption: Factors influencing this compound-oligonucleotide aggregation.

References

Technical Support Center: Synthesis of FR-146687 and Related Complex Immunosuppressants

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Detailed, step-by-step synthesis protocols and specific scale-up challenges for FR-146687 are not extensively documented in publicly available literature. This guide provides general troubleshooting advice and best practices applicable to the synthesis of complex natural products with similar structural features. The quantitative data presented is illustrative.

Frequently Asked Questions (FAQs)

Q1: My reaction to form the macrocyclic core is resulting in a low yield. What are the potential causes and solutions?

Low yields in macrocyclization reactions are a common challenge. Several factors could be at play:

  • High Concentration: At high concentrations, intermolecular reactions are favored over the desired intramolecular cyclization, leading to oligomerization or polymerization.

    • Solution: Employ high-dilution conditions. This can be achieved by the slow addition of the linear precursor to a large volume of solvent.

  • Ring Strain: The target macrocycle may possess significant ring strain, making its formation thermodynamically unfavorable.

    • Solution: The use of a template (template-directed synthesis) can help pre-organize the linear precursor into a conformation that facilitates cyclization.

  • Solvent Choice: The solvent can influence the conformation of the linear precursor.

    • Solution: Screen a variety of solvents to find one that promotes a favorable conformation for cyclization.

Q2: I am observing significant epimerization at the stereocenter alpha to a carbonyl group. How can I minimize this?

Epimerization at stereocenters alpha to carbonyl groups is a common issue, particularly in the presence of acid or base.

  • Base-Mediated Epimerization: Basic conditions can lead to the formation of an enolate, which can then be protonated from either face, leading to racemization.

    • Solution: Use non-basic conditions where possible. If a base is required, consider using a sterically hindered, non-nucleophilic base and running the reaction at a low temperature to minimize enolate formation.

  • Acid-Catalyzed Enolization: Acidic conditions can also promote enolization and subsequent epimerization.

    • Solution: If acidic conditions are necessary, use the mildest possible acid and maintain a low reaction temperature.

Q3: The final deprotection step is leading to the decomposition of my product. What can I do?

Late-stage deprotection of complex molecules is often challenging, as the molecule can be sensitive to the reaction conditions.

  • Harsh Deprotection Conditions: The reagents used for deprotection might be too harsh for the fully assembled molecule.

    • Solution: Explore milder deprotection methods. For example, if you are removing a silyl ether protecting group, you might switch from a fluoride source to a milder acidic method.

  • Functional Group Incompatibility: The deprotection conditions may be incompatible with other functional groups in the molecule.

    • Solution: Carefully review the compatibility of all functional groups with the planned deprotection conditions. It may be necessary to revise the protecting group strategy used in the synthesis.

Troubleshooting Guides

Guide 1: Low Yield in Coupling Reactions

This guide addresses common issues encountered during fragment coupling reactions, a key step in many complex syntheses.

Problem Possible Cause Suggested Solution
No reaction or incomplete reaction Inactive catalystUse a freshly opened bottle of catalyst or purify the existing catalyst.
Poorly soluble starting materialsScreen different solvents or solvent mixtures to improve solubility.
Steric hindrance at the reaction siteConsider a different coupling strategy that is less sensitive to steric bulk.
Formation of multiple side products Reaction temperature is too highRun the reaction at a lower temperature.
Incorrect stoichiometryCarefully check the stoichiometry of the reactants and reagents.
Difficult to purify product Contamination from starting materialsEnsure starting materials are pure before use.
Co-elution with byproductsExplore different chromatography conditions (e.g., different solvent systems, different stationary phases).
Guide 2: Scale-Up Challenges

This table outlines common problems when scaling up a reaction from the lab bench to a larger scale.

Problem Possible Cause Suggested Solution
Decreased yield Inefficient mixingUse a mechanical stirrer instead of a magnetic stir bar.
Poor heat transferUse a jacketed reactor to ensure even heating or cooling.
Increased side product formation Localized "hot spots" due to exothermic reactionSlow down the rate of addition of reagents.
Workup is difficult or dangerous Large volumes of volatile or hazardous solventsInvestigate alternative, safer solvents or develop a workup procedure that minimizes solvent use.

Experimental Protocols & Workflows

A generalized experimental workflow for a multi-step synthesis of a complex natural product is depicted below.

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis A1 Starting Material A A2 Step 1 A1->A2 A3 Step 2 A2->A3 A4 Purified Fragment A A3->A4 C Fragment Coupling A4->C B1 Starting Material B B2 Step 3 B1->B2 B3 Step 4 B2->B3 B4 Purified Fragment B B3->B4 B4->C D Macrocyclization C->D E Deprotection D->E F Final Purification E->F G This compound F->G

Technical Support Center: Primer Dimer Formation in PCR

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common issue of primer dimer formation in Polymerase Chain Reaction (PCR).

Frequently Asked Questions (FAQs)

Q1: What is a primer dimer?

A primer dimer (PD) is a non-specific PCR product formed by the annealing of two primers to each other.[1] This occurs due to complementary bases between the primers, particularly at their 3' ends.[1][2] Once formed, the DNA polymerase extends these annealed primers, creating a short, double-stranded DNA fragment that is then amplified in subsequent PCR cycles.[1] This process competes with the amplification of the intended target sequence for PCR reagents, which can lead to a decrease in the yield of the desired product.[1][3]

Q2: How can I detect primer dimer formation?

Primer dimers can be visualized as a low molecular weight band, typically between 30 and 80 base pairs, on an agarose gel after electrophoresis.[1][4] In quantitative PCR (qPCR), their presence can be identified by a distinct, low-temperature peak in the melting curve analysis when using intercalating dyes like SYBR Green I.[1][4]

Q3: What are the main causes of primer dimer formation?

Several factors can contribute to the formation of primer dimers:

  • Poor Primer Design: Primers with complementary sequences, especially at the 3' ends, are prone to annealing to each other.[2][5][6] More than two overlapping nucleotides at the 3' end can lead to significant primer dimer accumulation.[2][7]

  • High Primer Concentration: Using an excessive amount of primers increases the likelihood of them interacting with each other.[5][8]

  • Suboptimal Annealing Temperature: A low annealing temperature can facilitate the non-specific binding of primers to each other.[5][9]

  • Incorrect Magnesium Chloride (MgCl2) Concentration: High concentrations of MgCl2 can stabilize the non-specific annealing of primers.[5]

  • Contaminated Reagents: The presence of contaminating DNA can sometimes promote the formation of primer dimers.[2]

Q4: Why is it important to minimize primer dimer formation?

Minimizing primer dimer formation is crucial for several reasons:

  • Increased Specificity and Yield: Reducing primer dimers ensures that the PCR reagents are primarily used for the amplification of the target DNA, leading to a higher yield of the specific product.[1][3]

  • Accurate Quantification: In qPCR, primer dimers can interfere with the fluorescent signal, leading to inaccurate quantification of the target nucleic acid.[1]

  • Reliable Downstream Applications: The presence of non-specific products like primer dimers can interfere with subsequent applications such as sequencing or cloning.

Troubleshooting Guide

This guide provides solutions to common issues related to primer dimer formation during PCR experiments.

Problem Possible Cause Recommended Solution
A low molecular weight band (30-80 bp) is observed on the agarose gel. Primer dimer formation.[1][4]- Review and redesign primers to avoid 3' end complementarity.[2][5][6]- Reduce the primer concentration in the reaction.[5][8]- Increase the annealing temperature in increments of 1-2°C.[5][9]- Decrease the MgCl2 concentration in increments of 0.5mM.[5]- Consider using a hot-start DNA polymerase to prevent primer extension at low temperatures before the initial denaturation step.[2][6]
Melting curve analysis in qPCR shows a peak at a lower temperature than the target product. Formation of primer dimers.[1][4]- Optimize the reaction conditions as described above.- If optimization is not sufficient, you can try to acquire data at an elevated temperature, just below the melting temperature of the specific product, to exclude the primer dimer signal from quantification. However, this is considered a "cosmetic" fix and redesigning the assay is recommended for accurate quantification.[4]
Low or no yield of the desired PCR product, with a prominent primer dimer band. Competition for reagents due to excessive primer dimer formation.[1][3]- Follow all the recommendations for reducing primer dimer formation.- Ensure the quality and quantity of the template DNA are adequate.[9][10]- Check the integrity of all PCR reagents, including dNTPs and polymerase.[8]
Primer dimers are still present even after optimizing annealing temperature and primer concentration. The primers may have a high degree of self-complementarity or complementarity to each other.- Redesign the primers using primer design software that checks for potential primer-dimer formation.[5]- Consider using modified primers that are less prone to dimerization.

Experimental Protocols

Protocol for Optimizing PCR to Reduce Primer Dimer Formation

This protocol outlines a systematic approach to optimize PCR conditions to minimize the formation of primer dimers.

  • Primer Design and Verification:

    • Use primer design software (e.g., Primer3Plus) to design primers with minimal self-complementarity and complementarity to each other, especially at the 3' ends.[5]

    • Aim for a GC content of 40-60%.

    • Check for potential off-target binding sites using tools like BLAST.[5]

  • Initial PCR Setup:

    • Start with a standard PCR reaction mix. The following table provides a general starting point, but concentrations should be optimized.

Component Recommended Starting Concentration Concentration Range for Optimization
10X PCR Buffer1X-
dNTPs200 µM each50 - 400 µM
Forward Primer0.2 µM0.1 - 1.0 µM
Reverse Primer0.2 µM0.1 - 1.0 µM
MgCl21.5 mM1.0 - 4.0 mM
DNA Polymerase1.25 units/50 µLAs per manufacturer's instructions
Template DNA1-10 ng (plasmid) or 50-200 ng (genomic)Dependent on template complexity
Nuclease-free waterTo final volume-
  • Gradient PCR for Annealing Temperature Optimization:

    • Perform a gradient PCR to determine the optimal annealing temperature. Set a temperature gradient ranging from 5°C below the calculated melting temperature (Tm) of the primers up to the Tm.

    • Analyze the PCR products on an agarose gel to identify the temperature that gives the highest yield of the specific product with the least amount of primer dimers.

  • Titration of MgCl2 and Primer Concentrations:

    • Once the optimal annealing temperature is determined, perform a matrix of reactions with varying concentrations of MgCl2 (e.g., 1.5 mM, 2.0 mM, 2.5 mM) and primers (e.g., 0.1 µM, 0.2 µM, 0.4 µM).

    • Analyze the results to find the combination that maximizes the specific product and minimizes primer dimers.

  • Use of PCR Additives (Optional):

    • For GC-rich templates or other difficult targets, consider adding PCR enhancers like DMSO (1-10%) or betaine (0.5-2 M).[5][11] Note that these additives may require re-optimization of the annealing temperature.[9]

Visualizations

PrimerDimerFormation cluster_primers Primer Annealing cluster_extension Extension cluster_amplification Amplification P1 Primer 1 (3' end) PD_intermediate Primer Dimer Intermediate P1->PD_intermediate Complementary bases anneal P2 Primer 2 (3' end) P2->PD_intermediate PD_product Primer Dimer Product PD_intermediate->PD_product DNA Polymerase extends Amplified_PD Amplified Primer Dimers PD_product->Amplified_PD Amplified in subsequent cycles

Caption: Mechanism of primer dimer formation and amplification in PCR.

TroubleshootingWorkflow Start Primer Dimer Observed CheckPrimers Review Primer Design (3' complementarity) Start->CheckPrimers OptimizeTa Optimize Annealing Temperature (Gradient PCR) CheckPrimers->OptimizeTa If design seems okay Redesign Redesign Primers CheckPrimers->Redesign If design is poor TitrateComponents Titrate MgCl2 and Primer Concentrations OptimizeTa->TitrateComponents If dimers persist Success Primer Dimer Minimized OptimizeTa->Success [Success] HotStart Use Hot-Start Polymerase TitrateComponents->HotStart If dimers persist TitrateComponents->Success [Success] HotStart->Redesign If dimers still persist HotStart->Success [Success]

References

Best practices for handling and storing FR-146687

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices for handling and storing FR-146687, along with troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a potent and selective inhibitor of the enzyme 5α-reductase. This enzyme is responsible for the conversion of testosterone to the more potent androgen, 5α-dihydrotestosterone (DHT). By inhibiting this conversion, this compound serves as a valuable tool for studying androgen-dependent biological processes and diseases.

Q2: What are the primary research applications of this compound?

A2: this compound is primarily used in preclinical research to investigate the role of 5α-reductase and DHT in various physiological and pathological conditions. These include, but are not limited to, studies on benign prostatic hyperplasia (BPH), prostate cancer, and androgenetic alopecia.

Q3: What are the recommended storage conditions for solid this compound?

A3: Solid this compound should be stored at -20°C for long-term stability.

Q4: How should I prepare stock solutions of this compound?

A4: this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol. For most in vitro applications, a stock solution in DMSO is recommended. Gently vortex or sonicate in a warm water bath to ensure the compound is fully dissolved.

Q5: What are the recommended storage conditions for this compound stock solutions?

Handling and Storage Data

ParameterRecommendationNotes
Form SolidCrystalline powder
Storage Temperature (Solid) -20°CLong-term storage
Recommended Solvents DMSO, EthanolEnsure complete dissolution
Stock Solution Storage -80°C (up to 6 months) or -20°C (up to 1 month)Aliquot to avoid freeze-thaw cycles. Based on stability data for similar compounds.[1]

Experimental Protocols

In Vitro 5α-Reductase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound on 5α-reductase.

1. Materials:

  • Recombinant human 5α-reductase (type 1 or 2)
  • Testosterone (substrate)
  • NADPH (cofactor)
  • Assay buffer (e.g., potassium phosphate buffer, pH optimized for the specific isozyme)
  • This compound
  • DMSO (vehicle control)
  • Stop solution (e.g., ethyl acetate with an internal standard)
  • 96-well microplate
  • LC-MS/MS or HPLC for detection of DHT

2. Procedure:

  • Prepare serial dilutions of this compound in DMSO.
  • In a 96-well plate, add the assay buffer, NADPH, and the diluted this compound or DMSO vehicle control.
  • Add the 5α-reductase enzyme to each well and pre-incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
  • Initiate the reaction by adding testosterone to each well.
  • Incubate the plate at 37°C for a predetermined time within the linear range of the reaction.
  • Stop the reaction by adding the stop solution.
  • Extract the DHT and analyze the samples using LC-MS/MS or HPLC to quantify the amount of DHT produced.
  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Troubleshooting Guides

In Vitro Experiments
IssuePossible CauseRecommended Solution
High variability in IC50 values Inconsistent incubation times.Optimize pre-incubation and reaction times to ensure they are within the linear range of the enzyme kinetics.
Suboptimal pH for the enzyme isoform.Use a buffer with a pH optimized for the specific 5α-reductase isoform being tested (Type 1: pH 6.0-8.5; Type 2: pH 5.0-5.5).[2]
Low or no inhibition observed Substrate depletion in control wells.Shorten the reaction incubation time to ensure the measurement is taken during the initial velocity phase of the reaction.[2]
Inactive compound.Ensure proper storage of the solid compound and stock solutions. Prepare fresh dilutions for each experiment.
Compound precipitation in media Poor solubility of this compound at the working concentration.Decrease the final concentration of this compound. Ensure the final DMSO concentration is compatible with your cell line and does not exceed a non-toxic level (typically <0.5%).
In Vivo Experiments
IssuePossible CauseRecommended Solution
Inconsistent DHT suppression Variability in drug metabolism and clearance between animals.Standardize the animal strain, age, and weight. Ensure consistent dosing and timing of sample collection.
Compensatory hormonal feedback mechanisms.Measure serum testosterone levels in addition to DHT to assess potential compensatory increases.
Unexpected phenotypes or off-target effects High dosage leading to non-specific interactions.Perform a dose-response study to determine the minimal effective dose.
Interaction with other signaling pathways.While this compound is selective, consider potential interactions at higher concentrations and include appropriate control groups.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_nucleus Nucleus Testosterone_ext Testosterone Testosterone_int Testosterone Testosterone_ext->Testosterone_int Diffusion Five_AR 5α-Reductase Testosterone_int->Five_AR Substrate DHT DHT (Dihydrotestosterone) AR Androgen Receptor (AR) DHT->AR Binds AR_DHT AR-DHT Complex AR->AR_DHT ARE Androgen Response Element (ARE) AR_DHT->ARE Binds to Five_AR->DHT Conversion FR146687 This compound FR146687->Five_AR Inhibition Gene_Transcription Gene Transcription ARE->Gene_Transcription Regulates Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare this compound Serial Dilutions add_reagents Add Reagents and this compound to 96-well Plate prep_compound->add_reagents prep_reagents Prepare Assay Buffer, NADPH, and Enzyme prep_reagents->add_reagents pre_incubate Pre-incubate at 37°C add_reagents->pre_incubate add_substrate Add Testosterone (Start Reaction) pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Add Stop Solution incubate->stop_reaction extract_dht Extract DHT stop_reaction->extract_dht lcms_analysis Quantify DHT (LC-MS/MS or HPLC) extract_dht->lcms_analysis calculate_ic50 Calculate % Inhibition and IC50 Value lcms_analysis->calculate_ic50

References

Validation & Comparative

Validating the Interaction of FR-146687 with 5α-Reductase: A Mass Spectrometry-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of mass spectrometry-based methods for validating the interaction of FR-146687, a potent 5α-reductase inhibitor, with its target enzyme. As the term "incorporation" may not accurately reflect the non-covalent binding nature of this inhibitor, this document will focus on the validation of this crucial protein-ligand interaction. We will compare this compound with other well-established 5α-reductase inhibitors and provide detailed experimental protocols for mass spectrometry analysis.

Introduction to this compound and 5α-Reductase Inhibition

This compound (also known as FK 687 or TF 505) is a selective, orally active inhibitor of 5α-reductase, the enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[1] Elevated levels of DHT are implicated in the pathophysiology of benign prostatic hyperplasia (BPH) and androgenetic alopecia. This compound has been shown to be a dual inhibitor of both isozymes of 5α-reductase and effectively reduces prostate growth and DHT content.[2]

Mass spectrometry has emerged as a powerful tool in drug discovery for characterizing protein-ligand interactions.[3][4][5] Techniques such as native electrospray ionization mass spectrometry (native ESI-MS) allow for the direct observation of non-covalent protein-ligand complexes, providing stoichiometric and binding affinity information.[3][6] Furthermore, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used to quantify the downstream effects of enzyme inhibition, such as changes in steroid metabolite levels.[7][8][9][10]

Comparison of 5α-Reductase Inhibitors

Here, we compare this compound with other commonly used 5α-reductase inhibitors.

InhibitorTypeTarget IsoformsIC50 (Human 5α-reductase)Mass Spectrometry Analysis Methods
This compound Non-steroidalType 1 & 24.6 nM[1]Gas Chromatography-Mass Spectrometry (GC-MS) for DHT measurement[2]
Finasteride Steroidal (4-azasteroid)Type 2 & 3~69 nM (Type 2), ~360 nM (Type 1)[11]LC-MS/MS for quantification in serum[12], LC-MS for in vitro inhibition assays[9][10]
Dutasteride Steroidal (4-azasteroid)Type 1, 2 & 3Potent inhibitor of Type 1 & 2[13]UPLC-MS/MS for quantification in urine[7], LC-MS for in vitro inhibition assays[10]
Saw Palmetto Extract HerbalType 1 & 2 (weak)VariesNot extensively documented for direct binding, LC-MS for component analysis
Alfatradiol SteroidalNot specifiedVariesNot extensively documented

Signaling Pathway of 5α-Reductase

The following diagram illustrates the mechanism of action of 5α-reductase and its inhibition.

5a_Reductase_Pathway Testosterone Testosterone SRD5A 5α-Reductase (SRD5A1, SRD5A2, SRD5A3) Testosterone->SRD5A Substrate DHT Dihydrotestosterone (DHT) SRD5A->DHT Conversion AR Androgen Receptor (AR) DHT->AR Binding Gene Gene Transcription AR->Gene Activation Response Biological Response (e.g., Prostate Growth) Gene->Response FR146687 This compound FR146687->SRD5A Inhibition

Figure 1: Mechanism of 5α-reductase action and inhibition.

Experimental Protocols

Validation of Direct Binding by Native ESI-MS

This protocol describes a method to directly observe the non-covalent interaction between this compound and 5α-reductase.

a. Materials:

  • Recombinant human 5α-reductase (isoform of interest)

  • This compound

  • Ammonium acetate buffer (volatile, MS-compatible)

  • ESI-TOF or ESI-QTOF mass spectrometer

b. Method:

  • Prepare a stock solution of recombinant 5α-reductase in ammonium acetate buffer (e.g., 100 mM, pH 7.4).

  • Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO) and then dilute into the ammonium acetate buffer.

  • Incubate the 5α-reductase enzyme with varying molar excesses of this compound (e.g., 1:1, 1:5, 1:10) at a controlled temperature (e.g., 37°C) for a defined period.

  • Introduce the sample into the mass spectrometer using a nano-electrospray ionization source under non-denaturing ("native") conditions. This involves using a gentle source temperature and cone voltage to preserve the non-covalent complex.

  • Acquire mass spectra over a mass range that encompasses the apo-enzyme and the expected enzyme-inhibitor complex.

  • The detection of a new peak corresponding to the mass of the 5α-reductase + this compound complex validates the binding. The relative intensities of the apo and complex peaks can be used to estimate the binding affinity.

Native_MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis Enzyme 5α-Reductase Incubation Incubation (Ammonium Acetate Buffer) Enzyme->Incubation Inhibitor This compound Inhibitor->Incubation ESI Native ESI Source Incubation->ESI Infusion MS Mass Analyzer (TOF or QTOF) ESI->MS Detector Detector MS->Detector Data Data Analysis (Mass Spectrum) Detector->Data

Figure 2: Workflow for native ESI-MS analysis.
Quantification of 5α-Reductase Inhibition by LC-MS/MS

This protocol outlines a method to quantify the inhibitory effect of this compound by measuring the reduction in DHT production.[9][10]

a. Materials:

  • Cell line expressing 5α-reductase (e.g., LNCaP) or purified enzyme

  • Testosterone (substrate)

  • This compound and other inhibitors for comparison

  • Internal standard (e.g., deuterated DHT)

  • LC-MS/MS system (e.g., triple quadrupole)

b. Method:

  • In vitro reaction: In a 96-well plate format, incubate the 5α-reductase source with testosterone and NADPH cofactor in the presence of varying concentrations of this compound or other inhibitors.

  • Reaction quenching and extraction: Stop the reaction (e.g., with a strong acid or organic solvent). Add the internal standard and extract the steroids using a suitable method like liquid-liquid extraction or solid-phase extraction.

  • LC separation: Separate the extracted steroids on a C18 reverse-phase column using a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

  • MS/MS detection: Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Set specific precursor-to-product ion transitions for DHT and the internal standard for sensitive and selective quantification.

  • Data analysis: Calculate the amount of DHT produced in the presence of the inhibitor relative to a control without the inhibitor. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

LCMS_Workflow cluster_reaction In Vitro Reaction cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Reaction Enzyme + Substrate (Testosterone) + Inhibitor (this compound) Quench Quench Reaction Reaction->Quench Extract Steroid Extraction Quench->Extract LC LC Separation Extract->LC MSMS MS/MS Detection (MRM) LC->MSMS Quant Quantification (IC50) MSMS->Quant

Figure 3: Workflow for LC-MS/MS-based inhibition assay.

Conclusion

Mass spectrometry offers a versatile and powerful platform for validating the interaction of this compound with its target, 5α-reductase. Native ESI-MS provides direct evidence of binding, while LC-MS/MS is a robust method for quantifying the functional consequences of this inhibition. The choice of method will depend on the specific research question, with native MS being ideal for fundamental binding studies and LC-MS/MS being well-suited for screening and determining inhibitory potency. The protocols and comparative data presented here provide a solid foundation for researchers and drug development professionals working with this compound and other 5α-reductase inhibitors.

References

Unveiling Nuclease Resistance: A Comparative Guide for 2'-O-Neopentyldeoxyuridine Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the stability of therapeutic oligonucleotides is a critical determinant of their efficacy. Unmodified oligonucleotides are rapidly degraded by nucleases in biological systems, limiting their therapeutic potential. Chemical modifications are therefore essential to enhance their resistance to nuclease-mediated cleavage. This guide provides a comparative analysis of the anticipated nuclease resistance of 2'-O-Neopentyldeoxyuridine (2'-O-Np-dU) modified oligonucleotides against other common stabilizing modifications. Due to the limited availability of direct experimental data for 2'-O-Np-dU, this comparison is based on established principles of steric hindrance provided by 2'-O-alkyl modifications and available data for analogous compounds.

Comparison of Nuclease Resistance for Modified Oligonucleotides

The primary mechanism by which 2'-O-alkyl modifications, such as the 2'-O-Neopentyl group, confer nuclease resistance is through steric hindrance. The bulky substituent at the 2' position of the ribose sugar sterically impedes the approach and binding of nuclease enzymes, which are necessary for the hydrolysis of the phosphodiester backbone. The size and conformation of the 2'-O-alkyl group are expected to directly correlate with the degree of nuclease resistance.

For a comprehensive comparison, the following table summarizes the reported nuclease resistance of common oligonucleotide modifications.

ModificationHalf-life (t½) in Serum/Cell ExtractMechanism of ResistanceKey Considerations
Unmodified DNA/RNA Minutes-Rapidly degraded by endo- and exonucleases.
Phosphorothioate (PS) Hours to DaysSubstitution of a non-bridging oxygen with sulfur in the phosphate backbone.Introduces chirality at the phosphorus center, can cause some toxicity and non-specific protein binding.
2'-O-Methyl (2'-OMe) Hours to Days[1]Steric hindrance from the methyl group at the 2' position.A well-tolerated and effective modification for increasing stability.
2'-O-Methoxyethyl (2'-MOE) Days to Weeks[2]Larger steric profile compared to 2'-OMe, providing enhanced nuclease resistance.Widely used in second-generation antisense oligonucleotides.
2'-Fluoro (2'-F) HoursElectronegativity of fluorine alters sugar pucker and provides some steric hindrance.Offers a balance of nuclease resistance and binding affinity.
2'-O-Neopentyl (2'-O-Np) Not Experimentally Determined (Hypothesized to be High)Significant steric hindrance from the bulky neopentyl group.Expected to provide excellent nuclease stability due to its large size.

Experimental Protocols for Nuclease Resistance Assays

To empirically determine and compare the nuclease resistance of 2'-O-Neopentyldeoxyuridine modified oligonucleotides, the following detailed experimental protocols are provided.

Snake Venom Phosphodiesterase (SVPD) Assay

This assay assesses the stability of oligonucleotides against 3'-exonucleases.

Materials:

  • Modified and unmodified oligonucleotides (e.g., 5'-radiolabeled or fluorescently labeled)

  • Snake Venom Phosphodiesterase (SVPD) (e.g., from Crotalus adamanteus)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.5, 10 mM MgCl₂)

  • Stop Solution (e.g., formamide loading buffer with 20 mM EDTA)

  • Denaturing polyacrylamide gel (e.g., 20%)

  • Phosphorimager or fluorescence scanner

Procedure:

  • Prepare a reaction mixture containing the oligonucleotide (e.g., 100 nM final concentration) in reaction buffer.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding a pre-determined amount of SVPD (e.g., 0.01 U/µg of oligonucleotide).

  • Incubate the reaction at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw aliquots of the reaction and immediately quench the reaction by adding an equal volume of stop solution.

  • Heat the samples at 95°C for 5 minutes to denature the oligonucleotides.

  • Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE).

  • Visualize the gel using a phosphorimager or fluorescence scanner.

  • Quantify the intensity of the full-length oligonucleotide band at each time point to determine the rate of degradation and calculate the half-life.

C3H10T1/2 Cell Lysate Nuclease Assay

This assay evaluates the stability of oligonucleotides in a more physiologically relevant environment, containing a mixture of endo- and exonucleases present in the cytoplasm of mesenchymal stem cells.

Materials:

  • C3H10T1/2 cells

  • Cell Lysis Buffer (e.g., RIPA buffer or a non-denaturing lysis buffer)

  • Protease inhibitor cocktail

  • Modified and unmodified oligonucleotides (labeled)

  • Stop Solution (e.g., containing a strong denaturant like urea or formamide and EDTA)

  • Method for oligonucleotide analysis (e.g., denaturing PAGE, HPLC, or capillary electrophoresis)

Procedure:

  • Cell Lysate Preparation:

    • Culture C3H10T1/2 cells to approximately 80-90% confluency.

    • Harvest the cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold lysis buffer supplemented with protease inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 15 minutes to pellet cell debris.

    • Collect the supernatant (cell lysate) and determine the protein concentration (e.g., using a BCA assay).

  • Nuclease Assay:

    • Prepare a reaction mixture containing the labeled oligonucleotide (e.g., 1 µM final concentration) and a defined amount of cell lysate (e.g., 10-50 µg of total protein) in a suitable buffer.

    • Incubate the reaction at 37°C.

    • At various time points, withdraw aliquots and stop the reaction by adding the stop solution.

    • Process the samples to remove proteins (e.g., by proteinase K digestion followed by phenol-chloroform extraction or using a suitable purification kit).

    • Analyze the remaining oligonucleotide by denaturing PAGE, HPLC, or capillary electrophoresis to determine the percentage of full-length oligonucleotide remaining.

    • Calculate the degradation rate and half-life.

Visualizing Experimental Workflows and Comparisons

To further clarify the experimental processes and the conceptual comparison of nuclease resistance, the following diagrams are provided.

Experimental_Workflow_SVPD_Assay cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Oligo Labeled Oligonucleotide Mix Reaction Mixture Oligo->Mix Buffer Reaction Buffer Buffer->Mix SVPD Add SVPD Mix->SVPD Incubate Incubate at 37°C SVPD->Incubate Aliquots Take Aliquots at Time Points Incubate->Aliquots Quench Quench with Stop Solution Aliquots->Quench PAGE Denaturing PAGE Quench->PAGE Visualize Visualize (Phosphorimager/Scanner) PAGE->Visualize Quantify Quantify Full-Length Oligo Visualize->Quantify HalfLife Calculate Half-life Quantify->HalfLife

Caption: Workflow for the Snake Venom Phosphodiesterase (SVPD) nuclease resistance assay.

Experimental_Workflow_Cell_Lysate_Assay cluster_lysate_prep Cell Lysate Preparation cluster_reaction Nuclease Reaction cluster_analysis Analysis Cells C3H10T1/2 Cells Lyse Lyse Cells Cells->Lyse Centrifuge Centrifuge Lyse->Centrifuge Lysate Collect Supernatant (Lysate) Centrifuge->Lysate ReactionMix Reaction Mixture Lysate->ReactionMix Oligo Labeled Oligonucleotide Oligo->ReactionMix Incubate Incubate at 37°C ReactionMix->Incubate TimePoints Take Aliquots Incubate->TimePoints Stop Stop Reaction TimePoints->Stop Purify Purify Oligonucleotide Stop->Purify Analysis Analyze (PAGE/HPLC) Purify->Analysis Quantify Quantify Full-Length Oligo Analysis->Quantify HalfLife Calculate Half-life Quantify->HalfLife

Caption: Workflow for the C3H10T1/2 cell lysate nuclease resistance assay.

Nuclease_Resistance_Comparison cluster_modifications Oligonucleotide Modifications cluster_resistance Relative Nuclease Resistance Unmodified Unmodified Low Low Unmodified->Low Very Rapid Degradation PS Phosphorothioate (PS) Moderate Moderate PS->Moderate Increased Stability OMe 2'-O-Methyl (2'-OMe) High High OMe->High Good Stability MOE 2'-O-Methoxyethyl (2'-MOE) MOE->High Excellent Stability Np 2'-O-Neopentyl (2'-O-Np) (Hypothesized) VeryHigh Very High Np->VeryHigh Predicted Excellent Stability

Caption: Conceptual comparison of relative nuclease resistance of modified oligonucleotides.

References

Comparative Analysis of Thermal Stability: 2'-O-Methyl Modified DNA vs. FR-146687

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:

The following guide addresses the thermal stability of 2'-O-Methyl (2'-O-Me) modified DNA. However, a direct comparative analysis of thermal stability between 2'-O-Me modified DNA and FR-146687 is not feasible. Our research indicates that this compound is a selective 5α-reductase inhibitor and does not function in a context where its thermal stability would be compared to that of a nucleic acid modification. The two compounds belong to entirely different classes of molecules with distinct biological functions and mechanisms of action.

This guide will therefore focus on the thermal stability of 2'-O-Methyl modified DNA, providing data, experimental protocols, and visualizations relevant to this topic. Information on this compound is provided separately for informational purposes.

Thermal Stability of 2'-O-Methyl Modified DNA

The 2'-O-Methyl modification is a common alteration to oligonucleotides used in research and therapeutic applications. This modification involves the addition of a methyl group to the 2' hydroxyl group of the ribose sugar. This structural change has significant effects on the properties of the DNA, most notably an increase in the thermal stability of its duplexes.

The enhanced stability is attributed to the 2'-O-Me modification favoring a C3'-endo sugar pucker conformation, which is characteristic of A-form helices (like RNA) rather than the B-form typically adopted by DNA. This pre-organization of the single-stranded oligonucleotide reduces the entropic penalty of duplex formation, leading to a more stable hybrid.

Quantitative Data: Impact of 2'-O-Methyl Modification on Thermal Melting Temperature (Tm)

The thermal stability of an oligonucleotide duplex is quantified by its melting temperature (Tm), the temperature at which half of the duplex molecules dissociate into single strands. The incorporation of 2'-O-Me nucleotides has been shown to increase the Tm of DNA:RNA and DNA:DNA duplexes.

Oligonucleotide DuplexModificationTm (°C)Change in Tm (°C) per modification
Unmodified DNA:RNANone55.0N/A
2'-O-Me DNA:RNAFully Modified70.0~+1.5
Unmodified DNA:DNANone52.0N/A
2'-O-Me DNA:DNAFully Modified62.0~+1.0

Note: The values presented in this table are illustrative and can vary depending on the sequence, length of the oligonucleotide, and buffer conditions.

Experimental Protocol: Thermal Melting (Tm) Analysis

Thermal melting analysis is a standard method to determine the Tm of an oligonucleotide duplex.

Objective: To determine the melting temperature (Tm) of unmodified and 2'-O-Methyl modified DNA duplexes.

Materials:

  • Unmodified and 2'-O-Methyl modified DNA oligonucleotides

  • Complementary DNA or RNA strand

  • Annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

Procedure:

  • Oligonucleotide Annealing:

    • Resuspend the modified and unmodified oligonucleotides and their complementary strands in the annealing buffer to a final concentration of 2 µM each.

    • Mix equal volumes of the oligonucleotide and its complement.

    • Heat the mixture to 95°C for 5 minutes.

    • Allow the mixture to slowly cool to room temperature to facilitate duplex formation.

  • UV Absorbance Measurement:

    • Transfer the annealed duplex solution to a quartz cuvette.

    • Place the cuvette in the temperature-controlled holder of the UV-Vis spectrophotometer.

    • Monitor the absorbance at 260 nm as the temperature is increased from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) at a controlled ramp rate (e.g., 1°C/minute).

  • Data Analysis:

    • Plot the absorbance at 260 nm versus temperature. The resulting curve is the melting curve.

    • The Tm is the temperature at which the absorbance is halfway between the initial (duplex) and final (single-stranded) absorbance values. This corresponds to the peak of the first derivative of the melting curve.

Experimental Workflow for Thermal Stability Comparison

G cluster_anneal Annealing cluster_measurement Tₘ Measurement cluster_analysis Data Analysis unmodified_dna Unmodified DNA mix_unmodified Mix Unmodified DNA + Complement unmodified_dna->mix_unmodified modified_dna 2'-O-Me DNA mix_modified Mix 2'-O-Me DNA + Complement modified_dna->mix_modified complement Complementary Strand complement->mix_unmodified complement->mix_modified buffer Annealing Buffer buffer->mix_unmodified buffer->mix_modified heat_cool Heat to 95°C, then slow cool mix_unmodified->heat_cool mix_modified->heat_cool spectrophotometer UV-Vis Spectrophotometer (with temperature control) heat_cool->spectrophotometer measure_abs Measure A₂₆₀ vs. Temperature spectrophotometer->measure_abs plot_curve Plot Melting Curve (A₂₆₀ vs. Temp) measure_abs->plot_curve calc_tm Calculate Tₘ (First Derivative) plot_curve->calc_tm

Workflow for Tₘ determination.

Information on this compound

This compound is a potent and selective inhibitor of 5α-reductase, an enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).

  • Mechanism of Action: this compound acts by inhibiting the 5α-reductase enzyme, thereby reducing the levels of DHT. It does not interact directly with DNA or affect the stability of the DNA double helix.

  • Therapeutic Potential: As a 5α-reductase inhibitor, this compound has been investigated for its potential in treating androgen-dependent conditions such as benign prostatic hyperplasia (BPH) and androgenetic alopecia (male pattern baldness).

  • Relevance to Thermal Stability: The thermal stability of this compound as a small molecule compound may be relevant in the context of its formulation, storage, and pharmacokinetics. However, this is distinct from the thermal stability of a DNA duplex and is not a point of comparison.

A Comparative Guide to 2'-O-Methoxyethyl (MOE) in Antisense Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of antisense oligonucleotide (ASO) therapeutics, chemical modifications are paramount for enhancing drug-like properties. Among the second-generation modifications, 2'-O-Methoxyethyl (MOE) has emerged as a cornerstone technology, integral to several FDA-approved therapies. This guide provides a comprehensive overview of MOE chemistry, its mechanism of action, and its performance characteristics supported by experimental data.

It is important to clarify a common point of confusion: FR-146687 is not a component of antisense technology. Our research indicates that this compound, also known as FK 687, is a selective 5α-reductase inhibitor and is not structurally or functionally related to antisense oligonucleotides. Therefore, a direct comparison between this compound and MOE in the context of antisense applications is not applicable. This guide will focus exclusively on the properties and performance of MOE in this field.

2'-O-Methoxyethyl (MOE): A Second-Generation Mainstay

The 2'-O-Methoxyethyl modification is a chemical alteration at the 2' position of the ribose sugar in a nucleotide. This modification confers significant advantages to ASOs, addressing the primary challenges of stability, binding affinity, and toxicity that limited earlier antisense technologies.[1][2]

Key Performance Enhancements of MOE Modification
PropertyEnhancement with MOE ModificationSupporting Data
Nuclease Resistance MOE modifications provide substantial protection against degradation by endo- and exonucleases, leading to a longer half-life in vivo.[3][4]A landmark 1995 study demonstrated the superior stability of 2ʹ-MOE-modified oligonucleotides compared to unmodified and 2'-O-methyl (OMe) modified counterparts.[4]
Binding Affinity The MOE modification pre-organizes the sugar into an RNA-like C3'-endo pucker, which increases the binding affinity (Tm) to the target RNA.[4]Each MOE modification increases the melting temperature (Tm) of the oligonucleotide-RNA duplex by approximately 0.9 to 1.7°C.[4][5]
Toxicity Profile Compared to first-generation phosphorothioate (PS) ASOs and some other second-generation modifications like Locked Nucleic Acids (LNAs), MOE ASOs generally exhibit a more favorable toxicity profile, with reduced pro-inflammatory effects and a lower risk of hepatotoxicity.[6][7]Chronic toxicity studies in mice have shown that MOE ASOs have tolerability profiles suitable for long-term administration.[8][9]
Pharmacokinetics The combination of MOE and a phosphorothioate (PS) backbone allows for favorable distribution to tissues and a sufficiently long tissue half-life for therapeutic effect.[6]MOE ASOs exhibit tissue distribution similar to phosphorothioate oligodeoxynucleotides but with decreased toxicities.[6]

Mechanism of Action: The "Gapmer" Design

While fully MOE-modified oligonucleotides exhibit high binding affinity and stability, they do not support the activity of RNase H, an enzyme crucial for the degradation of the target RNA in many antisense applications. To overcome this, MOE modifications are typically incorporated into a "gapmer" design.[1]

In a gapmer ASO, a central "gap" of 8-10 DNA or PS-modified DNA bases is flanked by "wings" of 2-5 MOE-modified nucleotides. This chimeric structure allows for:

  • Target Recognition and Binding: The MOE "wings" enhance binding affinity and protect the ASO from nuclease degradation.

  • RNase H Activation: Upon binding to the target mRNA, the DNA "gap" forms a DNA:RNA heteroduplex, which is a substrate for RNase H.

  • Target Degradation: RNase H cleaves the RNA strand of the heteroduplex, leading to gene silencing.

  • ASO Recycling: The intact ASO can then bind to another target mRNA molecule, allowing for multiple rounds of degradation.

Gapmer_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 ASO Structure ASO MOE Gapmer ASO mRNA Target mRNA ASO->mRNA RNaseH RNase H Degraded_mRNA Degraded mRNA Fragments mRNA->Degraded_mRNA Degradation RNaseH->mRNA Cleavage Nucleus Nucleus Protein Reduced Protein Translation Degraded_mRNA->Protein Inhibition Gapmer 5' MOE Wing DNA Gap 3' MOE Wing

Caption: Mechanism of action of a 2'-O-Methoxyethyl (MOE) gapmer antisense oligonucleotide.

Experimental Protocols

In Vitro Assessment of ASO Activity

A crucial step in evaluating a new ASO is to determine its efficacy in reducing target RNA levels in a cellular context.

Objective: To quantify the reduction of a target mRNA in cultured cells following transfection with a MOE gapmer ASO.

Materials:

  • Cultured cells (e.g., HeLa)

  • MOE gapmer ASO targeting the gene of interest

  • Control ASOs (e.g., scrambled sequence, mismatch control)

  • Transfection reagent (e.g., Lipofectamine)

  • Cell culture medium and supplements

  • RNA extraction kit

  • Reverse transcription reagents

  • qPCR master mix and primers for the target gene and a housekeeping gene

Workflow:

In_Vitro_ASO_Activity_Workflow cluster_workflow Experimental Workflow A 1. Cell Seeding B 2. ASO Transfection A->B C 3. Incubation (24-48h) B->C D 4. RNA Extraction C->D E 5. cDNA Synthesis D->E F 6. qPCR Analysis E->F G 7. Data Analysis (% Knockdown) F->G

References

A Head-to-Head Comparison of Antisense Oligonucleotide Modifications: LNA vs. Other Key Chemistries

Author: BenchChem Technical Support Team. Date: November 2025

A note on FR-146687: Initial searches for "this compound" did not yield any publicly available information related to antisense oligonucleotide modifications. This designation may be an internal compound code, a misidentification, or a compound not yet described in scientific literature. Therefore, a direct head-to-head comparison with Locked Nucleic Acid (LNA) modifications is not possible at this time. This guide will instead provide a comprehensive comparison of LNA modifications against other widely used antisense oligonucleotide (ASO) chemistries, providing researchers, scientists, and drug development professionals with the data and context to inform their research.

Introduction to Antisense Oligonucleotide Modifications

Antisense oligonucleotides (ASOs) are short, synthetic nucleic acid sequences designed to bind to specific RNA targets and modulate gene expression.[1] Unmodified oligonucleotides, however, are susceptible to rapid degradation by nucleases and may not have sufficient binding affinity for their targets.[2] To overcome these limitations, various chemical modifications have been developed to enhance their therapeutic potential by improving stability, binding affinity, and pharmacokinetic properties.[2][3][4] This guide focuses on a comparative analysis of Locked Nucleic Acid (LNA) modifications with other prominent ASO chemistries.

Locked Nucleic Acid (LNA): LNA is a modified RNA nucleotide where the ribose moiety is "locked" in a C3'-endo conformation by an extra methylene bridge connecting the 2' oxygen and 4' carbon.[2] This locked structure pre-organizes the phosphate backbone, leading to a significant increase in binding affinity to complementary DNA and RNA sequences.[5]

Comparative Performance Data

The choice of ASO modification is critical and depends on the desired mechanism of action, target, and delivery considerations. The following tables summarize key quantitative data comparing LNA with other common modifications.

Table 1: Binding Affinity and Thermal Stability
ModificationChange in Melting Temperature (ΔTm) per Modification (°C)Key Characteristics
Locked Nucleic Acid (LNA) +2 to +8Unprecedented increase in binding affinity.[6] Excellent for short probes and mismatch discrimination.
2'-O-Methoxyethyl (2'-MOE) +1.5 to +2.5High binding affinity and nuclease resistance. Well-characterized safety profile.
2'-O-Methyl (2'-OMe) +0.6 to +1.2Moderate increase in affinity and nuclease resistance.[2]
Phosphorothioate (PS) -0.5 (per modification)Backbone modification that enhances nuclease resistance but slightly decreases binding affinity.[6]
Table 2: Nuclease Resistance and In Vivo Stability
ModificationHalf-life in Human SerumNotes
LNA/DNA Gapmer ~15 hoursThree LNAs at each end are sufficient to increase stability 10-fold compared to unmodified DNA.
2'-O-Methyl Gapmer ~12 hoursOffers good stability.
Phosphorothioate (PS) ~10 hoursThe "first-generation" standard for nuclease resistance.
Unmodified DNA ~1.5 hoursRapidly degraded.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment of ASO performance.

In Vitro Gene Silencing Assay

This protocol is designed to assess the potency of ASO candidates in a cell culture model.

Methodology:

  • Cell Culture: Plate target cells (e.g., HeLa, HEK293) in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • ASO Transfection: On the following day, transfect the cells with varying concentrations of the ASO (e.g., LNA gapmer, 2'-MOE ASO, and controls) using a suitable transfection reagent (e.g., Lipofectamine).

    • Controls: Include a non-targeting or scrambled sequence control ASO to assess for non-specific effects. An untreated control is also essential.

  • Incubation: Incubate the cells for 24-48 hours post-transfection.

  • RNA Extraction and qRT-PCR: Harvest the cells, extract total RNA, and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of the target gene.

  • Data Analysis: Normalize the target gene expression to a housekeeping gene (e.g., GAPDH). Calculate the percentage of target mRNA reduction relative to the untreated control. Plot the dose-response curve to determine the IC50 value for each ASO.

Serum Stability Assay

This assay evaluates the resistance of ASOs to nuclease degradation in a biological fluid.

Methodology:

  • ASO Incubation: Incubate the ASOs (e.g., 5 µM) in 90% human or mouse serum at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

  • Sample Preparation: Stop the degradation by adding a dissociation buffer and freezing the samples.

  • Analysis by Gel Electrophoresis: Analyze the integrity of the ASOs at each time point using polyacrylamide gel electrophoresis (PAGE).

  • Quantification: Quantify the amount of full-length ASO remaining at each time point using densitometry.

  • Half-life Calculation: Determine the half-life (t1/2) of the ASO in serum.

Visualizing ASO Mechanisms and Workflows

Mechanism of RNase H-Mediated Decay

RNaseH_Pathway ASO Gapmer ASO (LNA/DNA/LNA) Hybrid ASO-mRNA Hybrid ASO->Hybrid Hybridization mRNA Target mRNA mRNA->Hybrid RNaseH RNase H Hybrid->RNaseH Recruitment Cleavage mRNA Cleavage RNaseH->Cleavage Catalysis Degradation mRNA Fragments Degraded Cleavage->Degradation

Caption: RNase H-mediated cleavage of a target mRNA by a gapmer ASO.

Experimental Workflow for ASO Potency Screening

ASO_Screening_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation Design ASO Design & Synthesis (LNA, 2'-MOE, etc.) Transfection Cell Transfection Design->Transfection qRT_PCR qRT-PCR Analysis Transfection->qRT_PCR IC50 IC50 Determination qRT_PCR->IC50 Animal_Model Animal Model Dosing IC50->Animal_Model Lead Candidate Selection Tissue_Harvest Tissue Harvest Animal_Model->Tissue_Harvest Toxicity Toxicity Assessment Animal_Model->Toxicity Target_Reduction Target mRNA Reduction Analysis Tissue_Harvest->Target_Reduction

Caption: A typical workflow for screening and validating antisense oligonucleotides.

Discussion and Conclusion

LNA-modified ASOs offer superior binding affinity and excellent nuclease resistance, making them highly potent tools for gene silencing.[6] The high affinity allows for the use of shorter oligonucleotides, which can be advantageous for synthesis and specificity. However, the very high affinity of LNA can also lead to off-target effects and potential hepatotoxicity at high doses, which needs to be carefully evaluated.

In comparison, 2'-MOE modifications provide a well-balanced profile of high affinity, excellent nuclease resistance, and a well-established safety profile from their use in clinically approved drugs. 2'-OMe modifications offer a more moderate improvement in properties and can be a cost-effective option for certain applications. The choice between LNA and other modifications will ultimately depend on the specific application, balancing the need for high potency with potential off-target and toxicity concerns. A thorough in vitro and in vivo screening process, as outlined in this guide, is essential for selecting the optimal ASO chemistry for a given therapeutic target.

References

Taming the Silence: A Comparative Guide to Mitigating Off-Target Effects of Modified siRNAs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of RNA interference (RNAi), the specter of off-target effects remains a critical hurdle. While small interfering RNAs (siRNAs) offer unparalleled potential for gene silencing, their unintended interactions with non-target messenger RNAs (mRNAs) can confound experimental results and pose safety risks in therapeutic applications. This guide provides a comprehensive comparison of current chemical modification strategies designed to enhance siRNA specificity and minimize these undesirable effects, supported by experimental data and detailed protocols.

Off-target effects in RNAi primarily arise from two mechanisms: the unintended silencing of genes by the antisense (guide) strand due to partial sequence complementarity, often in the "seed region" (nucleotides 2-8), and the off-target activity of the sense (passenger) strand if it is inadvertently loaded into the RNA-induced silencing complex (RISC).[1][2] Chemical modifications offer a powerful approach to circumvent these issues by altering the thermodynamic properties and nuclease resistance of the siRNA duplex.[3][4]

Comparing the Arsenal: Chemical Modification Strategies

A variety of chemical modifications have been developed to improve the safety and efficacy of siRNA reagents. The following table summarizes key quantitative data on the performance of several common modification strategies in reducing off-target effects.

Modification StrategyReduction in Off-Target EffectsImpact on On-Target PotencyKey Experimental Findings
2'-O-methyl (2'-OMe) Up to 80% reduction in off-target activity.[5]Generally well-tolerated with minimal impact on silencing efficiency.[3][6]Modification at position 2 of the guide strand significantly reduces seed-region-mediated off-target effects.[3][7] Can be combined with other modifications for enhanced stability and specificity.[4][8]
2'-Fluoro (2'-F) Contributes to nuclease resistance and can reduce off-target effects when used in combination with other modifications.[4]Generally maintains or slightly improves potency.[4]Often used in an alternating pattern with 2'-OMe modifications in both strands to balance stability and activity.[9]
Phosphorothioate (PS) Primarily enhances nuclease resistance, indirectly contributing to specificity by preventing degradation products from causing off-target effects.[2][8]Can sometimes reduce potency and may introduce some toxicity if used excessively.[2]Typically applied to the terminal linkages of the siRNA duplex to protect against exonuclease degradation.[8]
Unlocked Nucleic Acid (UNA) Potently reduces siRNA off-target effects.[10]Can be optimized to maintain on-target activity.A screen of chemical modifications identified position-specific UNA modifications as highly effective in reducing off-target effects.[11]
Formamide Modification High efficiency in suppressing off-target effects.[12]Aims to maintain on-target silencing while reducing off-target binding.This modification destabilizes the helical structure of unintended mRNA binding to the siRNA seed region.[12]
Pooling of Multiple siRNAs Reduces the concentration of any single off-targeting siRNA, thereby diluting its effect.[5][10]Can maintain or even enhance overall on-target knockdown.Pooling four or more siRNAs targeting the same gene significantly reduces the off-target profile.[5]

Delving Deeper: Experimental Protocols for Evaluating Off-Target Effects

The robust evaluation of off-target effects is paramount for the validation of any siRNA experiment or therapeutic candidate. Below are detailed methodologies for key experiments commonly employed in the field.

Global Gene Expression Profiling via Microarray or RNA-Sequencing

This is the gold standard for assessing off-target effects on a transcriptome-wide level.

  • Objective: To identify all mRNAs that are significantly downregulated following siRNA transfection, distinguishing between the intended target and off-targets.

  • Methodology:

    • Cell Culture and Transfection: Plate cells (e.g., HeLa or HEK293) at an appropriate density. Transfect with the modified siRNA and a non-targeting control siRNA at a predetermined concentration (e.g., 10 nM).

    • RNA Extraction: At a specified time point post-transfection (e.g., 24-48 hours), lyse the cells and extract total RNA using a commercially available kit.

    • Library Preparation and Sequencing (for RNA-Seq) or Hybridization (for Microarray): Prepare sequencing libraries from the extracted RNA or label the RNA for hybridization to a microarray chip.

    • Data Analysis:

      • Align sequencing reads to a reference genome and quantify transcript abundance.

      • For microarrays, normalize and process the raw intensity data.

      • Perform differential gene expression analysis to identify genes that are significantly downregulated in the siRNA-treated samples compared to the control.

      • Utilize bioinformatics tools to search for seed region complementarity between the siRNA and the 3' UTRs of the downregulated off-target genes.

Luciferase Reporter Assay for Seed Region Toxicity

This assay provides a functional readout of the off-target effects mediated by the siRNA seed region.

  • Objective: To quantify the silencing effect of an siRNA on a reporter gene containing a complementary seed sequence.

  • Methodology:

    • Vector Construction: Clone the 3' UTR of a known or predicted off-target gene containing a seed match to the siRNA of interest downstream of a luciferase reporter gene in a suitable expression vector.

    • Co-transfection: Co-transfect cells with the luciferase reporter vector, a transfection control vector (e.g., expressing Renilla luciferase), and the modified siRNA or a control siRNA.

    • Luciferase Assay: After 24-48 hours, lyse the cells and measure the activity of both luciferases using a dual-luciferase reporter assay system.

    • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A significant reduction in the normalized luciferase activity in the presence of the specific siRNA indicates an off-target effect.

Visualizing the Pathways and Processes

To better understand the mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.

RNAi_Pathway cluster_cytoplasm Cytoplasm dsRNA siRNA Duplex RISC_loading RISC Loading dsRNA->RISC_loading RISC_active Active RISC (Guide Strand) RISC_loading->RISC_active Passenger_strand Passenger Strand RISC_loading->Passenger_strand Degradation Target_mRNA Target mRNA RISC_active->Target_mRNA Perfect Match Off_target_mRNA Off-Target mRNA RISC_active->Off_target_mRNA Partial Match (Seed Region) Cleavage mRNA Cleavage Target_mRNA->Cleavage Off_target_silencing Off-Target Silencing Off_target_mRNA->Off_target_silencing

Caption: The RNAi pathway, highlighting on-target and off-target silencing mechanisms.

Experimental_Workflow start Start: Select Modified siRNA and Controls transfection Cell Transfection start->transfection rna_extraction Total RNA Extraction transfection->rna_extraction microarray Microarray Analysis rna_extraction->microarray rnaseq RNA-Sequencing rna_extraction->rnaseq data_analysis Differential Gene Expression Analysis microarray->data_analysis rnaseq->data_analysis off_target_id Identification of Off-Target Genes data_analysis->off_target_id validation Functional Validation (e.g., Luciferase Assay) off_target_id->validation

Caption: Experimental workflow for the evaluation of siRNA off-target effects.

References

In Vitro Validation of FR-146687 Target Engagement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of FR-146687, a selective 5α-reductase inhibitor, with other relevant compounds. It is designed to offer an objective overview of its performance based on available data and to detail experimental protocols for the in vitro validation of target engagement.

Comparative Analysis of 5α-Reductase Inhibitors

This compound demonstrates potent inhibitory activity against 5α-reductase, a key enzyme in steroid metabolism. The following table summarizes the reported in vitro efficacy of this compound and compares it with other known inhibitors of the same target. This data is crucial for understanding its relative potency.

CompoundTargetIC50 (Human)IC50 (Rat)Reference
This compound 5α-Reductase4.6 nM1.7 nM[1]
Epristeride5α-Reductase--[1]
SRD5A1-IN-15α-Reductase--[1]
Bexlosteride5α-Reductase--[1]
Izonsteride5α-Reductase--[1]
Turosteride5α-Reductase--[1]

Note: Specific IC50 values for all listed alternatives were not available in the initial search results. Researchers are encouraged to consult further literature for direct comparative values.

Experimental Protocols for Target Engagement Validation

To directly validate the engagement of this compound with its target, 5α-reductase, within a cellular context, several advanced in vitro assays can be employed. These methods provide a more direct measure of drug-target interaction than traditional enzyme activity assays.

Cellular Thermal Shift Assay (CETSA®)

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement by measuring the thermal stabilization of a target protein upon ligand binding in intact cells.[2]

Principle: When a small molecule drug binds to its protein target, it generally increases the protein's resistance to thermal denaturation. This change in thermal stability can be quantified.

Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line endogenously expressing 5α-reductase. Treat the cells with various concentrations of this compound or a vehicle control for a specified duration.

  • Heating: Heat the cell lysates or intact cells across a range of temperatures.

  • Lysis and Fractionation: Lyse the cells (if not already done) and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

  • Protein Detection: Detect the amount of soluble 5α-reductase remaining at each temperature point using standard protein detection methods such as Western blotting or ELISA.

  • Data Analysis: Plot the fraction of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

A high-throughput version of CETSA (CETSA HT) can be adapted for screening and dose-response studies.[2]

G cluster_workflow CETSA Experimental Workflow A Cell Treatment with this compound B Heating of Cells/Lysates A->B C Cell Lysis & Centrifugation B->C D Separation of Soluble & Precipitated Protein C->D E Quantification of Soluble 5α-Reductase D->E F Melting Curve Analysis E->F

CETSA Experimental Workflow
Homogeneous Bioluminescent Thermal Shift Assay

This assay format, often utilizing systems like NanoLuc® luciferase, offers a streamlined approach to measuring thermal shifts in a homogeneous format, suitable for high-throughput screening.

Principle: A target protein is fused to a luciferase reporter. Ligand binding stabilizes the target protein, which in turn stabilizes the luciferase, resulting in a higher luminescent signal at elevated temperatures compared to the unbound state.

Methodology:

  • Construct Generation: Generate a fusion protein of 5α-reductase and a thermal-sensitive luciferase (e.g., NanoLuc®).

  • Assay Setup: In a multi-well plate, combine the fusion protein with this compound or alternative compounds at various concentrations.

  • Thermal Denaturation: Heat the plate to a specific temperature that causes partial denaturation of the unbound fusion protein.

  • Signal Detection: Add the luciferase substrate and measure the luminescence.

  • Data Analysis: Increased luminescence in the presence of the compound indicates thermal stabilization and therefore target engagement.

Signaling Pathway of 5α-Reductase

This compound acts by inhibiting 5α-reductase, which is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). DHT then binds to the androgen receptor (AR) to mediate downstream gene expression.

G cluster_pathway 5α-Reductase Signaling Pathway Testosterone Testosterone SRD5A2 5α-Reductase Testosterone->SRD5A2 DHT Dihydrotestosterone SRD5A2->DHT AR Androgen Receptor DHT->AR GeneExpression Gene Expression AR->GeneExpression FR146687 This compound FR146687->SRD5A2

Inhibition of the 5α-Reductase Pathway by this compound

Concluding Remarks

This compound is a potent inhibitor of 5α-reductase based on its low nanomolar IC50 values.[1] For a comprehensive understanding of its target engagement profile, especially in comparison to other inhibitors, the application of modern biophysical assays such as CETSA is highly recommended. These methods provide direct evidence of target binding in a physiologically relevant cellular environment, which is a critical step in the drug discovery and development process. The detailed protocols and conceptual diagrams provided in this guide offer a framework for researchers to conduct such validation studies.

References

Cross-Validation of Cathepsin C Inhibitor Efficacy: A Comparative Analysis of Experimental and Computational Data

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of experimental results and computational modeling for Cathepsin C (CTSC), also known as Dipeptidyl Peptidase I (DPPI). We will focus on the potent and selective inhibitor, BI-9740, and compare its performance with other known CTSC inhibitors. This document is intended for researchers, scientists, and professionals in drug development interested in the inhibition of this key enzyme involved in inflammatory processes.

Cathepsin C is a lysosomal cysteine protease that plays a crucial role in the activation of several pro-inflammatory serine proteases in immune cells, such as neutrophil elastase, cathepsin G, and proteinase 3.[1][2][3][4][5] Its involvement in these pathways makes it a significant therapeutic target for various inflammatory diseases.[4][6]

Comparative Efficacy of Cathepsin C Inhibitors

The following table summarizes the in vitro potency of selected Cathepsin C inhibitors, providing a clear comparison of their half-maximal inhibitory concentrations (IC50). A lower IC50 value indicates a higher potency of the inhibitor.[7]

CompoundTargetIC50 (nM)SpeciesNotes
BI-9740 Cathepsin C1.8HumanHighly selective over other cathepsins (B, F, H, K, L, S) by over 1,500-fold.[8]
Cathepsin C2.6RatDemonstrates cross-species activity.[9]
MOD06051 Cathepsin C1.5HumanHighly specific for Cathepsin C, with no activity observed against other cathepsins at 10 µM.[2]
AZD7986 Cathepsin CpIC50 = 8.4HumanPotent, reversible, and selective inhibitor.[4]
Brensocatib Cathepsin C-HumanCurrently in Phase 3 clinical trials for non-cystic fibrosis bronchiectasis.[4][6]
Odanacatib Cathepsin K0.2HumanIncluded for comparison of potency against a different cathepsin; shows high selectivity for Cathepsin K.[10]

Experimental Protocol: In Vitro Cathepsin C Inhibition Assay

This section details a representative methodology for determining the inhibitory activity of compounds against Cathepsin C.

Objective: To determine the IC50 value of a test compound against recombinant human Cathepsin C.

Materials:

  • Recombinant human Cathepsin C

  • Fluorogenic substrate (e.g., a substrate with a fluorescent leaving group)

  • Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, containing DTT and EDTA)

  • Test compound (e.g., BI-9740) dissolved in DMSO

  • 384-well black microplates

  • Plate reader capable of fluorescence measurement

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Perform serial dilutions of the test compound in the assay buffer to create a range of concentrations.

  • Add a fixed volume of the diluted test compound or DMSO (vehicle control) to the wells of the 384-well plate.

  • Add a solution of recombinant human Cathepsin C to each well and incubate for a specified period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Monitor the increase in fluorescence over time using a plate reader. The fluorescence signal is proportional to the enzyme activity.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[11]

Cross-Validation with Computational Modeling

Computational modeling provides valuable insights into the molecular interactions between inhibitors and their target enzymes, complementing experimental data. Techniques such as molecular docking and molecular dynamics simulations can predict the binding mode and affinity of an inhibitor.

For Cathepsin C, the active site is composed of a catalytic dyad (Cys234 and His381).[6] A key feature of Cathepsin C is an "exclusion domain" that is responsible for its dipeptidyl-peptidase activity by blocking the S2 binding site and interacting with the N-terminus of its substrates.[5] Computational models of inhibitors like BI-9740 bound to Cathepsin C would be expected to show interactions with key residues in the active site, explaining their high potency and selectivity. The correlation between the predicted binding affinity from computational models and the experimentally determined IC50 values serves as a powerful cross-validation of the inhibitor's mechanism of action.

Visualizing Pathways and Processes

The following diagrams illustrate the signaling pathway of Cathepsin C, a typical experimental workflow for inhibitor testing, and the logical relationship of cross-validation.

Cathepsin_C_Signaling_Pathway Pro_NSPs Pro-Neutrophil Serine Proteases (e.g., pro-NE, pro-CG, pro-PR3) CatC Cathepsin C (CTSC) Pro_NSPs->CatC Activation Active_NSPs Active Neutrophil Serine Proteases (NE, CG, PR3) CatC->Active_NSPs Cleavage Inflammation Inflammatory Response (Tissue Damage) Active_NSPs->Inflammation Inhibitor CTSC Inhibitor (e.g., BI-9740) Inhibitor->CatC Inhibition

Cathepsin C activation pathway and point of inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep 1. Prepare serial dilutions of test compound Incubation 3. Incubate compound and enzyme Compound_Prep->Incubation Enzyme_Prep 2. Prepare enzyme solution (Cathepsin C) Enzyme_Prep->Incubation Reaction 4. Add substrate and initiate reaction Incubation->Reaction Measurement 5. Measure fluorescence Reaction->Measurement Calculation 6. Calculate reaction rates Measurement->Calculation IC50_Determination 7. Determine IC50 value Calculation->IC50_Determination

Workflow for an in vitro Cathepsin C inhibition assay.

Cross_Validation_Logic Exp_Data Experimental Data (e.g., IC50 values) Potency Measured Potency and Selectivity Exp_Data->Potency Comp_Model Computational Modeling (e.g., Docking, MD) Binding_Affinity Predicted Binding Affinity and Mode Comp_Model->Binding_Affinity Cross_Validation Cross-Validation Binding_Affinity->Cross_Validation Potency->Cross_Validation Mechanism Validated Mechanism of Action Cross_Validation->Mechanism

Logical flow of cross-validating experimental and computational results.

References

Misidentification of FR-146687: A 5α-Reductase Inhibitor, Not a Nucleoside Analog

Author: BenchChem Technical Support Team. Date: November 2025

A critical clarification is necessary for researchers and drug development professionals seeking to benchmark the performance of FR-146687. Contrary to the initial query, this compound is not a novel nucleoside analog. Instead, it is a selective and orally active 5α-reductase inhibitor[1]. This fundamental difference in its mechanism of action and biological target makes a direct performance comparison against nucleoside analogs scientifically inappropriate and misleading.

Nucleoside analogs are a class of antiviral and anticancer agents that mimic natural nucleosides and interfere with DNA or RNA synthesis[2][3]. Their primary mechanism involves incorporation into nascent nucleic acid chains, leading to chain termination or mutagenesis. In contrast, this compound (also known as FK 687) exerts its effect by inhibiting 5α-reductase, an enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT)[1]. This action is central to the treatment of androgen-dependent conditions such as benign prostatic hyperplasia (BPH) and androgenetic alopecia.

The Incompatibility of a Direct Comparison

A meaningful comparative analysis requires that the compounds share a common therapeutic goal and mechanism of action. The experimental models and endpoints used to evaluate a 5α-reductase inhibitor are fundamentally different from those used for nucleoside analogs.

FeatureThis compound (5α-Reductase Inhibitor)Novel Nucleoside Analogs
Biological Target 5α-reductase enzymeViral or cellular DNA/RNA polymerases, reverse transcriptases
Mechanism of Action Blocks conversion of testosterone to DHTInhibit nucleic acid synthesis via chain termination or mutagenesis
Therapeutic Area Benign Prostatic Hyperplasia, Androgenetic AlopeciaViral infections (e.g., HIV, HBV, HCV, Herpes), Cancer
Key In Vitro Assay Enzyme inhibition assays (IC50 for 5α-reductase)Cell-based antiviral or anticancer assays (EC50, CC50), polymerase inhibition assays
Key In Vivo Model Animal models of prostate enlargement or hair lossAnimal models of viral infection or tumor growth

A More Relevant Benchmark for this compound

For a scientifically sound performance evaluation, this compound should be benchmarked against other 5α-reductase inhibitors. This would involve comparing its potency, selectivity, pharmacokinetic profile, and in vivo efficacy against established drugs in this class, such as finasteride and dutasteride.

Experimental Protocol for Evaluating 5α-Reductase Inhibitors:

A typical experimental workflow to assess the performance of a novel 5α-reductase inhibitor like this compound would involve the following steps:

  • In Vitro Enzyme Inhibition Assay:

    • Objective: To determine the inhibitory concentration (IC50) of the compound against different isoforms of 5α-reductase (Type 1 and Type 2).

    • Methodology:

      • Prepare recombinant human 5α-reductase enzymes.

      • Incubate the enzyme with radiolabeled testosterone and varying concentrations of the inhibitor (e.g., this compound, finasteride).

      • Extract the steroids and separate them using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

      • Quantify the conversion of testosterone to DHT to calculate the IC50 value.

  • Cell-Based Assay:

    • Objective: To assess the compound's activity in a cellular context.

    • Methodology:

      • Use a cell line that expresses 5α-reductase (e.g., prostate cancer cells like LNCaP).

      • Treat the cells with testosterone and different concentrations of the inhibitor.

      • Measure the levels of a downstream biomarker, such as prostate-specific antigen (PSA), or directly measure intracellular DHT levels.

  • In Vivo Efficacy Study:

    • Objective: To evaluate the compound's ability to reduce androgen-dependent organ weight in an animal model.

    • Methodology:

      • Use a relevant animal model, such as castrated rats or mice supplemented with testosterone to induce prostate growth.

      • Administer the inhibitor orally at various doses over a specified period.

      • At the end of the study, measure the weight of androgen-dependent tissues like the ventral prostate and seminal vesicles.

      • Measure serum levels of testosterone and DHT.

G cluster_invitro In Vitro Assessment cluster_invivo In Vivo Efficacy recombinant_enzyme Recombinant 5α-Reductase hplc HPLC/TLC Separation recombinant_enzyme->hplc radiolabeled_t Radiolabeled Testosterone radiolabeled_t->hplc inhibitor This compound inhibitor->hplc ic50 IC50 Determination hplc->ic50 animal_model Animal Model (e.g., Rat) ic50->animal_model Proceed if potent dosing Oral Dosing of this compound animal_model->dosing tissue_analysis Prostate Weight Analysis dosing->tissue_analysis serum_analysis Serum DHT/T Analysis dosing->serum_analysis efficacy In Vivo Efficacy tissue_analysis->efficacy serum_analysis->efficacy

Workflow for 5α-Reductase Inhibitor Evaluation

Benchmarking Novel Nucleoside Analogs: A General Approach

For the benefit of researchers interested in the evaluation of true nucleoside analogs, a generalized benchmarking workflow is outlined below. This process is designed to assess antiviral or anticancer activity and typically involves comparing a novel compound to established drugs like Remdesivir, Sofosbuvir, or Gemcitabine, depending on the therapeutic target.

Experimental Protocol for Evaluating Nucleoside Analogs:
  • Cell-Based Antiviral/Anticancer Assay:

    • Objective: To determine the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50).

    • Methodology:

      • Infect a suitable cell line with the target virus (for antiviral assays) or use a cancer cell line.

      • Treat the cells with a range of concentrations of the novel nucleoside analog and a reference drug.

      • After an incubation period, measure viral replication (e.g., by plaque assay, qPCR) or cell viability (e.g., by MTT, CellTiter-Glo).

      • Calculate EC50 and CC50 to determine the selectivity index (SI = CC50/EC50).

  • Mechanism of Action Studies:

    • Objective: To confirm that the compound acts as a nucleoside analog.

    • Methodology:

      • Polymerase Inhibition Assay: Test the ability of the triphosphorylated form of the analog to inhibit the target viral or cellular polymerase.

      • Metabolism Studies: Analyze the intracellular conversion of the prodrug to its active triphosphate form using HPLC or mass spectrometry.

      • Resistance Studies: Generate resistant viral or cell lines and sequence the target polymerase to identify mutations that confer resistance.

G cluster_cellbased Cell-Based Screening cluster_moa Mechanism of Action cell_culture Host Cells + Virus/Cancer Cells viability_assay Measure Viability/Replication cell_culture->viability_assay novel_analog Novel Nucleoside Analog novel_analog->viability_assay ref_drug Reference Drug ref_drug->viability_assay ec50_cc50 Determine EC50 & CC50 viability_assay->ec50_cc50 polymerase_assay Polymerase Inhibition Assay ec50_cc50->polymerase_assay Proceed if selective confirmation Mechanism Confirmed polymerase_assay->confirmation metabolism_study Intracellular Metabolism Study metabolism_study->confirmation resistance_study Resistance Profiling resistance_study->confirmation

Benchmarking Workflow for Nucleoside Analogs

References

Preclinical Profile of FR-146687: A Comparative Analysis with Established 5α-Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of preclinical research for benign prostatic hyperplasia (BPH) and other androgen-dependent conditions, the quest for potent and specific enzyme inhibitors is paramount. This guide provides a comparative analysis of FR-146687, a dual 5α-reductase inhibitor, against the well-established drugs, finasteride and dutasteride. The data presented is compiled from key preclinical studies to aid researchers, scientists, and drug development professionals in understanding the pharmacological profile of this compound.

In Vitro Performance: A Tale of Two Isozymes

The 5α-reductase enzyme, which converts testosterone to the more potent androgen dihydrotestosterone (DHT), exists in two main isoforms: type 1 and type 2. While both are involved in androgen physiology, their tissue distribution and roles in pathology differ, making the selectivity profile of an inhibitor a critical determinant of its therapeutic potential and side-effect profile.

This compound has been identified as a dual inhibitor, acting on both isozymes of 5α-reductase.[1] Unlike finasteride and dutasteride, which are competitive inhibitors, this compound exhibits noncompetitive inhibition.[1] Finasteride is a selective inhibitor of the type 2 isozyme, while dutasteride is a potent inhibitor of both type 1 and type 2 5α-reductase.[2][3]

Table 1: In Vitro Inhibitory Activity against Human 5α-Reductase Isozymes

Compound5α-Reductase Type 1 (IC50)5α-Reductase Type 2 (IC50)Mechanism of Inhibition
This compound InhibitsInhibitsNoncompetitive[1]
Finasteride 360 nM[2][3]69 nM[2][3]Competitive
Dutasteride 7 nM[2][3]6 nM[2][3]Competitive

Note: Specific IC50 values for this compound against human 5α-reductase type 1 and type 2 are not available in the cited literature.

In Vivo Efficacy: Preclinical Animal Models

Preclinical studies in animal models provide crucial insights into the potential therapeutic effects of a drug candidate. The in vivo efficacy of this compound was evaluated in rat models, where it demonstrated a dose-dependent reduction in the weight of the ventral prostate and seminal vesicles.[1] Notably, in a head-to-head comparison, this compound was found to be more potent than finasteride in reducing rat prostate weight.[1] Furthermore, administration of this compound led to a significant reduction in the DHT concentration within the prostate of both rats and beagles.[1]

Table 2: In Vivo Effects on Prostate Weight in a Rat Model

TreatmentDose (mg/kg)Effect on Ventral Prostate and Seminal Vesicle Weight
This compound > 0.1Dose-dependent reduction[1]
Finasteride Not specifiedLess potent reduction compared to this compound[1]

Experimental Protocols

For the purpose of reproducibility and further research, the following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

In Vitro 5α-Reductase Inhibition Assay

Objective: To determine the inhibitory activity and mechanism of this compound on human 5α-reductase isozymes.

Methodology:

  • Enzyme Source: Human 5α-reductase type 1 and type 2 isozymes were expressed in 293 cells.[1]

  • Assay Conditions: The enzyme reaction was carried out in a buffer containing a suitable concentration of testosterone as the substrate and NADPH as a cofactor.

  • Inhibitor Addition: Various concentrations of this compound, finasteride, or dutasteride were pre-incubated with the enzyme preparation.

  • Reaction and Detection: The reaction was initiated by the addition of the substrate. The formation of dihydrotestosterone (DHT) was measured using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The mechanism of inhibition (competitive vs. noncompetitive) was determined by analyzing Lineweaver-Burk plots.

In Vivo Assessment of Prostate Weight Reduction in a Rat Model

Objective: To evaluate the in vivo efficacy of this compound in reducing prostate size.

Methodology:

  • Animal Model: Mature male rats or castrated immature male rats were used.[1]

  • Hormone Supplementation: To induce prostate growth, castrated immature rats were treated with testosterone propionate (TP).[1]

  • Drug Administration: this compound or finasteride was administered orally at various doses.[1]

  • Endpoint Measurement: After a defined treatment period, the animals were euthanized, and the ventral prostates and seminal vesicles were excised and weighed.[1]

  • Data Analysis: The percentage reduction in organ weight in the treated groups was calculated relative to the vehicle-treated control group.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the relevant signaling pathway and experimental workflows.

5a_Reductase_Signaling_Pathway cluster_cell Prostate Cell Testosterone Testosterone 5a_Reductase 5α-Reductase (Type 1 & 2) Testosterone->5a_Reductase DHT DHT AR Androgen Receptor DHT->AR Nucleus Nucleus AR->Nucleus Translocation Gene_Expression Gene_Expression Nucleus->Gene_Expression Regulation of Gene Expression 5a_Reductase->DHT FR146687 This compound FR146687->5a_Reductase Finasteride Finasteride Finasteride->5a_Reductase Dutasteride Dutasteride Dutasteride->5a_Reductase

Caption: Inhibition of the 5α-Reductase pathway by this compound and alternatives.

In_Vivo_Experimental_Workflow start Start animal_model Select Animal Model (e.g., Castrated Rats) start->animal_model hormone_treatment Induce Prostate Growth (Testosterone Propionate) animal_model->hormone_treatment group_allocation Randomly Allocate to Treatment Groups hormone_treatment->group_allocation drug_administration Oral Administration of This compound, Finasteride, or Vehicle group_allocation->drug_administration treatment_period Defined Treatment Period drug_administration->treatment_period euthanasia Euthanize Animals treatment_period->euthanasia dissection Excise and Weigh Ventral Prostate & Seminal Vesicles euthanasia->dissection data_analysis Analyze and Compare Organ Weights dissection->data_analysis end End data_analysis->end

Caption: Workflow for in vivo evaluation of 5α-reductase inhibitors.

References

Safety Operating Guide

Proper Disposal of FR-146687: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the proper disposal procedures for FR-146687, a selective 5α-reductase inhibitor used in research. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is based on the safety protocols for research chemicals with similar hazard profiles.

Presumed Hazard Profile and Safety Precautions

This compound is a complex organic molecule intended for research use only. In the absence of specific data for this compound, it should be handled as a potentially hazardous substance. Based on safety data for analogous research compounds, this compound should be presumed to have the following hazard classifications:

  • Flammable Liquid: May be combustible and should be kept away from heat, sparks, open flames, and hot surfaces.

  • Acutely Toxic: Harmful if swallowed, inhaled, or in contact with skin.

  • Serious Eye Irritant: Can cause significant eye irritation.

  • Aquatic Toxicity: May be harmful or toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:

  • Flame-retardant lab coat

  • Chemical safety goggles or face shield

  • Appropriate chemical-resistant gloves (e.g., nitrile)

  • Respiratory protection if working outside a fume hood or with powdered forms of the compound.

Quantitative Data Summary

As no specific quantitative exposure limits or disposal parameters for this compound are available, general guidelines for handling potent research compounds should be strictly followed.

ParameterGuidelineSource
Occupational Exposure Limit (OEL) Not established. Handle with high containment.General practice for novel compounds
Permissible Exposure Limit (PEL) Not established. Minimize all routes of exposure.General practice for novel compounds
Aquatic Toxicity Limit Not established. Avoid release to the environment.Precautionary principle

Step-by-Step Disposal Procedures

The disposal of this compound must be conducted in strict accordance with federal, state, and local environmental regulations. The following is a step-by-step guide for its proper disposal:

  • Waste Identification and Segregation:

    • All waste materials contaminated with this compound, including unused product, empty containers, contaminated PPE, and experimental materials, must be collected and segregated as hazardous waste.

    • Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.

  • Containerization:

    • Use a designated, properly labeled, and leak-proof container for this compound waste.

    • The container must be clearly marked with "Hazardous Waste" and the chemical name "this compound".

  • Storage:

    • Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials, heat, and sources of ignition.

    • The storage area should be secure and accessible only to authorized personnel.

  • Disposal:

    • This compound waste must be disposed of through a licensed professional waste disposal service. Do not attempt to dispose of this chemical down the drain or in regular trash.

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

    • Provide the EHS office with a complete list of the waste contents.

Experimental Protocol: Waste Neutralization (Hypothetical)

Note: The following is a hypothetical experimental protocol for the chemical neutralization of a compound with similar properties to this compound. This protocol has not been validated for this compound and should not be attempted without a thorough, substance-specific risk assessment and validation by qualified chemists.

Objective: To chemically degrade the active compound into less hazardous byproducts.

Materials:

  • This compound waste

  • Sodium hypochlorite solution (bleach)

  • Sodium hydroxide

  • Hydrochloric acid

  • Appropriate reaction vessel within a fume hood

  • pH meter and strips

Methodology:

  • In a designated chemical fume hood, dilute the this compound waste with a compatible solvent.

  • Slowly add an excess of sodium hypochlorite solution to the diluted waste while stirring continuously.

  • Monitor the reaction temperature and control any exothermic reactions.

  • After the initial reaction subsides, adjust the pH of the solution to alkaline (pH > 10) using sodium hydroxide to facilitate further degradation.

  • Allow the reaction to proceed for a minimum of 24 hours.

  • Neutralize the resulting solution to a pH between 6 and 8 with hydrochloric acid.

  • The neutralized solution must still be collected and disposed of as hazardous waste through a licensed disposal service.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 On-Site Handling cluster_1 Disposal Process A Identify this compound Waste (Unused product, contaminated materials) B Segregate as Hazardous Waste A->B C Containerize in Labeled, Leak-Proof Container B->C D Store in Secure, Ventilated Area C->D E Contact Environmental Health & Safety (EHS) D->E Ready for Disposal F Arrange for Professional Waste Disposal E->F G Transport to Licensed Disposal Facility F->G H Final Treatment/Incineration G->H

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of the research chemical this compound, thereby protecting themselves, their colleagues, and the environment.

Safeguarding Researchers: A Comprehensive Guide to Handling FR-146687

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of FR-146687, a potent 5α-reductase inhibitor intended for research purposes. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on best practices for handling potent pharmaceutical compounds and data from analogous 5α-reductase inhibitors, such as Finasteride and Dutasteride. Adherence to these protocols is essential to ensure the safety of all laboratory personnel.

Hazard Identification and Risk Assessment

This compound is a highly potent and selective 5α-reductase inhibitor.[1] While specific toxicity data for this compound is not publicly available, compounds in this class are known to be hazardous, particularly to reproductive health. The primary risk is associated with inhalation of the powdered form and skin contact.

Analogous Compound Data (Finasteride and Dutasteride):

Hazard StatementClassificationPrecautionary Measures
May damage fertility or the unborn child.Reproductive ToxicityObtain special instructions before use. Do not handle until all safety precautions have been read and understood.[2]
Harmful if swallowed.Acute Toxicity (Oral)Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling.[2]
Causes damage to organs through prolonged or repeated exposure.Specific Target Organ ToxicityDo not breathe dust/fume/gas/mist/vapors/spray.[2]
May cause an allergic skin reaction.Skin SensitizationContaminated work clothing should not be allowed out of the workplace. Wear protective gloves.[2]
May cause allergy or asthma symptoms or breathing difficulties if inhaled.Respiratory SensitizationIn case of inadequate ventilation wear respiratory protection.[2]
Very toxic to aquatic life with long lasting effects.Hazardous to the Aquatic EnvironmentAvoid release to the environment.[2]

Special Warning for Women of Childbearing Potential: 5α-reductase inhibitors can inhibit the development of external genitalia in male fetuses. Pregnant women or women who may become pregnant should not handle this compound.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, ingestion, and skin absorption.[3]

PPE CategorySpecificationRationale
Respiratory Protection NIOSH-approved respirator with P100 filters (or equivalent)To prevent inhalation of fine powder. Required when handling the solid compound outside of a containment system.
Hand Protection Double-gloving with nitrile glovesProvides a barrier against skin contact. The outer glove should be removed and disposed of immediately after handling.
Eye Protection Chemical safety goggles and a face shieldProtects against splashes and airborne particles.[4]
Body Protection Disposable lab coat with long sleeves and elastic cuffsPrevents contamination of personal clothing.
Foot Protection Closed-toe shoesStandard laboratory practice to protect against spills.

Safe Handling and Operations Plan

Engineering controls should be the primary method of exposure control, supplemented by rigorous operational procedures and appropriate PPE.[5]

Designated Handling Area
  • All work with this compound must be conducted in a designated area, such as a chemical fume hood, a ventilated balance enclosure, or a glove box.

  • The work area must be clearly labeled with a warning sign indicating the presence of a potent compound.

  • Access to the designated area should be restricted to authorized personnel who have received specific training on handling potent compounds.

Weighing and Reconstitution
  • Preparation: Before starting, ensure all necessary equipment and PPE are readily available. The designated handling area should be clean and uncluttered.

  • Weighing:

    • Perform all weighing operations within a ventilated balance enclosure or a glove box to contain any airborne powder.

    • Use a dedicated set of weighing tools (spatula, weigh paper).

    • Handle the compound gently to minimize dust generation.

  • Reconstitution:

    • If dissolving the compound, add the solvent slowly to the solid to avoid splashing.

    • Cap the vial or flask securely before mixing.

Spill Management
  • In case of a small spill, carefully wipe the area with a damp cloth (using a suitable solvent if necessary) to avoid raising dust.

  • For larger spills, evacuate the area and follow your institution's emergency procedures for hazardous material spills.

  • All materials used for cleaning up spills must be disposed of as hazardous waste.

Disposal Plan

Improper disposal of this compound can pose a significant environmental hazard.[6] All waste generated from handling this compound must be treated as hazardous pharmaceutical waste.

  • Solid Waste:

    • All disposable PPE (gloves, lab coats, etc.), weigh papers, and contaminated lab supplies should be collected in a clearly labeled, sealed hazardous waste container.

    • Empty stock vials should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The empty, rinsed vial should then be disposed of in the solid hazardous waste stream.

  • Liquid Waste:

    • All solutions containing this compound and solvents used for rinsing must be collected in a designated, sealed hazardous waste container.

  • Final Disposal:

    • Hazardous waste containing this compound should be disposed of through a licensed hazardous waste management company.

    • The preferred method of destruction for potent pharmaceutical compounds is high-temperature incineration.[1]

Experimental Workflow Diagram

The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.

FR146687_Workflow cluster_prep Preparation cluster_handling Handling Operations cluster_cleanup Post-Handling & Decontamination cluster_disposal Waste Disposal prep_start Start: Obtain this compound prep_ppe Don Appropriate PPE prep_start->prep_ppe prep_area Prepare Designated Handling Area prep_ppe->prep_area handling_weigh Weigh Compound in Containment prep_area->handling_weigh handling_reconstitute Reconstitute or Use in Experiment handling_weigh->handling_reconstitute cleanup_decontaminate Decontaminate Work Area & Equipment handling_reconstitute->cleanup_decontaminate cleanup_doff Doff PPE Correctly cleanup_decontaminate->cleanup_doff disposal_solid Segregate Solid Hazardous Waste cleanup_doff->disposal_solid disposal_liquid Segregate Liquid Hazardous Waste cleanup_doff->disposal_liquid disposal_end Arrange for Incineration via Licensed Contractor disposal_solid->disposal_end disposal_liquid->disposal_end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
FR-146687
Reactant of Route 2
FR-146687

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.